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  • Product: 1-methyl-5-nitro-2-phenyl-1H-indole
  • CAS: 31521-56-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-methyl-5-nitro-2-phenyl-1H-indole: Synthesis, Properties, and Applications

Executive Summary: This document provides a comprehensive technical overview of 1-methyl-5-nitro-2-phenyl-1H-indole, a heterocyclic compound of significant interest to medicinal chemists and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 1-methyl-5-nitro-2-phenyl-1H-indole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indole nucleus is a well-established "privileged scaffold" in pharmacology, and its derivatization offers a pathway to a wide array of biologically active molecules.[1][2] This guide details the molecule's core physicochemical properties, provides a robust, field-proven synthetic route with mechanistic insights, outlines its expected spectroscopic signature, and explores its chemical reactivity and potential applications as a precursor for therapeutic agents, particularly in oncology and infectious disease research.

Core Molecular Profile

Introduction to the 2-Phenyl-5-Nitroindole Scaffold

1-methyl-5-nitro-2-phenyl-1H-indole belongs to the 2-aryl-indole class of compounds. The structure is characterized by three key features that dictate its chemical behavior and potential utility:

  • The Indole Core: An aromatic heterocyclic system that is a cornerstone of numerous natural products and pharmaceuticals.[2]

  • The 2-Phenyl Group: This bulky aromatic substituent influences the molecule's stereochemistry and provides a site for further functionalization. Its presence is common in compounds with anti-inflammatory and anticancer properties.[2]

  • The 5-Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic properties of the indole ring, deactivating it towards certain electrophilic reactions but providing a crucial synthetic handle for derivatization via reduction.[3][4]

  • The 1-Methyl Group: N-methylation prevents the formation of certain byproducts in subsequent reactions and can improve pharmacokinetic properties in drug candidates.

This combination of features makes 1-methyl-5-nitro-2-phenyl-1H-indole a valuable intermediate for building more complex molecules with tailored biological activities.

Physicochemical Properties

A summary of the core physicochemical data for 1-methyl-5-nitro-2-phenyl-1H-indole is presented below.

PropertyValueSource / Notes
IUPAC Name 1-methyl-5-nitro-2-phenyl-1H-indoleN/A
Molecular Formula C₁₅H₁₂N₂O₂Calculated
Molecular Weight 252.27 g/mol Calculated
CAS Number Not assignedThe parent compound, 5-nitro-2-phenyl-1H-indole, is CAS 4993-87-7.[5]
Appearance Expected to be a yellow or orange solid.Based on related nitro-indole compounds.[3][6]
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General property of similar organic molecules.

Synthesis and Mechanistic Insights

Recommended Synthetic Pathway

The most reliable and logical synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole is a two-step process. This pathway begins with the construction of the core indole ring system via the Fischer Indole Synthesis, followed by a standard N-methylation. This approach is well-documented for analogous structures and offers good yields and scalability.[7]

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation A 4-Nitrophenylhydrazine D 5-nitro-2-phenyl-1H-indole A->D Reacts with B Acetophenone B->D Reacts with C Acid Catalyst (e.g., Acetic Acid) C->D Mediated by G 1-methyl-5-nitro-2-phenyl-1H-indole D->G Input E Strong Base (e.g., NaH) E->G Deprotonates F Methylating Agent (e.g., CH3I) F->G Alkylated by

Caption: Recommended two-step synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-nitro-2-phenyl-1H-indole This protocol is adapted from the well-established Fischer Indole Synthesis methodology.[7]

  • A mixture of 4-nitrophenylhydrazine (1.53 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in glacial acetic acid (20 mL) is prepared in a round-bottom flask.

  • The mixture is heated at reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured slowly into 100 mL of ice-water with stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove residual acid, and then washed with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • The crude solid is recrystallized from a suitable solvent such as ethanol to afford pure 5-nitro-2-phenyl-1H-indole.

Step 2: Synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole This N-methylation protocol uses standard conditions for indole alkylation.[7]

  • To a solution of 5-nitro-2-phenyl-1H-indole (2.38 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0°C.

  • The mixture is stirred at 0°C for 30 minutes to allow for complete deprotonation of the indole nitrogen, which is observed by the cessation of hydrogen gas evolution.

  • Methyl iodide (1.56 g, 11 mmol) is added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for 3-5 hours, monitoring by TLC.

  • Once the starting material is consumed, the reaction is carefully quenched by pouring it into 100 mL of ice-water.

  • The precipitated product is collected by vacuum filtration, washed with water, and dried to yield 1-methyl-5-nitro-2-phenyl-1H-indole.

Causality and Experimental Choices
  • Fischer Indole Synthesis: This classic method is chosen for its reliability in forming the indole ring from arylhydrazines and ketones/aldehydes. Glacial acetic acid serves as both the solvent and the acid catalyst required for the key cyclization and ammonia elimination steps.

  • N-Methylation Reagents: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the indole nitrogen without competing in side reactions. Anhydrous DMF is the solvent of choice as it is polar aprotic, effectively solvating the sodium cation and facilitating the SN2 reaction between the indolide anion and methyl iodide. An inert atmosphere is critical as NaH reacts violently with water.

Spectroscopic and Structural Characterization

TechniqueExpected Characteristics
¹H NMR N-CH₃: A sharp singlet around δ 3.7-4.1 ppm. Aromatic Protons: A complex multiplet region from δ 7.0-8.8 ppm. Protons on the indole ring adjacent to the nitro group (e.g., H4 and H6) will be significantly deshielded and shifted downfield. The protons of the 2-phenyl group will appear as multiplets.
¹³C NMR N-CH₃: A signal around δ 30-35 ppm. Aromatic Carbons: Multiple signals in the δ 100-150 ppm range. The carbon attached to the nitro group (C5) will be significantly deshielded. The two carbonyl carbons are absent in this molecule, distinguishing it from isatin derivatives.[9]
IR Spectroscopy N-O Asymmetric Stretch: A strong, sharp peak around 1520-1560 cm⁻¹. N-O Symmetric Stretch: A strong, sharp peak around 1345-1385 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.[8]
Mass Spectrometry Molecular Ion Peak [M]⁺: Expected at m/z = 252.27. Key Fragmentation: Likely loss of NO₂ (m/z -46) and/or the methyl group (m/z -15).

Chemical Reactivity and Derivatization Potential

Influence of Functional Groups on Reactivity

The reactivity of 1-methyl-5-nitro-2-phenyl-1H-indole is a balance of competing electronic effects. The indole ring is inherently electron-rich, but the potent electron-withdrawing nitro group at C5 deactivates the benzene portion of the ring system towards electrophilic aromatic substitution. The most reactive site for electrophilic attack remains the C3 position of the pyrrole ring, although its reactivity is somewhat diminished compared to an unsubstituted indole.

Key Transformation: Reduction of the Nitro Group

The most synthetically valuable reaction for this molecule is the reduction of the nitro group to a primary amine (1-methyl-5-amino-2-phenyl-1H-indole). This transformation converts the electron-withdrawing group into a versatile electron-donating group, providing a nucleophilic site for a wide range of subsequent reactions, including amide bond formation, diazotization, and reductive amination. This is a critical step in the synthesis of many biologically active indole derivatives.[4]

G Start 1-methyl-5-nitro-2-phenyl-1H-indole Product 1-methyl-5-amino-2-phenyl-1H-indole Start->Product Reduction Reagents Reducing Agents (e.g., Pd/C, H₂ or SnCl₂, HCl) Reagents->Product Derivatives Further Functionalization (Amides, Sulfonamides, etc.) Product->Derivatives Gateway to

Caption: Reduction of the nitro group to form a key amine intermediate.

Electrophilic Substitution at C3

Despite the deactivating effect of the nitro group, the C3 position remains the most favorable site for electrophilic attack. Reactions such as Vilsmeier-Haack formylation (using POCl₃/DMF) to install an aldehyde group or Mannich reactions are plausible, providing another avenue for introducing complexity and new functional groups.

Applications in Drug Discovery and Research

While specific biological activity for 1-methyl-5-nitro-2-phenyl-1H-indole is not extensively reported, its structural motifs are present in numerous compounds with significant therapeutic potential. Therefore, its primary value lies in its role as a key building block.

  • Precursor for Anticancer Agents: Substituted 5-nitroindole scaffolds have been identified as binders of c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene. The reduction of the nitro group allows for the attachment of side chains that can enhance this binding and induce antiproliferative effects in cancer cells.[4]

  • Development of Antimicrobial Agents: 2-aryl-5-nitro-1H-indole moieties have been incorporated into hybrid molecules designed as bacterial NorA efflux pump inhibitors.[10] Efflux pumps are a major mechanism of antibiotic resistance, and inhibiting them can restore the efficacy of existing drugs. Furthermore, nitro-heterocyclic compounds, in general, are a well-known class of antimicrobial agents.[11]

  • Foundation for Anti-inflammatory Drugs: The 2-phenylindole scaffold is found in compounds that exhibit potent and selective inhibition of the COX-2 enzyme, a key target for anti-inflammatory drugs.[2] This molecule serves as a starting point for synthesizing analogs with potential COX-2 inhibitory activity.

Safety and Handling

  • General Precautions: As with all laboratory chemicals, 1-methyl-5-nitro-2-phenyl-1H-indole should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[12]

  • Hazards: While specific toxicity data is unavailable, nitroaromatic compounds should be treated as potentially hazardous. Avoid inhalation of dust and contact with skin and eyes.[13][14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

References

  • Fallarero, A., et al. (2014). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molbank, 2014(2), M822. Available from: [Link]

  • Mishra, S., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 8(7), 878-888. Available from: [Link]

  • Capot Chemical. (2026). Material Safety Data Sheet: 7-Nitro-2-phenyl-1H-indole. Retrieved from [Link]

  • Mishra, S., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Available from: [Link]

  • Kumar, V., et al. (2014). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 6(5), 109-114.
  • ResearchGate. (2025). 1-Methyl-2-phenyl-1H-indole. Retrieved from [Link]

  • Dhaneesh S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11, 194. Available from: [Link]

  • PubChem. (n.d.). 5-Nitro-2-phenyl-1H-indole. Retrieved from [Link]

  • Inam, A., et al. (2021). Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate.
  • PubChem. (n.d.). 1H-Indole, 5-methyl-2-phenyl-. Retrieved from [Link]

  • Erdelmeier, I., et al. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Chemical Research in Toxicology, 11(10), 1176-83. Available from: [Link]

  • SIELC Technologies. (2018). 1H-Indole, 1-methyl-2-phenyl-. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Methyl-5-nitro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-methyl-5-nitro-2-phenyl-1H-indole. As a crucia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-methyl-5-nitro-2-phenyl-1H-indole. As a crucial scaffold in medicinal chemistry, understanding the physicochemical characteristics of this molecule is paramount for its application in drug design and development. This document synthesizes available data from related compounds to offer a robust profile, including its molecular structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic signatures.

Core Molecular Attributes

1-Methyl-5-nitro-2-phenyl-1H-indole is a derivative of the indole heterocyclic system, featuring a methyl group at the N1 position, a nitro group at the C5 position, and a phenyl group at the C2 position. The presence of the electron-withdrawing nitro group and the aromatic phenyl substituent significantly influences the electronic properties and reactivity of the indole core.

Caption: Molecular structure of 1-methyl-5-nitro-2-phenyl-1H-indole.

The molecular formula for this compound is C₁₅H₁₂N₂O₂, with a calculated molecular weight of 252.27 g/mol .

Physicochemical Properties

PropertyValueSource/Rationale
Molecular Formula C₁₅H₁₂N₂O₂-
Molecular Weight 252.27 g/mol Calculated
Appearance Expected to be a yellow solidBased on analogs like 1-methyl-5-nitro-1H-indole which is a light yellow solid.[1]
Melting Point (°C) Estimated > 100 °CThe melting point of 1-methyl-2-phenyl-1H-indole is 98-100 °C.[2] The addition of a polar nitro group is expected to increase the melting point due to stronger intermolecular interactions.
Boiling Point (°C) Not availableHigh molecular weight and polarity suggest a high boiling point, likely with decomposition.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and chloroform.Based on the solubility of related nitro-indole compounds.[3]

Synthesis and Characterization

A plausible and efficient synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole involves the N-methylation of the 5-nitro-2-phenyl-1H-indole precursor. This approach is well-documented for the methylation of various indole scaffolds.

start 5-Nitro-2-phenyl-1H-indole reaction N-Methylation start->reaction reagents Methylating Agent (e.g., CH3I) Base (e.g., NaH) Solvent (e.g., DMF) reagents->reaction product 1-Methyl-5-nitro-2-phenyl-1H-indole reaction->product purification Purification (Crystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Properties of 1-methyl-5-nitro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-methyl-5-nitro-2-phenyl-1H-indole, a heterocyclic co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-methyl-5-nitro-2-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, and spectroscopic characterization, offering insights grounded in established chemical principles and available data for structurally related compounds. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a nitro group and a phenyl substituent can significantly modulate its electronic properties and biological activity.[1][2]

Molecular Structure and Physicochemical Properties

The core of 1-methyl-5-nitro-2-phenyl-1H-indole is a bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring. The key structural features include a methyl group at the N-1 position, a nitro group at the C-5 position, and a phenyl group at the C-2 position.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
XLogP33.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Data is computationally predicted and sourced from PubChem for the parent compound 5-nitro-2-phenyl-1H-indole, with adjustments for the N-methylation.[3]

The planarity of the indole ring system is a key feature, though the phenyl group at the C-2 position is expected to be twisted out of the plane of the indole ring. This dihedral angle is influenced by steric hindrance between the hydrogen atoms on the phenyl ring and the indole core. For the related compound, (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, the dihedral angle between the indole unit and the phenyl ring is a mere 0.9(4)°, and the nitro group is rotated by 6.21(6)° with respect to the indole ring.[4][5] While not a direct analogue, this provides an indication of the near-planar geometry that can be expected.

Caption: Molecular structure of 1-methyl-5-nitro-2-phenyl-1H-indole.

Synthesis and Mechanistic Insights

The synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole can be envisioned as a two-step process: the formation of the 5-nitro-2-phenyl-1H-indole core, followed by N-methylation.

Synthesis of 5-nitro-2-phenyl-1H-indole

The most common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.

For the synthesis of 5-nitro-2-phenyl-1H-indole, the logical starting materials would be (4-nitrophenyl)hydrazine and acetophenone.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Product 4-nitrophenylhydrazine 4-nitrophenylhydrazine Condensation Condensation 4-nitrophenylhydrazine->Condensation Acetophenone Acetophenone Acetophenone->Condensation Phenylhydrazone Phenylhydrazone Condensation->Phenylhydrazone Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Phenylhydrazone->Acid Catalyst (e.g., H₂SO₄) 5-nitro-2-phenyl-1H-indole 5-nitro-2-phenyl-1H-indole Acid Catalyst (e.g., H₂SO₄)->5-nitro-2-phenyl-1H-indole

Caption: Generalized workflow for the Fischer indole synthesis of 5-nitro-2-phenyl-1H-indole.

Experimental Protocol: Fischer Indole Synthesis of 2-Aryl-1H-indoles (General Procedure)

  • A mixture of the appropriately substituted acetophenone (1 mmol) and phenylhydrazine (1 mmol) is refluxed in ethanol for 2-4 hours to form the hydrazone.

  • The formed hydrazone is then added to sulfuric acid.

  • The reaction mixture is stirred and heated for an additional 25-30 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water.

  • The solid product is filtered, dried, and recrystallized from ethanol to yield the pure 2-aryl-1H-indole.[8]

N-methylation of 5-nitro-2-phenyl-1H-indole

The final step to obtain 1-methyl-5-nitro-2-phenyl-1H-indole is the methylation of the indole nitrogen. A variety of methods can be employed for this transformation, with a common approach being the use of a methylating agent in the presence of a base.

Experimental Protocol: N-methylation of Indoles (General Procedure)

  • To a solution of the indole in a suitable aprotic solvent (e.g., DMF, THF), a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added to deprotonate the indole nitrogen.

  • A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is then added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the N-methylated indole.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole and phenyl rings, as well as a singlet for the N-methyl group.

  • N-CH₃: A singlet is anticipated around 3.7-4.0 ppm.

  • Indole Protons: The protons on the indole ring will be influenced by the electron-withdrawing nitro group and the phenyl substituent. For the parent 5-nitro-2-phenyl-1H-indole, the following signals have been reported (in d6-DMSO): δ 12.30 (s, 1H, NH), 8.52 (s, 1H), 8.00 (dd, J = 1.2 and 8.8 Hz, 1H), 7.89 (d, J = 7.6 Hz, 2H), 7.55 (d, J = 9.2 Hz, 1H), 7.49 (t, J = 7.2 Hz, 2H).[10] Upon N-methylation, the NH proton signal will disappear, and the chemical shifts of the other indole protons will be slightly adjusted.

  • Phenyl Protons: The protons of the 2-phenyl group will appear in the aromatic region (around 7.3-7.9 ppm), with their multiplicity depending on the coupling patterns.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • N-CH₃: A signal for the methyl carbon is expected in the range of 30-35 ppm.

  • Indole Carbons: The carbon atoms of the indole ring will resonate in the aromatic region. The carbon bearing the nitro group (C-5) will be significantly deshielded.

  • Phenyl Carbons: The carbons of the phenyl ring will also appear in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C=C Stretching (Aromatic Rings): Multiple bands will be observed in the 1450-1600 cm⁻¹ region.

  • C-H Stretching (Aromatic): Signals will appear above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): The N-methyl group will show stretching vibrations in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-methyl-5-nitro-2-phenyl-1H-indole (252.27 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The indole ring itself can also undergo characteristic fragmentation. Studies on 5-nitro-2-aryl-1H-indole-3-carboxaldehydes have shown preferential fragmentation patterns.[11]

Potential Applications in Drug Development

Indole derivatives are a cornerstone of medicinal chemistry, with a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a nitro group can enhance or modulate these activities.

Specifically, 2-aryl-5-nitro-1H-indoles have been investigated as inhibitors of the NorA multidrug resistance pump in Staphylococcus aureus, a mechanism that bacteria use to expel antibiotics.[12] This suggests that 1-methyl-5-nitro-2-phenyl-1H-indole could be a promising scaffold for the development of new antibacterial agents or adjuvants that can overcome antibiotic resistance.

Furthermore, various 2-phenylindole derivatives have shown anti-inflammatory, antibacterial, antifungal, antiviral, and anti-proliferative properties.[1] The specific substitution pattern of 1-methyl-5-nitro-2-phenyl-1H-indole makes it a candidate for screening against a variety of biological targets.

Conclusion

1-methyl-5-nitro-2-phenyl-1H-indole is a synthetically accessible molecule with a rich chemical structure that holds potential for applications in drug discovery and materials science. While direct experimental data for this specific compound is limited in the public domain, a comprehensive understanding of its properties can be built upon the well-established chemistry of the indole nucleus and the known characteristics of its parent compound, 5-nitro-2-phenyl-1H-indole. The synthetic routes are plausible, and its spectroscopic features can be reliably predicted. Further investigation into the biological activities of this compound is warranted to fully explore its therapeutic potential.

References

  • Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. J Mol Pharm Org Process Res. 2023;11:194.
  • PubChem. 5-Nitro-2-phenyl-1H-indole. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of 2-arylindole derivatives as nitric oxide synthase and NFκB inhibitors. Bioorg Med Chem. 2011;19(15):4567-75.
  • Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules. 2011;16(1):578-587.
  • Fischer indole synthesis. Wikipedia. [Link]

  • Samosorn S, Bremner JB, Ball A, Lewis K. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. Bioorg Med Chem. 2006;14(3):857-65.
  • Tiwari A, Jain M. Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal. 2011;7(2):81-84.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024; 29(18):4283.
  • Pederzolli, C. H. R., et al. "Crystal structure of (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one." Acta Crystallographica Section E: Structure Reports Online 67.11 (2011): o2936-o2936.
  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Org. Lett. 2022, 24, 40, 7475–7479.
  • Pederzolli, C. H. R., et al. "Crystal structure of (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one.

Sources

Exploratory

1-Methyl-5-nitro-2-phenyl-1H-indole (CAS: 31521-56-9): A Technical Guide to Synthesis, Mechanisms, and Drug Development Applications

As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins in drug discovery. 1-Methyl-5-nitro-2-phenyl-1H-indole (CAS: 31521-56-9) is one such compound.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins in drug discovery. 1-Methyl-5-nitro-2-phenyl-1H-indole (CAS: 31521-56-9) is one such compound. Characterized by its rigid indole scaffold, an electron-withdrawing nitro group at the 5-position, and steric bulk from its 2-phenyl and 1-methyl substituents, this molecule is a highly versatile pharmacophore core. It is primarily utilized as a precursor for two major therapeutic avenues: the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors for targeted anti-inflammatory therapy, and the synthesis of NorA multidrug resistance (MDR) pump inhibitors to combat antimicrobial resistance.

This guide details the physicochemical properties, validated synthetic protocols, and mechanistic pharmacology of this vital intermediate.

Physicochemical Identity & Structural Properties

Accurate characterization is the first self-validating step in any synthetic workflow. The following table summarizes the core quantitative data for 1-methyl-5-nitro-2-phenyl-1H-indole, ensuring analytical standards are met before proceeding to downstream functionalization.

PropertyValue
Chemical Name 1-Methyl-5-nitro-2-phenyl-1H-indole
CAS Number 31521-56-9
Molecular Formula C15H12N2O2
Molecular Weight 252.26 g/mol
Appearance Yellow solid
Melting Point 175–178 °C
Solubility Soluble in DMF, THF, Ethyl Acetate; Insoluble in Water
Synthetic Methodologies & Experimental Protocols

The synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole typically proceeds via the N-methylation of 5-nitro-2-phenylindole (commonly known as INF55). Downstream pharmaceutical applications often require the subsequent reduction of the nitro group to an amine to facilitate further amide coupling.

Protocol 1: Regioselective N-Methylation of 5-Nitro-2-phenylindole

Causality & Experimental Design: This protocol utilizes methyl iodide (CH3I) as the alkylating agent and potassium carbonate (K2CO3) as a mild base. Anhydrous N,N-dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the transition state of the SN2 substitution, accelerating the reaction. Oven-dried K2CO3 is mandatory; residual moisture would hydrolyze the methyl iodide and reduce the basicity of the system, leading to incomplete conversion.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of 5-nitro-2-phenylindole (1.0 g, 4.2 mmol) in anhydrous DMF (10 mL), add oven-dried K2CO3 (1.74 g, 12.6 mmol)[1].

  • Deprotonation: Stir the suspension for 15–20 minutes at room temperature to allow for the complete deprotonation of the indole N-H, generating the nucleophilic indolyl anion[1].

  • Alkylation: Dissolve methyl iodide (0.8 mL, 12.6 mmol) in DMF (5 mL) and add it dropwise to the reaction mixture at room temperature. The dropwise addition prevents localized exothermic spikes that could lead to polyalkylation or degradation[1].

  • Validation (In-Process): Stir for 1–2 hours. Monitor the progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:4) mobile phase[1]. The disappearance of the starting material spot confirms reaction completion.

  • Workup: Dilute the mixture with water to precipitate the product and extract with Ethyl Acetate (3 × 10 mL). Wash the organic layer sequentially with water and brine to remove residual DMF, then dry over anhydrous Na2SO4[1].

  • Isolation: Concentrate under vacuum to afford the product as a yellow solid (Yield: ~80%). Verify purity via melting point analysis (Expected: 175–178 °C)[1].

Protocol 2: Downstream Reduction to 1-Methyl-2-phenyl-1H-indol-5-amine

Causality & Experimental Design: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is preferred over chemical reductants (like SnCl2 or Fe/HCl) to avoid toxic metal waste and harsh acidic conditions that might cleave sensitive functional groups. A Parr hydrogenator at 30 psi ensures sufficient hydrogen solubility in the solvent (95% ethanol) to drive the reduction to completion without over-reducing the aromatic indole core.

Step-by-Step Methodology:

  • Preparation: Suspend 1-methyl-5-nitro-2-phenyl-1H-indole (1.0 g, 4.0 mmol) in 95% ethanol (100 mL)[2].

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 g, 0.1 mmol) under an inert atmosphere (e.g., nitrogen blanket) to prevent catalytic ignition of ethanol vapors[2].

  • Hydrogenation: Transfer the mixture to a Parr hydrogenator and apply H2 gas at 30 psi. Shake/stir for 4 hours at room temperature[2].

  • Validation & Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the filter cake dry out, as spent Pd/C is highly pyrophoric.)

  • Isolation: Evaporate the filtrate under reduced pressure to yield 1-methyl-2-phenyl-1H-indol-5-amine (Yield: ~0.8 g), which is typically pure enough for immediate downstream use[2].

Mechanistic Pathways & Pharmacological Applications

A. Antimicrobial Adjuvants (NorA MDR Pump Inhibition) Antimicrobial resistance in Staphylococcus aureus is frequently driven by the overexpression of the NorA multidrug resistance (MDR) efflux pump, which actively extrudes antibiotics (like fluoroquinolones and berberine) from the bacterial cell. 5-Nitro-2-phenylindole derivatives are potent inhibitors of the NorA pump[1]. By synthesizing hybrid molecules that covalently link an antibacterial agent (e.g., berberine) to the 1-methyl-5-nitro-2-phenyl-1H-indole scaffold, researchers can deliver equimolar quantities of the inhibitor and the antibiotic directly to the infection site[3]. The indole moiety binds to the efflux pump, blocking its action and allowing the antibiotic to accumulate intracellularly to lethal concentrations[1].

B. Anti-inflammatory Agents (mPGES-1 Inhibition) Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) target Cyclooxygenase-1 and 2 (COX-1/COX-2), which globally suppresses prostaglandin synthesis, leading to severe gastrointestinal and cardiovascular side effects. 1-Methyl-5-nitro-2-phenyl-1H-indole serves as a precursor to 5-amino-2-arylindoles, which are highly selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1)[2]. mPGES-1 is the terminal enzyme responsible for the isomerization of PGH2 to PGE2 during inflammatory responses[4]. Inhibiting mPGES-1 specifically blocks the production of the pro-inflammatory PGE2 while sparing other cytoprotective prostaglandins, offering a safer therapeutic window for treating chronic inflammation and tumor growth[2].

Visualizations

SynthesisWorkflow INF55 5-Nitro-2-phenylindole (INF55) Reagents1 CH3I, K2CO3 Anhydrous DMF, RT INF55->Reagents1 Product1 1-Methyl-5-nitro-2-phenyl-1H-indole (CAS: 31521-56-9) Reagents1->Product1 Reagents2 H2 (30 psi), 10% Pd/C 95% EtOH, 4h Product1->Reagents2 Product2 1-Methyl-2-phenyl-1H-indol-5-amine Reagents2->Product2

Figure 1: Synthetic workflow for N-methylation and subsequent reduction of the nitro group.

BioPathway Compound 1-Methyl-5-nitro-2-phenyl-1H-indole & Derivatives Path1 mPGES-1 Enzyme Compound->Path1 Inhibits Path2 NorA MDR Efflux Pump (S. aureus) Compound->Path2 Inhibits Effect1 Decreased PGE2 Synthesis (Anti-inflammatory) Path1->Effect1 Leads to Effect2 Intracellular Antibiotic Retention (Restored Sensitivity) Path2->Effect2 Leads to

Figure 2: Dual pharmacological pathways targeting mPGES-1 and NorA efflux pump inhibition.

References
  • Dolla, N. K., et al. "On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials." PMC / NIH.
  • Alisi, M. A., et al. "2-arylindole derivatives as NPGES-1 inhibitors.
  • Dolla, N. K., et al. "On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials (Abstract/Secondary)." PMC / NIH.
  • Alisi, M. A., et al. "2-arylindole derivatives as NPGES-1 inhibitors (Abstract/Secondary).

Sources

Foundational

An In-depth Technical Guide to 1-Methyl-5-nitro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-methyl-5-nitro-2-phenyl-1H-indole, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-5-nitro-2-phenyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold in numerous biologically active compounds, and the strategic introduction of a nitro group and a phenyl substituent can profoundly influence its chemical reactivity and therapeutic potential.[1] This document details the compound's nomenclature and structure, outlines a robust synthetic methodology based on the Fischer indole synthesis, describes key analytical characterization techniques, and explores its potential applications in oncology and infectious diseases. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel indole-based therapeutic agents.

Compound Identification and Structure

The nomenclature and structural features of 1-methyl-5-nitro-2-phenyl-1H-indole are fundamental to understanding its chemical behavior.

  • IUPAC Name: 1-methyl-5-nitro-2-phenyl-1H-indole

  • Synonyms: 2-phenyl-1-methyl-5-nitro-1H-indole

  • Molecular Formula: C₁₅H₁₂N₂O₂

  • Molecular Weight: 252.27 g/mol

  • CAS Number: Not available.

The structure comprises a central indole ring system with a methyl group at the N-1 position, a nitro group at the C-5 position, and a phenyl group at the C-2 position. The electron-withdrawing nature of the nitro group at the 5-position significantly influences the electron density of the indole ring, impacting its reactivity.[2]

Caption: Chemical structure of 1-methyl-5-nitro-2-phenyl-1H-indole.

Synthesis and Mechanism

The synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole can be efficiently achieved through a multi-step process involving the classical Fischer indole synthesis, followed by N-methylation.[3][4][5][6][7]

Overall Synthetic Scheme

Caption: Synthetic workflow for 1-methyl-5-nitro-2-phenyl-1H-indole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Acetophenone 4-nitrophenylhydrazone

  • To a solution of 4-nitrophenylhydrazine (1.53 g, 10 mmol) in ethanol (20 mL), add acetophenone (1.20 g, 10 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield acetophenone 4-nitrophenylhydrazone.

Step 2: Fischer Indole Synthesis of 5-Nitro-2-phenyl-1H-indole

  • Add the acetophenone 4-nitrophenylhydrazone (2.55 g, 10 mmol) to polyphosphoric acid (PPA) (20 g).

  • Heat the mixture to 100-120 °C with stirring for 1-2 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion, carefully pour the hot reaction mixture into a beaker containing crushed ice (100 g).

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to afford pure 5-nitro-2-phenyl-1H-indole.

Step 3: N-Methylation to 1-Methyl-5-nitro-2-phenyl-1H-indole

  • To a solution of 5-nitro-2-phenyl-1H-indole (2.38 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (30 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise.[8]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.56 g, 11 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by pouring the mixture into ice-water (100 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 1-methyl-5-nitro-2-phenyl-1H-indole.

Mechanistic Insights

The Fischer indole synthesis proceeds through a[9][9]-sigmatropic rearrangement of the initially formed hydrazone.[4] The acidic conditions facilitate the tautomerization of the hydrazone to an enamine, which then undergoes the key rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring. The N-methylation is a standard nucleophilic substitution reaction where the deprotonated indole nitrogen acts as the nucleophile.

Analytical Characterization

The identity and purity of the synthesized 1-methyl-5-nitro-2-phenyl-1H-indole should be confirmed using a combination of spectroscopic techniques.[10]

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons (singlet, ~3.8-4.0 ppm), aromatic protons of the phenyl ring, and aromatic protons of the indole nucleus. The protons on the nitro-substituted benzene ring will be shifted downfield.
¹³C NMR Resonances for all 15 carbon atoms, including the methyl carbon, the carbons of the indole ring, and the phenyl ring.
IR Spectroscopy Characteristic absorption bands for the N-O stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-H stretching of the aromatic rings, and C=C stretching of the aromatic systems.[10]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 252.27).

Potential Applications in Drug Development

Substituted nitroindoles are a promising class of compounds with diverse biological activities. The presence of the nitro group can enhance the therapeutic potential of the indole scaffold.[9][11]

Anticancer Activity

Numerous 5-nitroindole derivatives have demonstrated significant anticancer properties.[9] These compounds can exert their effects through various mechanisms, including the inhibition of key cellular processes in cancer cells. For instance, certain nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and subsequent cell cycle arrest and apoptosis in cancer cells.[9][12] The 2-phenylindole scaffold itself has also been extensively investigated for its anti-proliferative effects against various cancer cell lines.[13]

Antimicrobial and Efflux Pump Inhibition

Nitro-substituted indoles have also been explored for their antimicrobial properties.[14] Notably, 2-aryl-5-nitro-1H-indole moieties have been investigated as potential inhibitors of the NorA efflux pump in Staphylococcus aureus.[14] Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing antibiotics.

Safety and Handling

Detailed toxicological data for 1-methyl-5-nitro-2-phenyl-1H-indole is not available. However, based on related compounds, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials. For related compounds like 1-methyl-5-nitro-1H-indole, storage at 2-8°C in a dry, sealed container is recommended.

  • Safety Data: For 1-methyl-5-nitro-1H-indole, the GHS pictograms indicate it is a warning-level hazard, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Similar precautions should be considered for the title compound.

Conclusion

1-methyl-5-nitro-2-phenyl-1H-indole is a synthetically accessible compound with a promising pharmacological profile. The established synthetic route via the Fischer indole synthesis and subsequent N-methylation provides a reliable method for its preparation. The presence of the nitro and phenyl substituents on the indole core makes it an attractive candidate for further investigation in the fields of oncology and infectious diseases. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related indole derivatives.

References

  • BenchChem. (n.d.). Comparative analysis of different synthesis routes for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol.
  • Yap, Y. J., et al. (2018). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molbank, 2018(4), M1018.
  • Mishra, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 27(49), 12566-12575.
  • ACS Publications. (2024).
  • ChemicalBook. (n.d.). 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis.
  • Mishra, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • BenchChem. (n.d.). In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • ResearchGate. (n.d.). Nitroindole derivatives investigated as universal base analogues.
  • PubChem. (n.d.). 1-Methyl-5-nitro-3-phenyl-1H-indole-2-carbaldehyde.
  • BenchChem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Academia.edu. (n.d.). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction.
  • NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole.
  • Chemical Bull Pvt. Ltd. (n.d.). 5-nitroindole.
  • ResearchGate. (2025). 1-Methyl-2-phenyl-1H-indole.
  • PubChem. (n.d.). 1H-Indole, 5-methyl-2-phenyl-.
  • MilliporeSigma. (n.d.). 1-Methyl-5-nitro-1H-indole.
  • Matrix Fine Chemicals. (n.d.). 2-METHYL-5-NITRO-1H-INDOLE.
  • MDPI. (2024).
  • NIST. (n.d.). 1H-Indole, 2-phenyl-.
  • OMICS International. (2023).
  • ChemicalBook. (2025). 1-METHYL-5-NITRO-1H-INDOLE.
  • NIST. (n.d.). 1H-Indole, 2-phenyl-.

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Exploratory

1-methyl-5-nitro-2-phenyl-1H-indole spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 1-methyl-5-nitro-2-phenyl-1H-indole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-methyl-5-nitro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-methyl-5-nitro-2-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is structured to deliver not just raw data, but a cohesive narrative explaining the "why" behind the spectroscopic observations. It is designed for researchers and professionals who require a deep, mechanistic understanding of this molecule's structural and electronic characteristics as revealed by various analytical techniques. While direct, comprehensive experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to provide a robust and predictive characterization.

Introduction and Molecular Overview

1-methyl-5-nitro-2-phenyl-1H-indole belongs to the indole class of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules. The indole nucleus is a key component in many natural products and pharmaceuticals. The substituents on this particular indole—a methyl group at the 1-position (N1), a phenyl group at the 2-position (C2), and a nitro group at the 5-position (C5)—are expected to significantly influence its electronic properties, reactivity, and spectroscopic signatures.

The N-methylation prevents the formation of intermolecular hydrogen bonds, which can affect its physical properties and solubility. The C2-phenyl group introduces steric bulk and extends the conjugated π-system. The strongly electron-withdrawing nitro group at C5 will have a profound impact on the electron density distribution throughout the indole ring system, which will be a recurring theme in the interpretation of its spectroscopic data.

A plausible synthetic route to 1-methyl-5-nitro-2-phenyl-1H-indole can be envisioned through a multi-step process, likely involving a Fischer indole synthesis followed by N-methylation and nitration, or variations thereof. The precise order of these steps would be critical in controlling regioselectivity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-methyl-5-nitro-2-phenyl-1H-indole, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the chemical environment of each hydrogen atom in the molecule. The electron-withdrawing nitro group is expected to deshield protons on the benzofused ring, shifting them to a higher chemical shift (downfield).

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-CH₃~3.7s-Singlet due to no adjacent protons. Position is typical for N-methyl groups in indoles.
H-3~6.7s-The C3-proton of the indole ring, typically a singlet in 2-substituted indoles.
Phenyl-H7.3-7.6m-Complex multiplet for the five protons of the C2-phenyl group.
H-4~7.8d~9.0Ortho-coupled to H-6. Deshielded by the adjacent nitro group.
H-6~8.1dd~9.0, ~2.0Ortho-coupled to H-4 and meta-coupled to H-7. Strongly deshielded by the nitro group.
H-7~8.5d~2.0Meta-coupled to H-6. Most deshielded aromatic proton due to the anisotropic effect of the nitro group.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-5-nitro-2-phenyl-1H-indole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Record the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be influenced by their hybridization and the electronic effects of the substituents.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
N-CH₃~31Typical chemical shift for an N-methyl group on an indole.
C-2~142Attached to the phenyl group and nitrogen, expected to be downfield.
C-3~103Upfield shift is characteristic for the C3 of 2-substituted indoles.
C-3a~129Bridgehead carbon.
C-4~118Influenced by the electron-withdrawing nitro group.
C-5~143Directly attached to the nitro group, resulting in significant deshielding.
C-6~119Influenced by the nitro group.
C-7~110Expected to be relatively upfield for an aromatic carbon.
C-7a~139Bridgehead carbon adjacent to the nitrogen.
Phenyl-C128-135Range for the carbons of the C2-phenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of C₁₅H₁₂N₂O₂ is 252.27 g/mol . A prominent molecular ion peak is expected at m/z = 252.

  • Major Fragments:

    • Loss of NO₂: A significant fragment at m/z = 206, corresponding to the loss of the nitro group.

    • Loss of CH₃: A fragment at m/z = 237, corresponding to the loss of the methyl group.

    • Other fragments resulting from the cleavage of the indole and phenyl rings.

Experimental Protocol for MS:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1520 and ~1345Nitro group (NO₂)Asymmetric and symmetric stretching
~3100-3000Aromatic C-HStretching
~2950-2850Aliphatic C-H (N-CH₃)Stretching
~1600-1450C=CAromatic ring stretching

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 1-methyl-5-nitro-2-phenyl-1H-indole is expected to result in absorption in the UV-Vis region.

Expected UV-Vis Absorption:

  • λ_max: The compound is expected to have strong absorption bands in the UV region, likely with a λ_max above 300 nm due to the extended π-system involving the indole ring, the phenyl group, and the nitro group. The nitro group, being a strong chromophore, will significantly influence the absorption spectrum.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).

Workflow and Data Integration

The comprehensive characterization of 1-methyl-5-nitro-2-phenyl-1H-indole relies on the synergistic interpretation of data from these spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure UV_Vis->Structure Purity Purity Assessment Structure->Purity

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of 1-methyl-5-nitro-2-phenyl-1H-indole.

References

  • Hökelek, T., Seferoğlu, Z., Şahin, E., & Ertan, N. (2007). 1-Methyl-2-phenyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 63(7), o1963-o1964. [Link]

  • PubChem. (n.d.). 1H-Indole, 5-methyl-2-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH. (n.d.). General procedures for 2-arylation of 1-methylindole 1b. Retrieved from a source providing general synthetic procedures.
  • Bamber, C., et al. (2014). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules, 19(5), 6037-6045. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Kumar, P., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 8(7), 896-905. [Link]

  • Google Patents. (n.d.). Processes for production of indole compounds.
  • ResearchGate. (n.d.). 13C-NMR spectrum of 3-methyl-2-phenyl indole. Retrieved from [Link]

  • ChemBK. (n.d.). 1-methyl-2-phenyl-1H-indole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2969-2993. [Link]

  • IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry, 5(5), 67-81. [Link]

  • Beilstein Journals. (n.d.). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2-phenylindole. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 9200-9208. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from a source providing general experimental procedures.
  • NIST. (n.d.). 1H-Indole, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

Predicted ¹H and ¹³C NMR of 1-methyl-5-nitro-2-phenyl-1H-indole

An In-depth Technical Guide to the Introduction The indole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active compounds.[1] The specific derivative, 1-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active compounds.[1] The specific derivative, 1-methyl-5-nitro-2-phenyl-1H-indole, combines several key structural features: a methylated indole core, a C-2 phenyl substitution, and a C-5 nitro group. Each of these modifications imparts distinct electronic and steric properties that are crucial for molecular interactions but also profoundly influence the compound's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution.[2] It provides unparalleled insight into the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of substitution patterns and molecular connectivity. This guide, intended for researchers and drug development professionals, provides a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of 1-methyl-5-nitro-2-phenyl-1H-indole. The predictions are grounded in the fundamental principles of NMR and substantiated by data from closely related, structurally analogous compounds.

Molecular Structure and Numbering

To facilitate a clear and precise discussion of the NMR data, it is essential to first establish the standardized IUPAC numbering system for the indole ring and the attached substituents. The diagram below illustrates the atomic numbering used throughout this guide.

Molecule_Numbering cluster_indole 1-methyl-5-nitro-2-phenyl-1H-indole N1 N1 C2 C2 N1->C2 C7a C7a N_Me N-CH3 N1->N_Me C3 C3 C2->C3 C1_prime C1' C2->C1_prime C3a C3a C3->C3a C4 C4 C3a->C4 C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 NO2_group NO2 C5->NO2_group C7 C7 C6->C7 C7->C7a C7a->N1 C2_prime C2'/C6' C1_prime->C2_prime C3_prime C3'/C5' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime

Figure 1: IUPAC numbering for 1-methyl-5-nitro-2-phenyl-1H-indole.

The key structural features influencing the NMR spectra are:

  • The Indole Core: A bicyclic aromatic system with inherent electronic distribution.

  • N-Methyl Group: An electron-donating group attached to the nitrogen, which simplifies the spectrum by removing the N-H proton and influences the electronic nature of the ring.

  • 2-Phenyl Group: An aromatic substituent at a key position on the pyrrole ring, which introduces its own set of proton and carbon signals and influences the shifts of adjacent indole nuclei.

  • 5-Nitro Group: A powerful electron-withdrawing group on the benzene moiety of the indole. This group exerts a strong influence on the electronic environment of the entire molecule, significantly deshielding nearby nuclei.[3]

Predicted ¹H NMR Spectrum Analysis

The prediction of the ¹H NMR spectrum is based on the additive effects of each substituent on the parent indole structure. The strong electron-withdrawing nature of the nitro group at the C5 position is expected to be the most dominant factor influencing the chemical shifts of the protons on the benzenoid ring (H4, H6, and H7).

Causality of Predicted Shifts:

  • N-CH₃: This group will appear as a sharp singlet, as there are no adjacent protons for coupling. Its chemical shift is typically found in the range of 3.7-4.0 ppm in N-methyl indoles.

  • H3: With the C2 position occupied by the phenyl group, the H3 proton will appear as a singlet. Its chemical shift is influenced by the phenyl ring and the N-methyl group.

  • Phenyl Protons (H2'/H6', H3'/H5', H4'): These protons will appear as a multiplet in the aromatic region. The ortho protons (H2'/H6') are typically the most deshielded due to their proximity to the indole ring.

  • H4, H6, H7: The C5-nitro group dramatically influences these protons.

    • H4: This proton is ortho to the nitro group and will be significantly deshielded, appearing at a high chemical shift. It will be a doublet, coupled only to H6 (meta-coupling, J ≈ 2-3 Hz).

    • H6: This proton is also ortho to the nitro group and will be strongly deshielded. It will appear as a doublet of doublets, coupled to H7 (ortho-coupling, J ≈ 8-9 Hz) and H4 (meta-coupling, J ≈ 2-3 Hz).

    • H7: This proton is meta to the nitro group and will be less affected than H4 and H6, but still deshielded compared to an unsubstituted indole. It will appear as a doublet, coupled to H6 (ortho-coupling, J ≈ 8-9 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H48.50 - 8.60d~2.2
H68.15 - 8.25dd~9.0, ~2.2
Phenyl (H2'/H6')7.60 - 7.70m-
Phenyl (H3'/H5'/H4')7.40 - 7.55m-
H77.35 - 7.45d~9.0
H36.60 - 6.70s-
N-CH₃3.75 - 3.85s-

Note: Predictions are based on analysis of substituent effects and data from related compounds.[4][5] Actual experimental values may vary based on solvent and other conditions.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is highly sensitive to the electronic effects of substituents. The electron-donating N-methyl group and the electron-withdrawing C5-nitro group will cause significant shifts in the carbon resonances of the indole core.

Causality of Predicted Shifts:

  • N-CH₃: The methyl carbon will appear as a single peak in the aliphatic region, typically around 31-33 ppm.

  • Indole Carbons:

    • C2: Substituted with the phenyl group, this carbon will be significantly downfield.

    • C3: This carbon is generally shielded in indoles but will be influenced by the adjacent C2-phenyl group.

    • C5: Directly attached to the nitro group, this carbon will be strongly deshielded due to the powerful inductive and resonance electron-withdrawing effects.

    • C4 & C6: These carbons, ortho to the nitro group, will also be deshielded.

    • C3a & C7a: These are quaternary carbons at the ring junction and their shifts are influenced by the overall electronic nature of both rings.

  • Phenyl Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon (C1'), one for the ortho-carbons (C2'/C6'), one for the meta-carbons (C3'/C5'), and one for the para-carbon (C4').

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C5148.0 - 150.0
C2142.0 - 144.0
C7a138.0 - 140.0
C3a133.0 - 135.0
Phenyl (C1')132.5 - 134.5
Phenyl (C4')129.0 - 131.0
Phenyl (C2'/C6')128.5 - 130.5
Phenyl (C3'/C5')127.5 - 129.5
C4123.0 - 125.0
C6120.0 - 122.0
C7109.5 - 111.5
C3103.0 - 105.0
N-CH₃31.0 - 33.0

Note: These predictions are derived from established substituent effects in aromatic and heterocyclic systems.[6][7]

Experimental Protocol and Structural Validation

To ensure the trustworthiness and accuracy of the assignments, the predicted data must be part of a self-validating system. This involves not only acquiring standard 1D spectra but also employing 2D NMR techniques to establish connectivity.

Standard Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of 1-methyl-5-nitro-2-phenyl-1H-indole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition: To confirm the assignments, acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., confirming the H4-H6 and H6-H7 connectivity).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the different fragments of the molecule.

Validation via Key HMBC Correlations

The HMBC experiment is the ultimate tool for confirming the overall structure. The diagram below illustrates the key long-range correlations that would definitively validate the predicted structure of 1-methyl-5-nitro-2-phenyl-1H-indole.

HMBC_Correlations N_Me N-CH3 C2 C2 N_Me->C2 C7a C7a N_Me->C7a N1 N1 C3 H3 C1_prime C1' C3->C2 C3a C3a C3->C3a C3->C1_prime C4 H4 C4->C3a C5 C5 C4->C5 C6 H6 C4->C6 C7 H7 C7->C5 C7->C7a H_ortho H2'/H6' H_ortho->C2

Figure 2: Key predicted HMBC correlations for structural validation.

Key Validating Correlations:

  • N-CH₃ Protons: Correlations to C2 and C7a confirm the methylation site and link the methyl group to the indole core.

  • H3 Proton: Correlations to C2, C3a, and the phenyl ipso-carbon (C1') unambiguously place the phenyl group at the C2 position.

  • H4 Proton: Correlations to C3a, C5, and C6 confirm its position relative to the nitro group and the ring junction.

  • H7 Proton: Correlations to C5 and C7a confirm its position on the benzenoid ring.

Conclusion

This guide provides a comprehensive, technically grounded prediction of the ¹H and ¹³C NMR spectra for 1-methyl-5-nitro-2-phenyl-1H-indole. The analysis highlights the significant and predictable electronic effects of the N-methyl, 2-phenyl, and particularly the 5-nitro substituents on the chemical shifts and coupling patterns of the indole framework. The provided tables of predicted values serve as a robust reference for researchers synthesizing or working with this compound. Furthermore, the outlined experimental and 2D NMR validation workflow establishes a self-validating system, ensuring high confidence in the final structural assignment. This detailed spectroscopic roadmap is an essential tool for any scientist engaged in the synthesis, characterization, and application of this and related substituted indole derivatives.

References

  • BenchChem. (2025). An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole.
  • Wiley-VCH. (n.d.). Supporting Information for "Palladium-Catalyzed Aerobic Oxidative C-H Arylation of 1-Methylindole".
  • Joule, J. A. (2011).
  • Kaminskaia, N. V., Ullmann, G. M., Fulton, D. B., & Kostić, N. M. (2000). Spectroscopic, Kinetic, and Mechanistic Study of a New Mode of Coordination of Indole Derivatives to Platinum(II) and Palladium(II) Ions in Complexes. Inorganic Chemistry, 39(22), 5004-5013.
  • Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1960). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 82(9), 2184-2187.
  • Chandra, A., & Kumar, V. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indoles and Novel Fused Indole Ring Systems: Synthesis, Chemistry and Biological Activities. Current Medicinal Chemistry, 12(8), 887-910.
  • Özdemir, A., Altıntop, M. D., & Kaplancıklı, Z. A. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 654-661. Available at: [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • Perjesi, P., & Foldesi, A. (2004). Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. Molecules, 9(5), 310-320. Available at: [Link]

  • Krygowski, T. M., & Stępień, B. T. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 433-445. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 1-methyl-5-nitro-2-phenyl-1H-indole

This guide offers a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 1-methyl-5-nitro-2-phenyl-1H-indole. Tailored for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 1-methyl-5-nitro-2-phenyl-1H-indole. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles, experimental protocols, and detailed spectral interpretation of this complex heterocyclic compound. Our objective is to provide not just data, but a foundational understanding of the vibrational characteristics of this molecule, enabling its unambiguous identification and characterization.

Section 1: Foundational Principles of IR Spectroscopy for Substituted Indoles

Infrared spectroscopy is a cornerstone technique in chemical analysis, probing the vibrational modes of molecules to identify functional groups and elucidate structural features.[1] When a molecule like 1-methyl-5-nitro-2-phenyl-1H-indole is subjected to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational frequencies. The resulting spectrum is a unique molecular fingerprint.

For this particular molecule, the IR spectrum is a composite of absorptions from its three key structural components: the indole ring system, the aromatic nitro group (NO₂), and the phenyl substituent. The highly polar nitro group, in particular, gives rise to strong and highly characteristic absorption bands, making its presence relatively straightforward to confirm.[2] The vibrations of the indole nucleus and the phenyl ring further enrich the spectrum, providing a detailed structural profile.

The Causality of Vibrational Frequencies

The position, intensity, and shape of absorption bands in an IR spectrum are dictated by the molecule's specific structural and electronic environment. For 1-methyl-5-nitro-2-phenyl-1H-indole, several factors are at play:

  • Inductive and Resonance Effects: The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the indole and phenyl rings. This, in turn, affects the bond strengths and force constants of various C-C, C-N, and C-H bonds, causing shifts in their vibrational frequencies compared to unsubstituted parent molecules.

  • Steric Interactions: The spatial arrangement of the methyl, nitro, and phenyl groups can introduce steric strain, which may also subtly alter vibrational modes, particularly bending and out-of-plane vibrations.

  • Hydrogen Bonding (Intermolecular): In a solid-state measurement (like a KBr pellet), intermolecular forces can influence the vibrational frequencies, especially for polar groups. While this molecule lacks a traditional N-H for hydrogen bonding, dipole-dipole interactions involving the nitro group can occur.

Section 2: Experimental Protocol for High-Fidelity Spectral Acquisition

The acquisition of a high-quality, reproducible IR spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system for the analysis of solid 1-methyl-5-nitro-2-phenyl-1H-indole using the potassium bromide (KBr) pellet technique.[3]

Materials and Instrumentation
  • Sample: 1-2 mg of high-purity, dry 1-methyl-5-nitro-2-phenyl-1H-indole.

  • Matrix: 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

  • Equipment: Agate mortar and pestle, hydraulic press with pellet die, FT-IR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Step-by-Step Methodology
  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.[3]

    • Grind the sample to a fine, consistent powder to minimize scattering of infrared radiation.

    • Add 100-200 mg of IR-grade KBr to the mortar.

    • Intimately mix the sample and KBr by continued grinding until a homogeneous mixture is obtained.[3]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Apply high pressure using a hydraulic press to form a thin, transparent or translucent pellet.[3] A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample compartment or a blank KBr pellet. This is a critical step to account for atmospheric (CO₂, H₂O) and instrumental variations.[3]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Workflow Diagram

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition Grind_Sample Grind 1-2 mg of Sample Add_KBr Add 100-200 mg KBr Grind_Sample->Add_KBr Mix Mix Thoroughly Add_KBr->Mix Transfer Transfer to Pellet Die Mix->Transfer Press Apply Hydraulic Pressure Transfer->Press Background Record Background Spectrum Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Data (Baseline Correction) Acquire->Process

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Section 3: In-Depth Spectral Interpretation

The infrared spectrum of 1-methyl-5-nitro-2-phenyl-1H-indole is characterized by several key absorption bands that confirm its structure. The interpretation relies on correlating observed bands with known vibrational frequencies for specific functional groups and structural motifs.

Molecular Structure Diagram

Caption: Structure of 1-methyl-5-nitro-2-phenyl-1H-indole.

Key Vibrational Mode Assignments

The following table summarizes the expected characteristic vibrational frequencies for 1-methyl-5-nitro-2-phenyl-1H-indole, based on established data for aromatic nitro compounds and substituted indoles.[1][4]

Frequency Range (cm⁻¹) Vibrational Mode Description & Rationale
~3100-3000 Aromatic C-H StretchMedium to weak absorptions from C-H stretching on the phenyl and indole rings.
~2950-2850 Aliphatic C-H StretchWeak absorptions from the symmetric and asymmetric stretching of the N-methyl group.
~1620-1450 Aromatic C=C StretchMultiple medium to strong bands characteristic of the indole and phenyl ring skeletal vibrations.[5]
~1550-1475 Asymmetric NO₂ Stretch (ν_as)A very strong and sharp absorption, one of the most diagnostic peaks for aromatic nitro compounds.[2][6] Conjugation with the aromatic ring shifts this to a lower wavenumber compared to aliphatic nitro compounds.[1]
~1360-1290 Symmetric NO₂ Stretch (ν_s)Another very strong and sharp absorption, confirming the presence of the nitro group.[2][6]
~1350-1300 C-N Stretch (Indole Ring)Stretching vibrations of the C-N bonds within the indole nucleus.
~890-835 C-N Stretch (Ar-NO₂)Weaker absorption associated with the bond connecting the nitro group to the indole ring.[7]
~850 NO₂ Scissoring (Bending)A medium intensity peak characteristic of the nitro group's bending vibration.[7]
~900-675 C-H Out-of-Plane BendingStrong bands whose positions are indicative of the substitution patterns on both the indole and phenyl rings.
Detailed Spectral Analysis
  • Nitro Group Vibrations: The most prominent features in the spectrum are the two intense bands corresponding to the nitro group's stretching vibrations.[1] The asymmetric stretch (ν_as) is expected around 1550-1475 cm⁻¹, while the symmetric stretch (ν_s) should appear in the 1360-1290 cm⁻¹ region.[6] The high intensity of these bands is due to the large change in dipole moment during these vibrations.[7] The presence of both strong absorptions is a definitive confirmation of the nitro functionality.

  • Indole and Phenyl Ring Vibrations: The region between 1620 cm⁻¹ and 1450 cm⁻¹ will contain a series of sharp peaks corresponding to the C=C stretching vibrations within the aromatic rings.[5] While overlap between the indole and phenyl vibrations is expected, this pattern confirms the presence of the aromatic core. The absence of a broad N-H stretching band around 3400 cm⁻¹ is a key indicator of N-substitution, in this case, by the methyl group.[5]

  • C-H Vibrations: Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹. The C-H stretching from the methyl group will appear just below 3000 cm⁻¹. More diagnostically, the strong C-H out-of-plane (OOP) bending bands in the "fingerprint region" (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.

Section 4: Conclusion and Field Application

The FT-IR spectrum of 1-methyl-5-nitro-2-phenyl-1H-indole provides a wealth of structural information. Through careful application of the described protocol and a systematic approach to interpretation, researchers can confidently verify the identity and purity of this compound. The key diagnostic markers are the exceptionally strong asymmetric and symmetric stretching bands of the nitro group, complemented by the characteristic patterns of the substituted indole and phenyl rings. This guide serves as a practical resource for scientists in pharmaceutical development and chemical research, enabling robust and reliable characterization of this and structurally related molecules.

References

  • University of California, Los Angeles. Spectroscopy Tutorial: Nitro Groups. Available from: [Link].

  • University of Calgary. IR: nitro groups. Available from: [Link].

  • Kanaoka, Y., et al. Infrared Spectra of Some Indole and Pyrrole Compounds. Chemical and Pharmaceutical Bulletin, 1960. Available from: [Link].

  • Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online, 2020. Available from: [Link].

  • Huang, X., et al. Ester-Derivatized indoles as fluorescent and infrared probes for hydration environments. Chinese Journal of Chemical Physics, 2018. Available from: [Link].

  • Kanaoka, Y., et al. Infrared Spectra of Some Indole and Pyrrole Compounds. R Discovery, 1960. Available from: [Link].

  • ResearchGate. FT-IR spectrum of control indole. Available from: [Link].

  • F. J. Di Carlo, T. G. Gever, and E. G. Lindwall. Synthesis and Infrared Spectra of Some Indole Compounds. Journal of the American Chemical Society, 1957. Available from: [Link].

  • Grube, M., et al. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology and Biotechnology, 2008. Available from: [Link].

  • Dieng, S. D. Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron Transfer in DNA Photolyase. Montclair State University Digital Commons, 2013. Available from: [Link].

  • Slovetskii, V. I. IR spectra of nitro compounds. R Discovery, 1970. Available from: [Link].

  • Grube, M., et al. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. ResearchGate, 2025. Available from: [Link].

  • van der Westhuyzen, C. W., et al. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules, 2011. Available from: [Link].

  • van der Westhuyzen, C. W., et al. Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride. PubMed, 2011. Available from: [Link].

  • Rohaeti, E., & Taufiq, M. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 2019. Available from: [Link].

  • Sgarlata, V., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 2020. Available from: [Link].

  • Thomas, J., et al. Optical properties of 3-substituted indoles. RSC Publishing, 2020. Available from: [Link].

  • Bakulina, O. Y., et al. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI, 2022. Available from: [Link].

  • NIST. 1H-Indole, 1-methyl-. NIST WebBook, Available from: [Link].

  • Sgarlata, V., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC, 2020. Available from: [Link].

  • PubChem. 1-Methyl-2-phenylindole. Available from: [Link].

  • Çelik, İ., et al. 1-Methyl-2-phenyl-1H-indole. ResearchGate, 2025. Available from: [Link].

  • Panicker, C. Y., et al. Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008. Available from: [Link].

  • Chen, Y.-C., et al. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI, 2023. Available from: [Link].

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Foundational

Mass Spectrometry of 1-Methyl-5-nitro-2-phenyl-1H-indole: A Comprehensive Analytical Guide

Executive Summary 1-Methyl-5-nitro-2-phenyl-1H-indole is a highly specialized synthetic intermediate and a critical pharmacophore frequently utilized in the development of efflux pump inhibitors, such as NorA inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-5-nitro-2-phenyl-1H-indole is a highly specialized synthetic intermediate and a critical pharmacophore frequently utilized in the development of efflux pump inhibitors, such as NorA inhibitors targeting multidrug-resistant Staphylococcus aureus[1]. For researchers and drug development professionals, the precise structural elucidation and quantitative tracking of this compound are paramount. This whitepaper provides an in-depth technical analysis of its ionization dynamics, collision-induced dissociation (CID) mechanics, and a field-proven, self-validating LC-MS/MS analytical workflow.

Ionization Dynamics and Molecular Properties

The compound possesses the molecular formula C15H12N2O2 with an exact monoisotopic mass of 252.0899 Da . Understanding its behavior within a mass spectrometer requires analyzing its competing functional groups:

  • The Indole Nitrogen: The N-methylated indole core is electron-rich and readily accepts a proton in acidic environments. In positive Electrospray Ionization (ESI+), this yields a robust [M+H]+ precursor ion at m/z 253.097 .

  • The Nitro Group: The highly electronegative 5-nitro substituent can facilitate electron capture. Under Matrix-Assisted Laser Desorption/Ionization (MALDI) or Atmospheric Pressure Chemical Ionization (APCI), nitroindoles can act as dual-polarity matrices, generating negative radical anions [M]⁻[2]. However, for trace-level LC-MS/MS quantification, ESI+ remains the industry standard due to superior signal-to-noise ratios.

Fragmentation Mechanics: The Causality of Cleavage

When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the fragmentation of 1-methyl-5-nitro-2-phenyl-1H-indole is dictated by the thermodynamic stability of the indole ring versus the lability of the nitro and methyl substituents[3][4].

  • Nitro Group Expulsion (Primary Cleavage): The most energetically favorable cleavage is the loss of the nitro group. Nitroaromatic compounds characteristically expel a neutral NO radical (30 Da) or an NO2 molecule (46 Da)[5][6]. For this compound, the loss of NO2 from the [M+H]+ precursor generates a highly stable, conjugated product ion at m/z 207.1.

  • N-Methyl Cleavage (Secondary Cleavage): Following the expulsion of the nitro group, the N-methyl group undergoes alpha-cleavage. Depending on the collision energy, this manifests as the loss of a methyl radical (-15 Da) or methane (-16 Da), yielding an ion around m/z 192.1[7].

  • Phenyl Ring Dynamics: The 2-phenyl substitution extends the resonance of the indole core. Cleaving the C2-phenyl bond requires high collision energy (CE) and results in the isolation of the bare indole core fragment (m/z 130.1).

FragmentationLogic M Precursor Ion [M+H]+ m/z 253.097 NO2_loss Loss of NO2 (-46 Da) m/z 207.102 M->NO2_loss CID (Low/Med CE) NO_loss Loss of NO (-30 Da) m/z 223.097 M->NO_loss Radical Cleavage CH3_loss Loss of CH3 (-15 Da) m/z 192.078 NO2_loss->CH3_loss CID (Med CE) Core Indole Core Fragment m/z 130.065 NO2_loss->Core Phenyl Cleavage (High CE)

Proposed CID MS/MS fragmentation pathway for 1-methyl-5-nitro-2-phenyl-1H-indole.

Quantitative Fragment Assignments

To facilitate Multiple Reaction Monitoring (MRM) method development, the expected high-resolution mass spectrometry (HRMS) data is summarized below.

Fragment IonExact Mass (m/z)Neutral LossOptimal CEStructural Assignment
[M+H]+ 253.0972None5 eVProtonated intact molecule
[M+H - NO]+ 223.097230.0000 (NO)15 eVNitro to nitrite rearrangement & loss
[M+H - NO2]+ 207.102245.9950 (NO2)20 eVExpulsion of the nitro group
[M+H - NO2 - CH3]+ 192.078861.018435 eVSubsequent loss of N-methyl group
[Indole Core]+ 130.0651123.032145 eVCleavage of 2-phenyl and 5-nitro

Self-Validating LC-MS/MS Analytical Protocol

To ensure technical accuracy, reproducibility, and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It strictly incorporates System Suitability Testing (SST) and Internal Standard (IS) normalization to account for matrix effects and ionization suppression.

Phase 1: Sample Preparation & System Suitability

Causality: Biological or synthetic matrices can severely suppress ESI ionization. Utilizing a structurally analogous internal standard (e.g., 5-nitroindole or a deuterated analog) ensures that any fluctuation in the MS response is mathematically corrected.

  • Stock Solution Generation: Dissolve 1.0 mg of 1-methyl-5-nitro-2-phenyl-1H-indole in 1.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1 mg/mL stock.

  • Working Standards: Dilute the stock serially in 50:50 ACN:Water containing 0.1% Formic Acid to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Spiking: Spike all samples, blanks, and calibration standards with exactly 50 ng/mL of the chosen IS.

  • Self-Validation Check (Blank Run): Inject a double-blank (solvent only) and a single-blank (solvent + IS) prior to the analytical run.

    • Acceptance Criteria: There must be no observable peak at m/z 253.1 at the expected retention time in the double blank, definitively ruling out column carryover.

Phase 2: Chromatographic Separation

Causality: Due to the hydrophobic nature of the phenyl and methyl groups, a reversed-phase C18 column paired with an organic gradient is required to achieve optimal retention and sharp peak symmetry.

  • Column Specifications: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (The acid acts as a proton donor, driving[M+H]+ formation).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 10% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute to flush strongly bound lipophiles, then re-equilibrate at 10% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-Triple Quadrupole)

Causality: Operating a triple quadrupole MS in MRM mode provides maximum sensitivity by filtering out background chemical noise, isolating only the specific precursor-to-product ion transitions.

  • Source Parameters: ESI Positive mode; Capillary Voltage: 3.0 kV; Desolvation Temperature: 400°C; Desolvation Gas: 800 L/hr.

  • MRM Transitions:

    • Quantifier Transition: m/z 253.1 → 207.1 (CE: 20 eV). Rationale: The loss of NO2 is the most abundant and thermodynamically stable transition, ideal for trace quantification.

    • Qualifier Transition: m/z 253.1 → 192.1 (CE: 35 eV). Rationale: Provides secondary structural confirmation to prevent false positives from isobaric interferences.

LCMSWorkflow Prep Sample Prep & IS Spiking SST System Suitability (Blank Validation) Prep->SST LC UHPLC Separation (C18 Column) SST->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI Q1 Q1 Isolation m/z 253.1 ESI->Q1 Q2 Q2 CID Fragment Generation Q1->Q2 Q3 Q3 Detection m/z 207.1 & 192.1 Q2->Q3

Self-validating LC-MS/MS analytical workflow for nitroindole quantification.

Data Interpretation and Quality Control

The integrity of the mass spectrometric data relies on strict quality control metrics. The ion ratio of the quantifier transition (253.1 → 207.1) to the qualifier transition (253.1 → 192.1) must remain constant (±20% variance) across all standards and unknown samples. Any significant deviation indicates a co-eluting interference, necessitating a modification of the chromatographic gradient.

References

  • Title: On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole)
  • Source: tsijournals.
  • Source: acs.
  • Source: libretexts.
  • Source: nih.
  • Source: pharmacy180.
  • Source: scirp.

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Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Nitro-Indole Derivatives For Researchers, Scientists, and Drug Development Professionals Foreword: The Nitro-Indole Scaffold - A Privileged Motif in Modern Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Nitro-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Nitro-Indole Scaffold - A Privileged Motif in Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, embedded in a vast array of natural products and synthetic drugs displaying a wide spectrum of biological activities.[1] The introduction of a nitro group to this versatile scaffold dramatically modulates its electronic properties and metabolic stability, unlocking novel mechanisms of action and therapeutic opportunities. This guide provides a comprehensive exploration of the biological activities of nitro-indole derivatives, with a primary focus on their well-documented anticancer properties, while also shedding light on their emerging roles as antiviral, anti-inflammatory, and neuroprotective agents. We will delve into the mechanistic intricacies, present robust experimental protocols, and offer insights into the structure-activity relationships that govern the efficacy of this promising class of compounds.

Part 1: Anticancer Activity - A Dual-Pronged Assault on Malignancy

Nitro-indole derivatives have emerged as potent anticancer agents, exhibiting a sophisticated, multi-faceted mechanism of action against various cancer cell lines.[2][3][4] Their primary anticancer effects are attributed to a dual strategy: the targeted downregulation of the c-Myc oncogene and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2][3]

Mechanism of Action: Targeting the c-Myc G-Quadruplex and Inducing Oxidative Stress

The c-Myc oncogene, a critical regulator of cell proliferation and apoptosis, is overexpressed in up to 80% of human cancers.[3] Guanine-rich sequences in the promoter region of the c-Myc gene can fold into non-canonical DNA secondary structures known as G-quadruplexes (G4).[2][3] The formation of these G4 structures inherently represses c-Myc transcription. Nitro-indole derivatives have been shown to selectively bind to and stabilize these G-quadruplexes, effectively silencing c-Myc expression.[2][3] This leads to a cascade of downstream events, including cell cycle arrest, primarily in the G1 or sub-G1 phase, and the induction of apoptosis.[2][4]

Concurrently, many nitro-indole derivatives have been observed to elevate intracellular levels of reactive oxygen species (ROS).[2][3] This increase in ROS disrupts the cellular redox homeostasis, causing significant damage to cancer cells and further promoting apoptosis. The synergistic effect of c-Myc downregulation and ROS induction makes nitro-indole derivatives potent and selective anticancer agents.[3]

Nitro-Indole Anticancer Mechanism NitroIndole Nitro-Indole Derivative G4 c-Myc Promoter G-Quadruplex NitroIndole->G4 Binds to & Stabilizes ROS Increased Intracellular Reactive Oxygen Species (ROS) NitroIndole->ROS Induces cMyc c-Myc Transcription (Downregulated) G4->cMyc Inhibits CellCycle Cell Cycle Arrest (G1/Sub-G1 Phase) cMyc->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress Causes OxidativeStress->Apoptosis Contributes to

Caption: Dual mechanism of anticancer action of nitro-indole derivatives.

In Vitro Efficacy of Pyrrolidine-Substituted 5-Nitroindole Derivatives

The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit cell proliferation by 50%.

CompoundIC50 (µM) against HeLa Cells
5 5.08 ± 0.91
7 5.89 ± 0.73

Data sourced from Nimbarte et al. (2021).[2]

Experimental Protocols for Anticancer Activity Assessment
1.3.1. Cell Viability Assay (AlamarBlue Assay)

This assay quantitatively measures the proliferation of cells.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the nitro-indole derivatives and incubate for 72 hours.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for 4-6 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

1.3.2. Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat HeLa cells with the nitro-indole derivative at its IC50 concentration for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be determined based on their fluorescence intensity.[3]

Anticancer Activity Assessment Workflow Start Start Synthesis Synthesis of Nitro-Indole Derivatives Start->Synthesis CellCulture Cancer Cell Culture (e.g., HeLa) Synthesis->CellCulture CellViability Cell Viability Assay (e.g., AlamarBlue) CellCulture->CellViability IC50 Determine IC50 Values CellViability->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) IC50->ApoptosisAssay ROS ROS Detection Assay IC50->ROS DataAnalysis Data Analysis & Interpretation CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis ROS->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for assessing anticancer activity.

Part 2: Expanding the Therapeutic Horizon - Other Biological Activities

While the anticancer properties of nitro-indole derivatives are extensively studied, emerging research highlights their potential in other therapeutic areas.

Antiviral Activity

Certain 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have demonstrated the ability to inhibit HIV-1 replication.[5] These compounds exhibit a multitarget mechanism of action, dually inhibiting the reverse transcriptase-associated functions (polymerase and RNase H) and also blocking HIV-1 integrase.[5] This multi-pronged attack makes them promising candidates for further development as novel antiretroviral agents.

Anti-inflammatory Activity

Capsaicin derivatives incorporating a nitroindole moiety have shown enhanced anti-inflammatory activity.[6] These compounds were found to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells.[6] The presence of the nitroindole residue is believed to promote binding to the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), contributing to the observed anti-inflammatory effects.[6] Additionally, other studies have noted that indole derivatives with a 6-nitro group exhibit significant anti-inflammatory activity.[7]

Neuroprotective Potential

The indole nucleus is a promising scaffold for the design of neuroprotective agents against oxidative stress.[8] While specific studies on nitro-indole derivatives in neuroprotection are less common, the known antioxidant properties of indole derivatives suggest that nitro-substitution could modulate this activity.[8][9] Indole-based compounds have shown protective effects in models of oxidative stress, such as those induced by chemicals, hypoxia/reoxygenation, and ischemia/reperfusion.[8] Furthermore, some indole derivatives have demonstrated the ability to promote the disaggregation of amyloid-β peptides, suggesting a potential role in neurodegenerative diseases like Alzheimer's.[10]

Part 3: Synthesis of Nitro-Indole Derivatives - A Brief Overview

The synthesis of nitro-indole derivatives can be achieved through various synthetic routes. A common approach involves the regioselective nitration of a pre-existing indole scaffold. However, more sophisticated methods have been developed to introduce the nitro group and construct the indole ring in a controlled manner. For instance, a transition-metal-free method has been reported for the synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds.[11][12] The synthesis of pyrrolidine-substituted 5-nitroindoles often involves multi-step sequences starting from 5-nitroindole, with key reactions including Vilsmeier-Haack formylation and subsequent reductive amination.[2]

General Synthesis Workflow StartingMaterial Indole or Precursor Nitration Nitration Reaction StartingMaterial->Nitration Functionalization Functional Group Interconversion Nitration->Functionalization Purification Purification (e.g., Chromatography) Functionalization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Nitro-Indole Derivative Characterization->FinalProduct

Caption: A simplified workflow for the synthesis of nitro-indole derivatives.

Conclusion and Future Perspectives

Nitro-indole derivatives represent a highly versatile and promising class of bioactive compounds. Their well-defined dual mechanism of action in cancer, involving the targeting of the c-Myc G-quadruplex and induction of oxidative stress, positions them as strong candidates for further preclinical and clinical development. The expanding research into their antiviral, anti-inflammatory, and neuroprotective activities suggests a broader therapeutic potential that warrants deeper investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel drug delivery strategies to improve their pharmacokinetic profiles. The continued exploration of the nitro-indole scaffold will undoubtedly lead to the discovery of novel and effective therapeutic agents for a range of human diseases.

References

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • Ge, D., Sun, L.-W., Yu, Z.-L., Luo, X.-L., Xu, P., & Shen, Z.-L. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20(6), 1235–1239. [Link]

  • Loakes, D. (2001). Nitroindole derivatives investigated as universal base analogues. ResearchGate. [Link]

  • Distinto, S., Meleddu, R., Esposito, F., Corona, A., Bianco, G., Maccioni, E., & Tramontano, E. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Frontiers in Pharmacology, 14, 1188613. [Link]

  • Stolc, S. (1999). Indole derivatives as neuroprotectants. PubMed. [Link]

  • Wannalerdsakun, U., et al. (n.d.). Capsaicin Derivatives Containing Indole and Nitroindole for Improved Anti-Inflammatory Activity. ThaiScience. [Link]

  • Unsalan, S., & Kucuk, M. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 365–373. [Link]

  • Ge, D., Sun, L.-W., Yu, Z.-L., Luo, X.-L., Xu, P., & Shen, Z.-L. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20(6), 1235–1239. [Link]

  • Li, Y., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI. [Link]

  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Pérez-Areales, F. J., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. [Link]

  • Kumar, D., et al. (2020). Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. ResearchGate. [Link]

  • S. S. S. V. Ramasastry, S. N. (n.d.). Indole as a Core Anti-Inflammatory Agent- A Mini Review. ResearchGate. [Link]

  • Various Authors. (2025). Antiviral activity of indole derivatives. ResearchGate. [Link]

  • Inventor, C. L. (2019). Method for preparing 2-nitroindole derivatives.
  • El-Sayed, M. A.-A., & Abdel-Aziz, N. I. (2011). Development of new indole-derived neuroprotective agents. Bioorganic & Medicinal Chemistry, 19(11), 3429–3436. [Link]

  • Wang, S., et al. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 97, 473–501. [Link]

  • da Silva, P. B., et al. (2021). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. [Link]

  • Moody, C. J., & Roff, G. J. (2004). A new synthesis of 2-nitroindoles. ResearchGate. [Link]

  • Various Authors. (n.d.). Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. [Link]

  • Legina, M. S., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(3), 1541–1554. [Link]

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Sources

Foundational

The 5-Nitroindole Pharmacophore: A Structure-Activity Relationship (SAR) Whitepaper

Executive Summary The indole ring is a universally recognized privileged scaffold in medicinal chemistry. However, the introduction of a strongly electron-withdrawing nitro group at the C5 position fundamentally alters t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring is a universally recognized privileged scaffold in medicinal chemistry. However, the introduction of a strongly electron-withdrawing nitro group at the C5 position fundamentally alters the electronic and spatial landscape of the indole core. This specific modification enhances π-π stacking capabilities, modulates the pKa of the N1 proton, and introduces a directional dipole moment. This in-depth technical guide dissects the Structure-Activity Relationship (SAR) of 5-nitroindole analogs across two distinct therapeutic domains: the stabilization of oncogenic G-quadruplexes and the inhibition of efflux pumps in multidrug-resistant bacteria.

Electronic and Structural Causality of the 5-Nitroindole Core

The biological versatility of 5-nitroindole derivatives stems from the precise electronic perturbations caused by the -NO2 group. In canonical indole, the electron density is relatively distributed, favoring electrophilic substitution at C3. The C5-nitro substitution acts as a powerful electron acceptor, draining electron density from the pyrrole ring.

Causality in Drug Design:

  • Enhanced Intercalation: The electron-deficient nature of the 5-nitroindole core strengthens donor-acceptor π-π interactions with electron-rich biological targets, such as the guanine tetrads in DNA[1].

  • Lipophilic Partitioning: The nitro group increases the overall lipophilicity (LogP) of the molecule compared to amino- or unsubstituted indoles, driving superior insertion into the hydrophobic pockets of transmembrane proteins[2].

Mechanistic Paradigm I: c-Myc G-Quadruplex Stabilization in Oncology

Overexpression of the c-Myc oncogene is a primary driver in numerous malignancies. The c-Myc promoter region contains guanine-rich sequences that fold into non-canonical secondary structures known as G-quadruplexes (G4). Stabilizing these G4 structures prevents transcriptional unwinding, effectively silencing c-Myc expression and inducing apoptosis[1].

Pyrrolidine-substituted 5-nitroindole scaffolds have emerged as highly selective G4 binders. NMR and biophysical studies confirm that the planar 5-nitroindole core intercalates with the terminal G-quartets at the 5'- and 3'-ends in a 2:1 ligand-to-DNA stoichiometry[1].

SAR and Binding Stoichiometry
Modification ZoneStructural VariationBiological Impact / Causality
C5 Position Nitro (-NO2) groupEssential: Acts as an electron sink; maximizes π-π stacking with the electron-rich terminal G-quartets of the c-Myc promoter[1].
N1 Position Alkyl/Pyrrolidine linkersModulatory: Controls spatial flexibility. Optimal linker lengths allow the pyrrolidine nitrogen to form critical electrostatic interactions with the DNA phosphate backbone[1].
C2/C3 Position Aromatic extensionsSteric Constraint: Increases bulk. Excessive steric hindrance at C2/C3 reduces binding affinity due to spatial clashes within the narrow G4 groove[1].
Signaling Pathway

G Ligand 5-Nitroindole Analog G4 c-Myc Promoter G-Quadruplex Ligand->G4 Binds & Stabilizes Transcription c-Myc Transcription Blocked G4->Transcription Prevents Unwinding Downstream Downregulation of c-Myc Target Genes Transcription->Downstream Apoptosis Cell Cycle Arrest (Sub-G1/G1) & ROS Downstream->Apoptosis

c-Myc signaling pathway and the inhibitory action of 5-nitroindole derivatives.

Self-Validating Protocol: FRET Melting Assay for G4 Stabilization

To evaluate the G4-stabilizing potential of synthesized analogs, a Fluorescence Resonance Energy Transfer (FRET) melting assay must be employed.

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Utilize a c-Myc G4-forming sequence (e.g., Pu22) dual-labeled with a 5'-FAM (fluorophore) and a 3'-TAMRA (quencher).

  • Annealing: Heat the oligonucleotide to 95°C for 5 minutes in a potassium-rich buffer (10 mM lithium cacodylate, 90 mM KCl, pH 7.4), then cool slowly to room temperature (25°C) to ensure proper intramolecular G4 folding.

  • Ligand Incubation & Self-Validation: Add the 5-nitroindole analog (1-10 μM). Critical Control: In parallel wells, introduce an excess of unlabeled double-stranded DNA (dsDNA) competitor (e.g., calf thymus DNA). Causality: This self-validating step ensures that the observed stabilization is selectively driven by G4 binding, rather than non-specific intercalation into canonical duplex DNA.

  • Thermal Denaturation: Subject the microplate to a temperature gradient (25°C to 95°C, 1°C/min) while continuously monitoring FAM fluorescence emission at 520 nm.

  • Data Analysis: Calculate the melting temperature (Tm) where fluorescence reaches 50% of its maximum. The shift in Tm (ΔTm) quantifies the thermodynamic stabilization provided by the analog.

Mechanistic Paradigm II: NorA Efflux Pump Inhibition in Antimicrobial Resistance

The NorA efflux pump, a Major Facilitator Superfamily (MFS) transporter, is a primary mechanism conferring resistance to fluoroquinolones (e.g., ciprofloxacin) in Staphylococcus aureus. The compound 5-nitro-2-phenyl-1H-indole (INF55) serves as a foundational NorA inhibitor[2]. The SAR of this class hinges on optimizing lipophilicity to plug the hydrophobic transmembrane channel of the efflux pump.

SAR of Efflux Pump Inhibitors (EPIs)
Modification ZoneStructural VariationBiological Impact / Causality
Core Scaffold 5-nitro-2-phenyl-1H-indoleFoundational: Inserts deeply into the hydrophobic binding pocket of the NorA transporter, physically blocking substrate translocation[2].
N1 Position BenzylationEnhancement: Increases the lipophilic surface area. N-benzyl derivatives significantly lower the IC50 (< 5.0 μM) by enhancing membrane partitioning and target residency time[2].
C3 Position TrifluoroacetylationModulatory: Alters the molecular dipole moment, changing the orientation of the indole core within the efflux channel to optimize binding geometry[2].
C5 Position Amine reduction (-NH2)Detrimental: The loss of the electron-withdrawing nitro group generally decreases EPI efficacy, highlighting the necessity of the -NO2 moiety[2].
Experimental Workflow

Workflow S1 Synthesize 5-Nitroindole Library (N1, C2, C3 modifications) S3 EtBr Accumulation/Efflux Assay S1->S3 S2 S. aureus SA-1199B Culture (Overexpressing norA) S2->S3 S4 Calculate IC50 for Efflux Inhibition S3->S4 S5 Ciprofloxacin MIC Reversal Assay S4->S5

Experimental workflow for screening 5-nitroindole analogs as NorA efflux pump inhibitors.

Self-Validating Protocol: Ethidium Bromide (EtBr) Efflux Assay

To quantify the inhibition of the NorA pump, an EtBr efflux assay provides real-time kinetic data. EtBr is a known substrate of NorA that fluoresces intensely only when intercalated with intracellular DNA.

Step-by-Step Methodology:

  • Bacterial Culture: Grow S. aureus strain SA-1199B (which overexpresses the norA gene) to mid-log phase (OD600 ≈ 0.6).

  • De-energization & Loading (Self-Validation): Wash the cells and resuspend in PBS. Add 10 μM EtBr and 100 μM CCCP (carbonyl cyanide m-chlorophenylhydrazone). Causality: CCCP dissipates the bacterial proton motive force. This is a critical self-validating step ensuring that active efflux is completely halted, and baseline EtBr accumulation is strictly driven by passive diffusion.

  • Equilibration: Incubate at 37°C for 20 minutes until a maximum, steady-state fluorescence is achieved (excitation 530 nm, emission 600 nm).

  • Efflux Initiation: Centrifuge and resuspend the EtBr-loaded cells in fresh PBS containing 50 mM glucose (to re-energize the cells and restart the pump) alongside the 5-nitroindole test compound.

  • Kinetic Monitoring: Record the decay of fluorescence over 15 minutes. Calculate the IC50 by comparing the efflux rate of the test compound against a vehicle control and a positive control (e.g., Reserpine).

Conclusion

The 5-nitroindole scaffold is far more than a generic heterocyclic building block; it is a highly tunable pharmacophore whose biological activity is dictated by precise electronic and steric parameters. Whether stabilizing oncogenic G-quadruplexes via intense π-π stacking or plugging bacterial efflux pumps through optimized lipophilic partitioning, rational modifications at the N1 and C3 positions allow drug developers to selectively steer the molecule toward its intended target.

References

  • Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity Source: ChemMedChem / PubMed URL: [Link]

  • Title: Indole Based Weapons to Fight Antibiotic Resistance: A Structure–Activity Relationship Study Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

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Exploratory

Introduction: Contextualizing 1-Methyl-5-nitro-2-phenyl-1H-indole in Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-5-nitro-2-phenyl-1H-indole The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-5-nitro-2-phenyl-1H-indole

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The subject of this guide, 1-methyl-5-nitro-2-phenyl-1H-indole, is a distinct entity within this class, characterized by three key substitutions that profoundly influence its physicochemical properties:

  • N-Methylation (Position 1): The presence of a methyl group on the indole nitrogen removes the hydrogen bond-donating capability of the N-H proton. This modification can significantly alter solubility in protic solvents and affect how the molecule interacts with biological targets.

  • Phenyl Group (Position 2): A phenyl substituent at the C2 position introduces significant steric bulk and increases the molecule's lipophilicity, generally leading to lower aqueous solubility.

  • Nitro Group (Position 5): The electron-withdrawing nature of the nitro group at the C5 position modulates the electronic profile of the indole ring system. This can influence the compound's reactivity, metabolic stability, and potential for specific biological interactions.[2]

A thorough understanding of the solubility and stability of this molecule is a critical prerequisite for its advancement in any research or drug development pipeline. These fundamental properties dictate formulation strategies, bioavailability, and shelf-life. This guide provides a comprehensive technical overview, detailing robust protocols for synthesis, characterization, and the systematic evaluation of the solubility and stability of 1-methyl-5-nitro-2-phenyl-1H-indole.

Synthesis and Spectroscopic Characterization

To conduct any physicochemical evaluation, a reliable synthetic route and unambiguous structural confirmation are paramount. The Fischer indole synthesis is a classic, robust, and highly versatile method for constructing the indole ring system from a phenylhydrazine and a suitable carbonyl compound under acidic conditions.[1][3][4]

A logical and efficient pathway to synthesize the target compound involves a two-step process: first, the synthesis of the 5-nitro-2-phenyl-1H-indole core via the Fischer methodology, followed by a selective N-methylation.

Synthetic Workflow

The proposed synthetic pathway is outlined below. This approach is favored for its high yields and the commercial availability of the starting materials.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation A 4-Nitrophenylhydrazine D Reflux A->D B Acetophenone B->D C Glacial Acetic Acid (Catalyst & Solvent) C->D E 5-Nitro-2-phenyl-1H-indole D->E Cyclization H Reaction at 0°C to RT E->H F Sodium Hydride (NaH) in DMF F->H G Methyl Iodide (CH3I) G->H Alkylation I 1-Methyl-5-nitro-2-phenyl-1H-indole H->I G A Prepare Solvent Systems (e.g., pH 7.4 Buffer, DMSO, Ethanol) B Add Excess Solid Compound to each solvent in vials A->B C Equilibrate (e.g., 24-48h at 25°C with agitation) B->C Ensure saturation D Separate Solid from Supernatant (Centrifugation or Filtration) C->D F Quantify Supernatant (Dilute and analyze via HPLC-UV or LC-MS) D->F E Prepare Calibration Curve (Known concentrations vs. response) G Calculate Solubility (Concentration in saturated solution) E->G Reference for quantification F->G G cluster_stress Forced Degradation Conditions A Prepare Stock Solution (e.g., in Acetonitrile) C Hydrolytic (Acid, Base, Neutral) A->C D Thermal (e.g., 60°C in solution & solid) A->D E Photolytic (ICH Q1B Light Exposure) A->E F Oxidative (e.g., H2O2) A->F B Develop Stability-Indicating HPLC Method I Analyze via HPLC (Quantify parent peak & detect degradants) B->I Method Application G Incubate Samples (with appropriate controls, e.g., dark control for photostability) C->G D->G E->G F->G H Sample at Time Points (t=0, 2, 4, 8, 24h, etc.) G->H H->I J Assess Stability (% Parent Remaining, Mass Balance) I->J

Sources

Foundational

Quantum Chemical Blueprint for 1-Methyl-5-nitro-2-phenyl-1H-indole: A Technical Guide for Drug Discovery

This guide provides a comprehensive technical framework for the quantum chemical analysis of 1-methyl-5-nitro-2-phenyl-1H-indole. It is designed for researchers, computational chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the quantum chemical analysis of 1-methyl-5-nitro-2-phenyl-1H-indole. It is designed for researchers, computational chemists, and drug development professionals seeking to elucidate the electronic structure, reactivity, and potential pharmacological properties of this and similar heterocyclic compounds. By integrating theoretical principles with actionable protocols, this document serves as a self-validating system for computational investigation.

Strategic Imperative: Why Quantum Chemistry Matters for Novel Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] The functionalization of the indole ring, as in 1-methyl-5-nitro-2-phenyl-1H-indole, introduces specific electronic features that can significantly modulate its interaction with biological targets.[2][3] The presence of the electron-withdrawing nitro group, the phenyl substituent, and the N-methylation creates a unique electronic landscape that dictates the molecule's reactivity, stability, and intermolecular interactions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to dissect these molecular properties in silico.[4][5] This computational approach allows for the prediction of a molecule's behavior at the electronic level, providing insights that are often difficult or impossible to obtain through experimental methods alone. For drug development, these insights are invaluable for:

  • Rational Drug Design: Understanding the electronic properties of a lead compound can guide the design of more potent and selective analogs.[3][6]

  • Predicting Reactivity and Metabolism: The distribution of electrons and the energies of frontier molecular orbitals can indicate sites susceptible to metabolic transformation or chemical reaction.

  • Elucidating Structure-Activity Relationships (SAR): Quantum chemical descriptors can be used to build robust quantitative structure-activity relationship (QSAR) models, correlating molecular properties with biological activity.[7]

This guide will focus on a DFT-based approach to characterize 1-methyl-5-nitro-2-phenyl-1H-indole, providing a roadmap for similar investigations.

Theoretical Underpinnings: A Primer on Density Functional Theory

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[4] The central tenet of DFT is that the ground-state electronic energy and all other ground-state electronic properties of a molecule are uniquely determined by its electron density, ρ(r). This is in contrast to traditional ab initio methods that rely on the much more complex many-electron wavefunction.

For the analysis of organic molecules like our target compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often a reliable choice.[5][7] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which can improve the description of electronic effects in conjugated systems.

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule of this size, a Pople-style basis set like 6-311+G(d,p) offers a good compromise between accuracy and computational expense.[7] The "+" indicates the addition of diffuse functions to better describe weakly bound electrons, while "(d,p)" denotes the inclusion of polarization functions to allow for more flexibility in the shape of the electron density.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the quantum chemical characterization of 1-methyl-5-nitro-2-phenyl-1H-indole.

Molecular Structure Preparation
  • 3D Structure Generation: The initial 3D structure of 1-methyl-5-nitro-2-phenyl-1H-indole can be built using any molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

  • Initial Conformation: Pay attention to the initial dihedral angle between the indole ring system and the phenyl group. While the subsequent geometry optimization will find the energy minimum, a reasonable starting structure can expedite convergence.

Geometry Optimization and Frequency Analysis
  • Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.[7] This step will locate the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory.[4] This is a critical validation step:

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • The results provide thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

G cluster_prep 1. Structure Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Property Analysis A Build 3D Structure of 1-methyl-5-nitro-2-phenyl-1H-indole B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B Initial Coordinates C Frequency Calculation (Validate Minimum Energy) B->C Optimized Geometry D Single-Point Energy Calculation C->D Validated Structure E Frontier Molecular Orbitals (HOMO, LUMO, Gap) D->E F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) Analysis D->G

Figure 1: Computational workflow for quantum chemical analysis.
Electronic Property Calculations

With the validated optimized geometry, perform a single-point energy calculation to derive the key electronic properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.[4][5]

    • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule.[8][9] It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

    • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[9][10] It can reveal hyperconjugative interactions and quantify charge transfer between different parts of the molecule.

Anticipated Results and Mechanistic Insights

While specific values require calculation, we can predict the qualitative electronic features of 1-methyl-5-nitro-2-phenyl-1H-indole based on its structure.

ParameterPredicted Value RangeSignificance
HOMO Energy -6.0 to -7.0 eVIndicates electron-donating ability.
LUMO Energy -2.5 to -3.5 eVIndicates electron-accepting ability; lowered by the nitro group.
HOMO-LUMO Gap (ΔE) 3.0 to 4.0 eVSuggests moderate reactivity.[4]
Dipole Moment 4.0 to 6.0 DebyeA significant dipole moment is expected due to the nitro group, influencing solubility and intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP map is expected to show a strongly negative potential (red) around the oxygen atoms of the nitro group, making this a likely site for hydrogen bonding or interaction with positively charged residues in a biological target. The hydrogen atoms of the phenyl and indole rings will likely exhibit a positive potential (blue).

Frontier Molecular Orbitals (FMOs): The HOMO is likely to be distributed over the indole and phenyl rings, indicating that these are the primary sites for electron donation. The LUMO, conversely, is expected to be localized predominantly on the nitro group and the adjacent part of the indole ring, highlighting this region as the primary electron acceptor.[7] This localization is a key factor in the reactivity of nitroaromatic compounds.

G cluster_molecule 1-methyl-5-nitro-2-phenyl-1H-indole cluster_properties Key Electronic Properties cluster_implications Pharmacological Implications M Core Molecule HOMO HOMO (Electron Donation) M->HOMO LUMO LUMO (Electron Acceptance) M->LUMO MEP MEP (Intermolecular Interactions) M->MEP Reactivity Chemical Reactivity (e.g., Metabolism) HOMO->Reactivity Influences LUMO->Reactivity Influences Binding Receptor Binding Affinity & Specificity MEP->Binding Governs

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole

Abstract This comprehensive technical guide provides a detailed, field-proven methodology for the synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed, field-proven methodology for the synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the title compound, featuring specific substitutions, serves as a valuable building block for drug discovery and materials science. This document outlines a robust two-step synthetic pathway commencing with the celebrated Fischer indole synthesis to construct the core heterocyclic system, followed by a regioselective N-methylation. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. Included are step-by-step protocols, quantitative data tables, safety considerations, and detailed mechanistic diagrams to guide researchers in achieving a successful synthesis.

Introduction and Synthetic Strategy

The synthesis of substituted indoles remains a cornerstone of modern organic chemistry due to their prevalence in biologically active molecules. The target compound, 1-methyl-5-nitro-2-phenyl-1H-indole, incorporates three key functionalities: a 2-phenyl group, a 5-nitro group, and a 1-methyl group. Each of these imparts distinct electronic and steric properties that are of interest for further functionalization or direct biological evaluation.

Our selected strategy is a logical and efficient two-step sequence designed for high yield and purity:

  • Step 1: Fischer Indole Synthesis. This classic and powerful cyclization reaction is employed to construct the 5-nitro-2-phenyl-1H-indole intermediate. It involves the acid-catalyzed reaction of (4-nitrophenyl)hydrazine with acetophenone.[1][2][3] This method is chosen for its reliability and the ready availability of the starting materials.

  • Step 2: N-Methylation. The secondary amine of the indole nitrogen is selectively methylated using a strong base and an electrophilic methyl source. This reaction proceeds via an indole anion intermediate, ensuring specific alkylation at the N1 position.[4][5]

This approach separates the construction of the core from its final functionalization, allowing for clear reaction monitoring and purification of the intermediate, which ultimately facilitates the isolation of a high-purity final product.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a cascade reaction involving several distinct transformations under acidic conditions.[1][6][7]

  • Hydrazone Formation: The process begins with the condensation of (4-nitrophenyl)hydrazine and acetophenone to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.

  • [8][8]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key bond-forming step—a[8][8]-sigmatropic rearrangement—to form a di-imine intermediate.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination: Finally, the elimination of an ammonia molecule under acid catalysis results in the formation of the stable, aromatic indole ring.

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2-3: Tautomerization & Rearrangement cluster_cyclize Step 4-5: Cyclization & Elimination A 4-Nitrophenylhydrazine + Acetophenone B Phenylhydrazone A->B Condensation (-H2O) C Enamine (Tautomer) B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement (H+) E Cyclic Aminal D->E Aromatization & Cyclization F 5-Nitro-2-phenyl-1H-indole E->F Elimination of NH3 (-NH3, H+)

Caption: Reaction mechanism of the Fischer indole synthesis.

Mechanism of N-Methylation

The N-methylation of the indole intermediate is a straightforward two-stage process:

  • Deprotonation: Sodium hydride (NaH), a powerful non-nucleophilic base, abstracts the acidic proton from the indole nitrogen (N-H, pKa ≈ 17), generating a resonance-stabilized indole anion and hydrogen gas.

  • Nucleophilic Substitution (SN2): The resulting highly nucleophilic indole anion attacks the electrophilic methyl carbon of methyl iodide in a classic SN2 reaction, displacing the iodide leaving group to form the final N-methylated product.

Experimental Protocols & Data

Reagents and Materials

The following table summarizes the required reagents for the two-step synthesis. It is imperative to use anhydrous solvents where specified to prevent quenching of reactive intermediates.

Step Reagent M.W. ( g/mol ) Equivalents Typical Amount (10 mmol scale) Notes
1 (4-Nitrophenyl)hydrazine153.141.01.53 gStarting material
1 Acetophenone120.151.01.20 g (1.17 mL)Starting material
1 Polyphosphoric Acid (PPA)--~15-20 gCatalyst and solvent; highly viscous
2 5-Nitro-2-phenyl-1H-indole238.241.02.38 g (based on 100% yield from Step 1)Intermediate from Step 1
2 Sodium Hydride (60% in oil)40.00 (as NaH)1.10.44 gBase; handle with care, reacts with water
2 Methyl Iodide141.941.11.56 g (0.69 mL)Methylating agent; toxic and volatile
2 N,N-Dimethylformamide (DMF)73.09-~30 mLAnhydrous solvent required
Step 1: Synthesis of 5-Nitro-2-phenyl-1H-indole

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-nitrophenyl)hydrazine (1.53 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA, ~20 g) to the flask. The mixture will be thick.

  • Heating: Heat the reaction mixture to 100-120°C with vigorous stirring. The viscosity will decrease upon heating, allowing for better mixing.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the mixture to cool to approximately 60-70°C and then carefully pour it into a beaker containing 200 mL of ice-cold water with constant stirring. Caution: This quenching process is exothermic.

  • Precipitation and Filtration: A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration.

  • Washing: Wash the solid on the filter funnel thoroughly with water until the washings are neutral to litmus paper.

  • Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 5-nitro-2-phenyl-1H-indole as a yellow or orange solid.

Step 2: Synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole

Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-nitro-2-phenyl-1H-indole (2.38 g, 10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion, 0.44 g, 11 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the mixture at 0°C for 30 minutes. The solution may change color, indicating the formation of the indole anion.

  • Electrophile Addition: Add methyl iodide (1.56 g, 11 mmol) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by TLC until the starting material is consumed.[4]

  • Work-up: Carefully pour the reaction mixture into 150 mL of ice-water. A precipitate will form.

  • Filtration and Washing: Stir for 20 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold hexane to remove residual mineral oil.

  • Drying: Dry the final product, 1-methyl-5-nitro-2-phenyl-1H-indole, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Overall Synthetic Workflow

The following diagram provides a high-level overview of the entire synthetic process.

Synthesis_Workflow Start Starting Materials: (4-Nitrophenyl)hydrazine Acetophenone Step1 Step 1: Fischer Indole Synthesis - Catalyst: Polyphosphoric Acid - Temp: 100-120°C Start->Step1 Intermediate Intermediate: 5-Nitro-2-phenyl-1H-indole Step1->Intermediate Step2 Step 2: N-Methylation - Reagents: NaH, CH3I - Solvent: Anhydrous DMF Intermediate->Step2 Final Final Product: 1-methyl-5-nitro-2-phenyl-1H-indole Step2->Final Purify Purification & Characterization (Recrystallization, NMR, MS) Final->Purify

Caption: Overall workflow for the synthesis of the target compound.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For the final product, expect to see a singlet corresponding to the N-methyl protons around 3.7-4.1 ppm and characteristic signals for the aromatic protons, which will be shifted by the effects of the nitro and phenyl groups.[9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (N-O stretching) around 1520 cm⁻¹ and 1345 cm⁻¹.[10]

Safety and Handling

  • Polyphosphoric Acid (PPA): Corrosive. Avoid contact with skin and eyes. Quenching with water is highly exothermic and should be done cautiously.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and volatile. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: DMF is a skin irritant. Handle all organic solvents in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

  • BenchChem. (2025). Comparative analysis of different synthesis routes for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. PMC. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • BenchChem. (2025). A Step-by-Step Guide to the Synthesis of Indole Derivatives: Application Notes and Protocols.
  • BenchChem. (2025). In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Academia.edu. (n.d.). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole.
  • National Center for Biotechnology Information. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-Methyl-2-nitro-1H-indole by Column Chromatography.

Sources

Application

Application Note: High-Yield Synthesis of 2-Phenylindole via the Fischer Indole Protocol

Executive Summary 2-Phenylindole and its derivatives are highly valued pharmacophores in medicinal chemistry, exhibiting potent anti-inflammatory, antibacterial, and antifungal properties, while also serving as crucial b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylindole and its derivatives are highly valued pharmacophores in medicinal chemistry, exhibiting potent anti-inflammatory, antibacterial, and antifungal properties, while also serving as crucial building blocks for organic light-emitting diodes (OLEDs)[1]. The Fischer indole synthesis remains the most robust and scalable methodology for constructing the 2-phenylindole core, utilizing acetophenone and phenylhydrazine as primary precursors[1]. This application note provides a comprehensive, self-validating protocol for this synthesis, detailing the mechanistic causality behind each experimental condition to ensure high yield and purity.

Mechanistic Rationale & Pathway

The Fischer indole synthesis is a multi-step cascade reaction driven by acid catalysis and thermal energy[2].

  • Hydrazone Formation : The reaction initiates with the condensation of phenylhydrazine and acetophenone, eliminating water to form acetophenone phenylhydrazone[2].

  • Tautomerization : Under acidic conditions, the hydrazone tautomerizes into an ene-hydrazine (enamine) intermediate[3].

  • [3,3]-Sigmatropic Rearrangement : This is the critical, rate-determining C–C bond-forming step. The ene-hydrazine undergoes a concerted rearrangement, breaking the weak N–N bond and establishing the fundamental indole framework[2].

  • Rearomatization & Cyclization : Following proton transfer and rearomatization, intramolecular nucleophilic attack forms a cyclic aminal[2].

  • Elimination : Acid-catalyzed elimination of ammonia (NH₃) yields the thermodynamically stable 2-phenylindole aromatic system[4].

FischerMechanism Start Acetophenone + Phenylhydrazine Hydrazone Acetophenone Phenylhydrazone Start->Hydrazone Condensation (H+ cat., -H2O) Enamine Ene-Hydrazine (Enamine Tautomer) Hydrazone->Enamine Acid-Catalyzed Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic C-C Bond Formation Rearomatization Rearomatization & Cyclization Sigmatropic->Rearomatization Proton Transfer Ammonia - NH3 (Elimination) Rearomatization->Ammonia Acidic Cleavage Product 2-Phenylindole Ammonia->Product Aromatization

Mechanistic pathway and logical workflow of the Fischer indole synthesis for 2-phenylindole.

Catalyst Evaluation & Quantitative Data

The selection of the acid catalyst fundamentally alters the reaction kinetics and operational parameters. While modern variations utilize microwave irradiation or palladium catalysis[1], classic Lewis and Brønsted acids remain the standard for cost-effective, high-yield synthesis[5].

Catalyst SystemSolventTemperatureReaction TimeTypical YieldReference
Anhydrous ZnCl₂ Neat170 °C15–20 min72–80%[2],[1]
Polyphosphoric Acid (PPA) Neat150–160 °C10–15 min~75%[6],[3]
H₂SO₄ / Glacial AcOH EthanolReflux (80 °C)2–4 hours85–90%[7]

Detailed Experimental Protocol: Two-Stage Synthesis (ZnCl₂ Method)

This protocol leverages anhydrous zinc chloride (ZnCl₂) due to its potent Lewis acidity, which efficiently coordinates the hydrazone nitrogen to drive the sigmatropic rearrangement[2].

Stage 1: Synthesis of Acetophenone Phenylhydrazone
  • Reaction Setup : In a suitable flask, combine 4.0 g (0.033 mol) of acetophenone and 3.6 g (0.033 mol) of phenylhydrazine[2]. Add 8–10 drops of glacial acetic acid[6].

    • Mechanistic Causality: Glacial acetic acid provides the mild Brønsted acidity required to activate the carbonyl carbon of acetophenone for nucleophilic attack, without fully protonating and deactivating the phenylhydrazine nucleophile[6].

  • Thermal Activation : Warm the mixture on a steam bath (approx. 80 °C) for 1 hour[2].

    • Mechanistic Causality: Gentle heating overcomes the activation energy for imine condensation while preventing the thermal degradation of the sensitive hydrazine derivative[6].

  • Crystallization : Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by mechanical agitation, then cool the flask in an ice bath[2].

    • Mechanistic Causality: Ethanol serves as an ideal recrystallization solvent. The ice bath drastically reduces the solubility of the hydrophobic acetophenone phenylhydrazone, driving its precipitation and leaving unreacted, more soluble starting materials in the supernatant[2].

  • Isolation : Collect the product via vacuum filtration, wash with 25 mL of cold ethanol, and dry under reduced pressure[2]. (Expected Yield: 87–91%)[2].

Stage 2: Lewis Acid-Catalyzed Cyclization
  • Matrix Preparation : In a tall 1-L beaker, prepare an intimate mixture of the freshly synthesized acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g)[2].

    • Mechanistic Causality: Anhydrous ZnCl₂ acts as a potent Lewis acid, coordinating to the imine nitrogen to increase its electrophilicity and facilitate tautomerization to the ene-hydrazine[2].

  • Thermal Rearrangement : Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously[2].

    • Mechanistic Causality: The high temperature (170 °C) is thermodynamically required to drive the [3,3]-sigmatropic rearrangement and the subsequent cleavage of the robust N–N bond[3].

  • Acidic Quench & Workup : Once the reaction is complete (15–20 mins), allow it to cool slightly. Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the solid mass[2].

    • Mechanistic Causality: The cyclization produces a solid mass of zinc salts and crude indole. The strong acid mixture solubilizes the zinc complexes, preventing them from co-precipitating with the desired organic product[2].

  • Final Purification : Filter the crude 2-phenylindole, wash with 200 mL of water, and recrystallize from hot 95% ethanol[2].

Protocol Validation & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following in-process controls (IPCs) must be utilized:

  • Melting Point Verification : The intermediate acetophenone phenylhydrazone must exhibit a sharp melting point at 105–106 °C[2]. The final recrystallized 2-phenylindole should melt at 188–189 °C[1]. A depressed or broad melting point indicates incomplete cyclization or residual zinc salts[2].

  • TLC Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC)[7]. The final 2-phenylindole product will show distinct UV fluorescence due to its extended conjugated aromatic system, easily distinguishable from the hydrazone intermediate[7].

  • Yield Assessment : A successful two-stage synthesis should yield 72–80% of purified 2-phenylindole[2]. Yields significantly below this threshold often indicate insufficient thermal activation during the sigmatropic rearrangement or excessive loss during ethanol recrystallization[3].

References

  • The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem - 2

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook - 5

  • Synthesis of 2-Phenylindole: An Application Note and Experimental Protocol - Benchchem - 1

  • Expt-7 The Fischer Indole Synthesis New | PDF - Scribd - 6

  • Fischer Indole Synthesis of 2-Phenylindole | PDF - Scribd - 4

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction - Academia.edu - 7

  • Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem - 3

Sources

Method

Introduction: The Significance of N-Methylated Indoles in Modern Chemistry

An In-Depth Guide to the N-methylation of 5-nitro-2-phenyl-1H-indole: Protocols, Mechanistic Insights, and Modern Synthetic Strategies The indole scaffold is a cornerstone in medicinal chemistry, forming the structural c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-methylation of 5-nitro-2-phenyl-1H-indole: Protocols, Mechanistic Insights, and Modern Synthetic Strategies

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The functionalization of the indole nitrogen, particularly through methylation, is a critical synthetic step that profoundly influences a molecule's properties. N-methylation can enhance metabolic stability by blocking N-dealkylation pathways, improve membrane permeability and oral bioavailability by increasing lipophilicity, and modulate binding affinity to biological targets.

The subject of this guide, 5-nitro-2-phenyl-1H-indole, presents a unique synthetic challenge. The presence of a potent electron-withdrawing nitro group at the 5-position significantly decreases the nucleophilicity of the indole nitrogen, making it less reactive towards electrophiles. This guide provides detailed, validated protocols for the successful N-methylation of this challenging substrate, comparing a classic, high-efficacy method with a modern, environmentally benign alternative. We will delve into the mechanistic underpinnings of these transformations, offering researchers the rationale behind procedural choices to facilitate troubleshooting and adaptation.

Reaction Overview and Mechanism

The N-methylation of an indole is fundamentally a nucleophilic substitution reaction (SN2). The process involves two key steps:

  • Deprotonation: A base is used to abstract the acidic proton from the indole nitrogen (N-H), generating a highly nucleophilic indolide anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic methyl group of the methylating agent, displacing a leaving group and forming the new N-CH₃ bond.

The choice of base and methylating agent is critical and is dictated by factors such as substrate reactivity, desired yield, safety considerations, and environmental impact.

G sub 5-nitro-2-phenyl-1H-indole anion Indolide Anion (Nucleophile) sub->anion + Base - HB⁺ base Base (e.g., K₂CO₃, Cs₂CO₃) product 1-methyl-5-nitro-2-phenyl-1H-indole anion->product + Methylating Agent methyl_agent Methylating Agent (e.g., CH₃I, DMC) lg Leaving Group (e.g., I⁻) G setup 1. Reaction Setup (Indole, Base, Solvent) addition 2. Add Methylating Agent (CH₃I or DMC) setup->addition reaction 3. Reaction (Stir at specified Temp) addition->reaction monitor 4. Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Work-up (Quench, Extract/Filter) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify product 7. Pure Product (Characterize: NMR, MS) purify->product

Application

Application Note: Purification of 1-Methyl-5-nitro-2-phenyl-1H-indole by Recrystallization

Introduction & Scientific Rationale 1-Methyl-5-nitro-2-phenyl-1H-indole is a highly valuable synthetic intermediate in medicinal chemistry and drug development. It serves as a critical building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-Methyl-5-nitro-2-phenyl-1H-indole is a highly valuable synthetic intermediate in medicinal chemistry and drug development. It serves as a critical building block in the synthesis of hybrid antibacterials targeting the NorA multidrug resistance (MDR) efflux pump in Staphylococcus aureus [1], as well as in the development of selective COX-2 and mPGES-1 inhibitors for oncology and inflammatory diseases [2].

Typically synthesized via the N-methylation of 5-nitro-2-phenylindole (INF55) using methyl iodide and a base (such as K₂CO₃ or NaH) in N,N-dimethylformamide (DMF) [1], the crude product often contains unreacted starting materials, inorganic salts, and over-alkylated byproducts. While flash column chromatography is frequently utilized for small-scale purification, recrystallization is the gold standard for scalable, high-purity, and environmentally benign isolation.

This application note details a self-validating thermodynamic purification protocol utilizing an ethanol-based recrystallization system. Ethanol is selected due to its optimal polarity profile: at its boiling point (78 °C), it effectively solvates the lipophilic 2-phenylindole core while interacting with the polar nitro group; at reduced temperatures (4 °C), the solubility of the target compound drops precipitously, driving high-yield crystallization.

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical properties of the target molecule is essential for designing a robust recrystallization workflow. The table below summarizes the critical data required for process control.

ParameterSpecification / Value
Chemical Name 1-Methyl-5-nitro-2-phenyl-1H-indole
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
Appearance Pale yellow to yellow crystalline solid[1, 3]
Melting Point 175.0 – 178.3 °C [1, 3]
Primary Impurities Unreacted INF55, DMF residue, inorganic salts
Ideal Solvent System Absolute Ethanol (Primary) / Water (Optional Anti-solvent)

Mechanistic Workflow of Recrystallization

The following diagram illustrates the thermodynamic and physical stages of the recrystallization process. Each step is designed to exploit the differential solubility between the target indole and its synthetic impurities.

Thermodynamic workflow for the recrystallization of 1-methyl-5-nitro-2-phenyl-1H-indole.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The causality behind each physical manipulation is explicitly stated to ensure reproducibility and high structural fidelity of the final product.

Phase 1: Preparation and Dissolution
  • Weighing the Crude: Transfer a known mass (e.g., 5.0 g) of crude 1-methyl-5-nitro-2-phenyl-1H-indole into a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a minimum volume of absolute ethanol (approx. 10-15 mL per gram of crude). Causality: Using the absolute minimum volume of solvent at room temperature ensures that the solution will reach supersaturation upon cooling, maximizing the final yield.

  • Heating: Place the flask on a hot plate stirrer and heat to a gentle reflux (approx. 78 °C). Gradually add absolute ethanol dropwise until the yellow solid is completely dissolved.

  • Observation: If insoluble particulate matter (e.g., residual K₂CO₃ from the upstream synthesis) remains suspended despite excess solvent, proceed immediately to hot filtration.

Phase 2: Hot Filtration
  • Apparatus Pre-warming: Pre-warm a stemless glass funnel and fluted filter paper using hot ethanol. Causality: A stemless funnel prevents the hot saturated solution from cooling and prematurely crystallizing within the stem, which would cause blockages and product loss.

  • Filtration: Rapidly filter the boiling solution through the fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

Phase 3: Controlled Nucleation and Crystal Growth
  • Ambient Cooling: Remove the receiving flask from the heat source. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and allow the solution to cool undisturbed to room temperature (approx. 20-25 °C). Causality: Slow, undisturbed cooling promotes the formation of a highly ordered crystal lattice. Rapid cooling (crashing out) traps soluble impurities within the crystal matrix, defeating the purpose of the purification.

  • Ice Bath Incubation: Once the solution has reached room temperature and primary crystallization is visible, transfer the flask to an ice-water bath (0-4 °C) for 30 to 45 minutes. Causality: Lowering the temperature decreases the solubility limit of the indole, forcing the remaining product out of the mother liquor and maximizing recovery.

Phase 4: Isolation and Drying
  • Vacuum Filtration: Harvest the pale yellow crystals using a Büchner funnel under reduced pressure.

  • Cold Wash: Wash the filter cake with a small volume (2-3 mL) of ice-cold absolute ethanol. Causality: The cold wash displaces the impurity-laden mother liquor adhering to the crystal surfaces without dissolving the purified product.

  • Drying: Transfer the crystals to a pre-weighed watch glass and dry in a vacuum desiccator over silica gel or in a vacuum oven at 40 °C for 12 hours.

Quality Control & Validation

To confirm the success of the recrystallization, the following analytical validations must be performed:

  • Melting Point Determination: The purified crystals should exhibit a sharp melting point range of 175–178 °C [1]. A depressed or broadened melting point indicates trapped solvent or residual impurities, necessitating a second recrystallization.

  • Chromatographic Purity: TLC (Eluent: 1:4 EtOAc/Hexane) should reveal a single, well-defined spot under UV light (254 nm).

  • Spectroscopic Verification: ¹H NMR (in DMSO-d₆ or CDCl₃) should confirm the presence of the N-methyl singlet (~3.8-4.0 ppm) and the absence of upstream starting materials (e.g., the N-H proton of INF55) [1].

References

  • Title: On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole)
  • Title: CN101490000A - 2-arylindole derivatives as NPGES-1 inhibitors Source: Google Patents URL
  • Title: Selective Synthesis of 5-Nitroindoles through Ag-Catalyzed Nitro...
Method

Application Note: A Practical Guide to the Column Chromatography Purification of 1-methyl-5-nitro-2-phenyl-1H-indole

Abstract This comprehensive application note provides a detailed, field-proven protocol for the purification of 1-methyl-5-nitro-2-phenyl-1H-indole using normal-phase column chromatography. The indole scaffold is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of 1-methyl-5-nitro-2-phenyl-1H-indole using normal-phase column chromatography. The indole scaffold is a privileged structure in medicinal chemistry, and the purity of synthetic intermediates is paramount for reliable downstream applications and biological testing[1]. This guide moves beyond a simple list of steps to explain the underlying chemical principles that govern the separation process. We will delve into the physicochemical properties of the target molecule, strategic selection of stationary and mobile phases, step-by-step experimental procedures, and robust troubleshooting techniques. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-reasoned methodology for isolating this and structurally related compounds.

Understanding the Analyte: Physicochemical Drivers of Chromatographic Behavior

The chromatographic behavior of a molecule is a direct function of its structure. The key to developing a successful purification strategy for 1-methyl-5-nitro-2-phenyl-1H-indole lies in understanding how its distinct functional groups interact with the stationary and mobile phases.

  • Indole Core: The bicyclic aromatic indole system is relatively non-polar.

  • N-Methyl Group: The methylation at the N-1 position removes the acidic N-H proton, which prevents strong, often problematic, acidic interactions with the silica gel surface. It slightly increases the molecule's lipophilicity.

  • 2-Phenyl Group: This large, non-polar aromatic substituent significantly contributes to the molecule's lipophilic character and can participate in π-π stacking interactions[2].

  • 5-Nitro Group: This is the most influential group for this specific separation. The nitro group is strongly polar and electron-withdrawing, creating a significant dipole moment. It is the primary site for strong polar interactions (hydrogen bonding) with the stationary phase.

The molecule presents a classic separation challenge: a largely non-polar backbone with a highly polar functional group. This duality allows for effective purification using normal-phase chromatography, where the polar nitro group's interaction with the polar stationary phase provides the primary retention mechanism.

Table 1: Physicochemical Properties of 1-methyl-5-nitro-2-phenyl-1H-indole and Related Analogs

PropertyValue / DescriptionCompoundSource
Molecular Formula C₁₅H₁₂N₂O₂1-methyl-5-nitro-2-phenyl-1H-indoleN/A (Calculated)
Molecular Weight 252.27 g/mol 1-methyl-5-nitro-2-phenyl-1H-indoleN/A (Calculated)
Appearance Likely a light yellow solid1-Methyl-5-nitro-1H-indole[3]
Key Functional Groups Nitro (polar), Aromatic Rings (non-polar), Tertiary Amine (non-basic)N/AN/A
Predicted Polarity Moderately polar due to the dominant nitro groupN/AN/A

Method Development Strategy: From TLC to Column

A successful column separation is predicated on methodical optimization using Thin-Layer Chromatography (TLC). This allows for rapid, small-scale testing of various solvent systems to predict the outcome of the large-scale column purification.

The Stationary Phase: Selecting the Adsorbent

The choice of stationary phase is critical and depends on the analyte's stability and polarity[4][5].

  • Silica Gel (SiO₂): This is the most common, versatile, and cost-effective stationary phase for normal-phase chromatography[6]. Its surface is covered with acidic silanol groups (Si-OH), which act as hydrogen bond donors, interacting strongly with polar functional groups like the nitro group on our target molecule[7]. For 1-methyl-5-nitro-2-phenyl-1H-indole, standard 230-400 mesh silica gel is the recommended starting point.

  • Alumina (Al₂O₃): Alumina is a suitable alternative, particularly if the indole compound shows signs of degradation on the acidic silica surface[6][8]. It is available in acidic, neutral, or basic forms. For potentially sensitive indoles, neutral alumina is a prudent choice.

Recommendation: Begin with silica gel. Its performance is generally excellent for nitro-aromatic compounds. Only consider switching to neutral alumina if TLC analysis shows streaking or the appearance of new spots, which may indicate on-plate degradation[8].

The Mobile Phase: Optimizing Selectivity and Elution

The mobile phase (eluent) carries the sample through the column[9]. In normal-phase chromatography, a non-polar solvent is mixed with a more polar solvent. By adjusting the ratio, we can control how strongly the analyte is adsorbed to the stationary phase versus being solubilized in the mobile phase[10].

  • Starting Solvent System: A mixture of Hexane (or Petroleum Ether) and Ethyl Acetate is the standard and highly effective choice for compounds of moderate polarity[6][11]. Dichloromethane can also be used as a co-solvent with hexane but may result in slower column runs[6].

  • TLC Optimization: The goal is to find a solvent ratio that gives the target compound a Retention Factor (R_f) between 0.2 and 0.4 [6].

    • An R_f > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

    • An R_f < 0.2 indicates the compound is too strongly adsorbed to the silica and will require an excessive volume of solvent to elute, leading to band broadening and a lengthy separation.

Visualization Techniques

Since the target compound is colored (light yellow), the main band may be visible on the column. However, for analyzing TLC plates and identifying fractions, more sensitive methods are required.

  • UV Light (Non-destructive): Indole derivatives are UV-active due to their conjugated aromatic system. The compound will appear as a dark spot on a fluorescent TLC plate (F₂₅₄) under short-wave UV light (254 nm)[6]. This should be the primary method of visualization.

  • Chemical Stains (Destructive): If UV visualization is insufficient, various chemical stains can be used.

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background[6].

    • p-Anisaldehyde or Vanillin: General stains that produce colored spots with various functional groups upon heating[6].

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, typically yielding blue or purple spots[6].

Detailed Experimental Protocol

This section provides a step-by-step methodology for the entire purification workflow.

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare TLC Chamber: Line a beaker or TLC tank with filter paper and add a prepared solvent mixture (e.g., start with 8:2 Hexane:Ethyl Acetate). Cover and let the atmosphere saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Adjust and Repeat: Adjust the solvent ratio to achieve the target R_f of 0.2-0.4 for the desired compound.

    • If R_f is too high, decrease the polarity (increase the proportion of hexane).

    • If R_f is too low, increase the polarity (increase the proportion of ethyl acetate).

Protocol 2: Column Preparation and Packing (Slurry Method)
  • Select Column: Choose a glass column with a diameter appropriate for the amount of crude material (a general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight)[6].

  • Prepare Column: Ensure the column is clean, dry, and clamped vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand[12].

  • Make Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to form a free-flowing slurry[13].

  • Pack Column: Pour the slurry into the column. Use additional solvent to rinse all silica into the column. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing[13].

  • Finalize Packing: Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Crucially, do not let the column run dry from this point forward. Add another thin layer of sand on top to protect the silica surface during sample and eluent addition[13].

Protocol 3: Sample Application
  • Wet Loading (Recommended for readily soluble samples):

    • Dissolve the crude product in the minimum amount of the mobile phase or dichloromethane[12].

    • Carefully pipette the concentrated solution directly onto the top layer of sand.

    • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until it is just level with the sand.

    • Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again to ensure the entire sample is in a tight, narrow band.

  • Dry Loading (Recommended for poorly soluble or concentrated samples):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica[6].

    • Carefully load this powder onto the top layer of sand in the prepared column.

Protocol 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting the eluting solvent in appropriately sized test tubes or flasks. Maintain a steady flow rate.

  • If separation between the target compound and impurities is poor, a gradient elution can be performed by gradually increasing the polarity of the mobile phase over time (e.g., moving from 9:1 to 8:2 Hexane:Ethyl Acetate)[12].

Protocol 5: Fraction Analysis and Product Isolation
  • Monitor the collected fractions by TLC. Spot every few tubes on a single TLC plate to track the elution profile.

  • Identify the fractions that contain the pure desired product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 1-methyl-5-nitro-2-phenyl-1H-indole.

Data Interpretation and Troubleshooting

Table 2: Summary of Recommended Chromatographic Conditions

ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for polar interactions with the nitro group.
Mobile Phase Hexane / Ethyl AcetateGood balance of polarity, low cost, easily removed[13].
Optimal R_f (TLC) ~0.3Provides a good balance between retention and elution time for optimal separation[6].
Sample Loading Dry LoadingIdeal for ensuring a narrow starting band, especially if solubility is low in the mobile phase[6].
Elution Mode Isocratic or shallow gradientStart with isocratic; use a gradient only if needed to separate closely eluting impurities.
Visualization UV (254 nm)Non-destructive and highly effective for conjugated indole systems[6].

Table 3: Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Streaking/Tailing on TLC or Column 1. Sample overload. 2. Compound is too polar for the eluent. 3. Compound degradation on silica.1. Dilute the sample for TLC; use a wider column or less sample for the column[8]. 2. Increase the polarity of the mobile phase (add more ethyl acetate)[8]. 3. Test for stability with a 2D TLC. If unstable, switch to neutral alumina as the stationary phase[6][8].
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of ethyl acetate. For very strongly retained compounds, a small percentage (0.5-1%) of methanol can be added to the eluent system[6].
Poor Separation 1. R_f values of compounds are too close. 2. Column was packed poorly. 3. Sample band was too wide.1. Find a different solvent system (e.g., Dichloromethane/Hexane). Run a shallower gradient during elution. 2. Repack the column, ensuring no air bubbles or channels. 3. Use the dry loading technique to ensure a tight initial band[6].

Workflow and Mechanistic Visualization

A clear understanding of the process flow and the molecular interactions involved is key to mastering the technique.

Purification_Workflow Crude Crude Product (1-methyl-5-nitro-2-phenyl-1H-indole + Impurities) TLC 1. TLC Optimization (Target Rf ≈ 0.3) Crude->TLC Column_Prep 2. Column Packing (Silica Gel Slurry) TLC->Column_Prep Loading 3. Sample Loading (Dry Loading Preferred) Column_Prep->Loading Elution 4. Isocratic Elution (Hexane:EtOAc) Loading->Elution Analysis 5. Fraction Analysis via TLC Elution->Analysis Combine 6. Combine Pure Fractions Analysis->Combine Evap 7. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: A logical workflow for the purification of 1-methyl-5-nitro-2-phenyl-1H-indole.

Sources

Application

Application Note: Analytical Characterization and Chromatographic Profiling of 1-Methyl-5-nitro-2-phenyl-1H-indole

Introduction & Pharmacological Relevance 1-Methyl-5-nitro-2-phenyl-1H-indole is a highly functionalized indole derivative that serves as a critical structural motif in modern drug discovery. It is predominantly utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

1-Methyl-5-nitro-2-phenyl-1H-indole is a highly functionalized indole derivative that serves as a critical structural motif in modern drug discovery. It is predominantly utilized as a key intermediate in the synthesis of hybrid antibacterials—specifically those targeting the NorA multidrug resistance (MDR) efflux pump in Staphylococcus aureus[1]. Additionally, derivatives of this scaffold have demonstrated potent efficacy as microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, offering novel pathways for anti-inflammatory therapeutics[2].

Pathway A S. aureus Cell Membrane B NorA MDR Efflux Pump A->B Hosts C Antibiotic (e.g., Berberine) B->C Effluxes (Resistance) E Intracellular Accumulation & Bacterial Death C->E Leads to D 1-Methyl-5-nitro-2-phenyl-1H-indole D->B Inhibits D->C Synergizes with

Figure 1: Pharmacological mechanism of NorA MDR efflux pump inhibition by INF55 derivatives.

Synthetic Workflow & Sample Preparation

To ensure high-fidelity analytical results, the compound must be synthesized and purified to >98% before characterization. The standard preparation involves the N-methylation of 5-nitro-2-phenyl-1H-indole (INF55)[1].

Protocol 1: Optimized N-Methylation Workflow

Causality Focus: Every reagent choice is designed to maximize yield while preventing the hydrolysis of the alkylating agent or the reduction of the nitro group.

  • Initiation: Dissolve 1.0 g (4.2 mmol) of 5-nitro-2-phenyl-1H-indole in 10 mL of anhydrous N,N-Dimethylformamide (DMF)[1].

    • Analytical Insight: Anhydrous DMF is critical. Moisture in the solvent will hydrolyze the methyl iodide in subsequent steps, drastically reducing the yield.

  • Deprotonation: Add 1.74 g (12.6 mmol, 3.0 eq) of oven-dried K₂CO₃. Stir at room temperature for 15–20 minutes[1].

    • Analytical Insight: K₂CO₃ is a mild, heterogeneous base. It selectively deprotonates the indole N-H (pKa ~16) without causing unwanted side reactions that stronger bases (like NaH) might trigger in the presence of a nitro group. Oven-drying the base removes residual water.

  • Alkylation: Dropwise add 0.8 mL (12.6 mmol, 3.0 eq) of Methyl iodide (MeI) dissolved in 5 mL of DMF. Stir for 1–2 hours[1].

    • Analytical Insight: Dropwise addition controls the exothermic Sₙ2 alkylation, preventing localized heating and the formation of poly-alkylated degradation products.

  • Reaction Monitoring: Monitor via Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:4)[1].

    • Analytical Insight: The N-methylated product will exhibit a higher Retention Factor (Rf) than the starting material due to the loss of the hydrogen-bonding N-H donor.

  • Workup & Isolation: Dilute with water, extract with EtOAc (3 × 10 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The product precipitates as a yellow solid (Yield: ~80%, mp 175–178°C)[1].

Workflow S1 Synthesis & Isolation (N-Methylation of INF55) S2 Chromatographic Purity (HPLC-UV & TLC) S1->S2 Yellow Solid (mp 175-178°C) S3 Structural Elucidation (1H/13C NMR & HRMS) S2->S3 >98% Purity Confirmed S4 Functional Validation (Bioassay Prep) S3->S4 Verified Structure

Figure 2: Sequential analytical workflow for indole characterization.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for validating the regiochemistry of the methylation and the integrity of the nitro-phenyl-indole core.

Solvent Selection Causality

DMSO-d₆ is selected over CDCl₃ for ¹H-NMR analysis. The highly conjugated, planar nitro-indole system can experience π-π stacking and aggregation in non-polar solvents. DMSO-d₆ disrupts these intermolecular forces, ensuring complete solvation and yielding sharp, well-resolved multiplets in the aromatic region[2].

Quantitative Data: ¹H NMR Assignments

The following table summarizes the ¹H NMR data (300 MHz, DMSO-d₆) for 1-methyl-5-nitro-2-phenyl-1H-indole[2].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
N-CH₃ 3.83Singlet (s)-3HN-methyl protons. Confirms successful alkylation.
C3-H 6.88Doublet (d)0.701HIndole core (pyrrole ring). Small J value indicates long-range coupling.
Phenyl 7.47–7.68Multiplet (m)-5HProtons of the C2-phenyl substituent.
C7-H 7.73Doublet (d)9.061HIndole core. Ortho-coupled to C6-H.
C6-H 8.08Doublet of doublets (dd)9.06, 2.341HIndole core. Ortho-coupled to C7-H, meta-coupled to C4-H.
C4-H 8.59Doublet (d)2.051HIndole core. Highly deshielded by the adjacent C5-nitro group.

Self-Validating Check: The extreme deshielding of the C4-H proton (δ 8.59 ppm) serves as an internal diagnostic marker. The strong electron-withdrawing effect of the nitro group at the C5 position pulls electron density away from C4, confirming the regiochemistry of the nitro substitution[2].

Chromatographic Profiling (HPLC)

To ensure the compound is suitable for downstream biological assays or further cross-coupling reactions (e.g., Pd/Cu-catalyzed couplings[3]), its purity must be validated via High-Performance Liquid Chromatography (HPLC).

Protocol 2: System Suitability & HPLC Method
  • Column: Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated indole-phenyl system).

Causality Focus: Why use 0.1% TFA? Indole derivatives can interact with residual, unendcapped silanol groups on the silica-based C18 stationary phase, leading to severe peak tailing. TFA acts as an ion-pairing agent and maintains an acidic pH, keeping the silanols protonated (neutral) and ensuring a sharp, symmetrical peak for accurate integration.

Conclusion

The comprehensive characterization of 1-methyl-5-nitro-2-phenyl-1H-indole requires a synergistic approach combining optimized synthetic isolation, precise chromatographic profiling, and rigorous NMR elucidation. By understanding the causality behind solvent selection, reagent preparation, and mobile phase additives, researchers can establish a self-validating analytical system that guarantees the integrity of this critical pharmacological building block.

References

1.[1] Title: On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials - PMC Source: nih.gov URL:

2.[2] Title: CN101490000A - 2-arylindole derivatives as NPGES-1 inhibitors - Google Patents Source: google.com URL:

3.[3] Title: Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll - SciSpace Source: scispace.com URL:

Sources

Method

Application Notes &amp; Protocols: Investigating 1-methyl-5-nitro-2-phenyl-1H-indole in Drug Discovery

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 1-methyl-5-nitro-2-phenyl-1H-indole. The indole nucleus is a "privil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 1-methyl-5-nitro-2-phenyl-1H-indole. The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] By combining the well-documented biological activities of the 2-phenylindole and 5-nitroindole pharmacophores, we can rationally hypothesize and design experimental workflows to explore this specific molecule's therapeutic potential. These notes detail synthetic routes, propose mechanisms of action based on authoritative literature, and provide robust, step-by-step protocols for in vitro evaluation in oncology and anti-inflammatory research.

Rationale and Scientific Background

The therapeutic potential of 1-methyl-5-nitro-2-phenyl-1H-indole can be inferred by dissecting its constituent chemical motifs:

  • The 2-Phenylindole Scaffold: This core structure is a versatile building block in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] Its prominence in anticancer research is notable, with some derivatives acting as tubulin polymerization inhibitors or selective estrogen receptor modulators (SERMs).[6][7]

  • The 5-Nitroindole Moiety: The introduction of a nitro group at the 5-position is a key feature of several potent bioactive molecules. Derivatives of 5-nitroindole have demonstrated significant anticancer activity, primarily through the stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[8][9][10] This stabilization downregulates c-Myc expression, a transcription factor implicated in a majority of human cancers, leading to cell cycle arrest and apoptosis.[8] Furthermore, these compounds can elevate intracellular reactive oxygen species (ROS), adding a synergistic cytotoxic effect against cancer cells.[9] This moiety is also explored for antimicrobial applications, including antitrypanosomatid agents and bacterial efflux pump inhibitors.[11][12]

Based on this evidence, 1-methyl-5-nitro-2-phenyl-1H-indole is a compelling candidate for investigation as a dual-action anticancer agent and a potential anti-inflammatory compound.

Synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole

The synthesis of the target compound can be efficiently achieved through a multi-step process involving the well-established Fischer indole synthesis, followed by N-methylation. This approach provides a reliable and scalable route for producing the material required for biological screening.

Workflow for Synthesis

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation A 4-Nitrophenylhydrazine E 5-Nitro-2-phenyl-1H-indole A->E B Acetophenone B->E C Acid Catalyst (e.g., PPA) C->E D Heat D->E F 5-Nitro-2-phenyl-1H-indole J 1-methyl-5-nitro-2-phenyl-1H-indole F->J G Base (e.g., NaH) G->J H Methylating Agent (e.g., CH3I) H->J I Anhydrous DMF I->J

Caption: Synthetic workflow for 1-methyl-5-nitro-2-phenyl-1H-indole.

Protocol 2.1: Two-Step Synthesis

Objective: To synthesize 1-methyl-5-nitro-2-phenyl-1H-indole from commercially available starting materials.

Materials:

  • Acetophenone

  • 4-Nitrophenylhydrazine

  • Polyphosphoric acid (PPA)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and safety equipment

Step 1: Synthesis of 5-Nitro-2-phenyl-1H-indole (Fischer Indole Synthesis)

  • Rationale: The Fischer indole synthesis is a classic, acid-catalyzed reaction that forms the indole ring from a phenylhydrazine and a ketone or aldehyde.[13] Polyphosphoric acid serves as both the catalyst and a dehydrating agent.

  • Combine equimolar amounts of 4-nitrophenylhydrazine (e.g., 10 mmol) and acetophenone (10 mmol).

  • Add polyphosphoric acid (approx. 10x the weight of the hydrazine) to the mixture.

  • Heat the reaction mixture with stirring to 100-120 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • The precipitate is the crude product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to yield pure 5-nitro-2-phenyl-1H-indole. Characterize by ¹H NMR and MS.

Step 2: N-Methylation of 5-Nitro-2-phenyl-1H-indole

  • Rationale: The indole nitrogen is weakly acidic and can be deprotonated by a strong base like sodium hydride. The resulting anion acts as a nucleophile, readily attacking an electrophilic methyl source like methyl iodide to form the N-methylated product.[14] Anhydrous DMF is used as a polar aprotic solvent to facilitate this Sₙ2 reaction.

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 5-nitro-2-phenyl-1H-indole (e.g., 5 mmol) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes. Hydrogen gas will evolve.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench it by slowly adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure 1-methyl-5-nitro-2-phenyl-1H-indole. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Application in Oncology Research

The dual pharmacophore nature of this compound suggests a multi-pronged attack on cancer cells, primarily through c-Myc inhibition and ROS generation.

Hypothesized Mechanism of Action

G Compound 1-methyl-5-nitro- 2-phenyl-1H-indole G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes ROS ↑ Intracellular ROS Compound->ROS Induces cMyc_Tx c-Myc Transcription G4->cMyc_Tx Inhibits cMyc_Prot c-Myc Protein cMyc_Tx->cMyc_Prot Leads to Proliferation Cell Proliferation & Growth cMyc_Prot->Proliferation Drives Apoptosis Oxidative Stress Apoptosis ROS->Apoptosis Leads to

Caption: Hypothesized anticancer mechanism via c-Myc and ROS pathways.[8]

Protocol 3.1: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate its IC₅₀ value.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549) and appropriate culture media.

  • 1-methyl-5-nitro-2-phenyl-1H-indole, dissolved in DMSO to create a stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • 96-well microplates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Intracellular ROS Detection

Objective: To measure the compound's ability to induce ROS production in cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa).[9]

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

  • N-acetyl cysteine (NAC) as a ROS scavenger (for control).[9]

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a negative control. For a validation experiment, pre-treat a set of cells with NAC (e.g., 2.5 mM) for 1 hour before adding the compound.[9]

  • Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37 °C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a flow cytometer (Ex/Em ~488/525 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates higher intracellular ROS levels.

Anticipated In Vitro Anticancer Data
Assay Metric
Cell Viability (MTT)IC₅₀ (µM)
ROS Detection% Increase in Fluorescence
c-Myc G4 Binding (FID)Kₐ (M⁻¹) or DC₅₀ (µM)
Cell Cycle Analysis% of cells in G1/S/G2/M phases

Application in Anti-Inflammatory Research

The 2-phenylindole core is a known inhibitor of key inflammatory mediators like COX-2 and NFκB.[4][15][16]

Hypothesized Mechanism of Action

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) NFkB_Pathway NF-κB Signaling Pathway Stimulus->NFkB_Pathway NFkB_Activation NF-κB Activation NFkB_Pathway->NFkB_Activation Compound 1-methyl-5-nitro- 2-phenyl-1H-indole Compound->NFkB_Activation Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_Activation->Gene_Expression Induces

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Protocol 4.1: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • LPS (from E. coli).

  • Griess Reagent.

  • Sodium nitrite standard curve.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + known inhibitor (e.g., L-NAME).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Anticipated In Vitro Anti-inflammatory Data
Assay Metric
Nitric Oxide ProductionIC₅₀ (µM)
NFκB Reporter AssayIC₅₀ (µM)
COX-2 Enzyme AssayIC₅₀ (µM)

Conclusion and Future Directions

1-methyl-5-nitro-2-phenyl-1H-indole presents a rationally designed starting point for drug discovery campaigns, particularly in oncology and inflammation. The protocols outlined in this document provide a validated framework for its synthesis and initial biological characterization. Positive results from these assays would warrant further investigation into its specific molecular targets, in vivo efficacy, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, involving modifications at the N1-methyl group and substitutions on the C2-phenyl ring, could be initiated to optimize potency and selectivity, paving the way for the development of novel therapeutic agents.

References

  • Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML (2023) Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. J Mol Pharm Org Process Res 11: 194. [Link]

  • Verma, A., et al. (2021) Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • Verma, A., et al. (2021) Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • Gaikwad, R., et al. (2019) 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(17). [Link]

  • Li, L., et al. (2009) CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity. PubMed. [Link]

  • Mfotie, N., et al. (2025) Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, Z., et al. (2024) Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. [Link]

  • Bright, S. A., et al. (2016) Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2024) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Gabay, S. J., et al. (2018) Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. PMC. [Link]

  • Verma, A., et al. (2021) Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Reddy, K. S., et al. (2025) A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

  • Das, B. C., et al. (2016) A manifold implications of indole and its derivatives: A brief Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate (Date not available) ChemInform Abstract: Synthesis of 2-Phenylindole N-Derivatives under Conditions of Catalysis by Palladium Complexes. ResearchGate. [Link]

  • Wang, Y. L., et al. (2013) Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. [Link]

  • MDPI (2018) Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link]

  • JETIR (Date not available) A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. Jetir.Org. [Link]

  • Preprints.org (2025) Pharmacological Potential of Indole Derivatives: A Detailed Review. Preprints.org. [Link]

  • IJNRD (2023) SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. [Link]

  • ResearchGate (2025) 1-Methyl-2-phenyl-1H-indole. ResearchGate. [Link]

Sources

Application

Application Note: 1-Methyl-5-nitro-2-phenyl-1H-indole as a Strategic Intermediate in the Synthesis of Dual-Action Therapeutics

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the funct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the functionalization of the indole core is a cornerstone strategy for developing high-affinity enzyme and efflux pump inhibitors. 1-Methyl-5-nitro-2-phenyl-1H-indole (CAS: 31521-56-9) serves as a highly versatile, strategic intermediate. It acts as the critical bridge between the well-known NorA multidrug resistance (MDR) pump inhibitor INF55 (5-nitro-2-phenylindole) and a variety of downstream active pharmaceutical ingredients (APIs), including Berberine-INF55 hybrid antibacterials[1] and selective mPGES-1 inhibitors for anti-inflammatory applications[2].

As a Senior Application Scientist, I emphasize that the synthesis of this intermediate is not merely a routine alkylation. The indole nitrogen is notoriously ambidentate; its lone pair is delocalized into the aromatic π -system, making it a weakly nucleophilic center prone to competing C3-alkylation. By strictly controlling the solvent polarity and base strength—specifically utilizing anhydrous N,N-Dimethylformamide (DMF) and oven-dried potassium carbonate ( K2​CO3​ )—we force the generation of a localized indolyl anion, ensuring exclusive N-methylation[1].

Furthermore, the subsequent reduction of the C5-nitro group to an amine must be handled with precision to avoid over-reducing the sensitive indole double bonds. Catalytic hydrogenation using 10% Pd/C under controlled pressure provides a clean, self-validating system that yields the highly reactive 1-methyl-2-phenyl-1H-indol-5-amine[2], ready for immediate coupling into complex pharmacophores.

Synthetic Workflow & Pathway Visualization

The diagram below illustrates the synthetic divergence from the base material (2-phenylindole) through our target intermediate, ultimately branching into two distinct therapeutic classes: antimicrobial hybrids and anti-inflammatory agents.

G Node1 2-Phenylindole Node2 5-Nitro-2-phenylindole (INF55) Node1->Node2 Regioselective Nitration Node3 1-Methyl-5-nitro-2-phenyl-1H-indole (Target Intermediate) Node2->Node3 N-Methylation (CH3I, K2CO3, DMF) Node4 1-Methyl-2-phenyl-1H-indol-5-amine Node3->Node4 Catalytic Hydrogenation (H2, Pd/C, EtOH) Node5 Berberine-INF55 Hybrids (NorA MDR Inhibitors) Node4->Node5 Alkylation / Coupling Node6 mPGES-1 Inhibitors (Anti-inflammatory) Node4->Node6 Amidation / Urea Formation

Synthetic workflow of 1-methyl-5-nitro-2-phenyl-1H-indole and its downstream applications.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes an in-line quality control (QC) checkpoint to ensure the integrity of the intermediate before proceeding.

Protocol A: Regioselective N-Methylation of INF55

This protocol details the conversion of 5-nitro-2-phenylindole to 1-methyl-5-nitro-2-phenyl-1H-indole[1].

Reagents & Materials:

  • 5-Nitro-2-phenylindole (INF55): 1.0 g (4.2 mmol)

  • Potassium carbonate ( K2​CO3​ ), oven-dried: 1.74 g (12.6 mmol, 3.0 eq)

  • Methyl iodide ( CH3​I ): 0.8 mL (12.6 mmol, 3.0 eq)

  • Anhydrous DMF: 15 mL total

Step-by-Step Methodology:

  • Anion Generation (Causality: Deprotonation): To a rigorously stirred solution of INF55 (1.0 g) in anhydrous DMF (10 mL) under an Argon atmosphere, add the oven-dried K2​CO3​ (1.74 g).

    • Scientific Insight: The K2​CO3​ must be oven-dried. Trace water will solvate the nucleophile and hydrolyze the methyl iodide, drastically reducing yields. Stir for 15–20 minutes at room temperature to ensure complete deprotonation and formation of the indolyl anion[1].

  • Electrophilic Addition: Dissolve methyl iodide (0.8 mL) in anhydrous DMF (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

    • Scientific Insight: Dropwise addition prevents localized exothermic spikes that could drive unwanted side reactions or C-methylation.

  • Reaction Maturation: Continue stirring at room temperature for 1 to 2 hours.

  • Workup & Extraction: Quench the reaction by diluting with cold distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL). Wash the combined organic layers sequentially with water and brine to remove residual DMF, then dry over anhydrous Na2​SO4​ .

  • Concentration: Evaporate the solvent under reduced pressure to afford the crude product.

  • Self-Validation & QC Check:

    • TLC: Run a TLC plate using EtOAc/hexane (1:4). The product should appear as a distinct, single UV-active spot with a higher Rf​ value than the starting material (due to the loss of the polar N-H bond)[1].

    • Melting Point: The isolated yellow solid must exhibit a sharp melting point of 175–178°C[1].

Protocol B: Catalytic Reduction to 1-Methyl-2-phenyl-1H-indol-5-amine

This step prepares the nucleophilic amine required for coupling with pharmacophores like Berberine or mPGES-1 targeting scaffolds[2].

Reagents & Materials:

  • 1-Methyl-5-nitro-2-phenyl-1H-indole: 1.0 g (4.0 mmol)

  • 10% Palladium on Carbon (Pd/C): 0.1 g (0.1 mmol)

  • 95% Ethanol: 100 mL

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Suspension Preparation: Suspend 1-methyl-5-nitro-2-phenyl-1H-indole (1.0 g) in 95% Ethanol (100 mL) within a heavy-walled Parr hydrogenation vessel.

  • Catalyst Introduction: Carefully add 10% Pd/C (0.1 g) to the suspension.

    • Scientific Insight: Always wet the Pd/C with a small amount of solvent under an inert atmosphere before adding it to the bulk flammable solvent to prevent auto-ignition.

  • Hydrogenation (Causality: Chemoselectivity): Attach the vessel to a Parr hydrogenator. Purge the system with nitrogen, then introduce H2​ gas at 30 psi. Agitate the mixture at room temperature for 4 hours.

    • Scientific Insight: 30 psi is the optimal pressure threshold. It is high enough to rapidly reduce the nitro group to an amine, but low enough to prevent the reduction of the indole C2-C3 double bond or the phenyl ring[2].

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield 1-methyl-2-phenyl-1H-indol-5-amine (~0.8 g).

  • Self-Validation & QC Check:

    • Visual/HPLC: The product should transition from a yellow solid to a lighter, off-white amine. HPLC analysis should confirm the complete disappearance of the nitro-aromatic peak and the emergence of a more polar amine peak[2]. The crude product is highly reactive and should be used immediately in subsequent coupling steps without further purification.

Quantitative Data Summary

The table below consolidates the critical reaction parameters, stoichiometric ratios, and expected yields for the two primary synthetic transformations involving this intermediate.

ParameterProtocol A: N-MethylationProtocol B: Nitro Reduction
Starting Material 5-Nitro-2-phenylindole (INF55)1-Methyl-5-nitro-2-phenyl-1H-indole
Target Product 1-Methyl-5-nitro-2-phenyl-1H-indole1-Methyl-2-phenyl-1H-indol-5-amine
Primary Reagents CH3​I (3.0 eq), K2​CO3​ (3.0 eq) H2​ gas (30 psi), 10% Pd/C (2.5 mol%)
Solvent System Anhydrous DMF95% Ethanol
Temperature 20–25°C (Room Temperature)20–25°C (Room Temperature)
Reaction Time 1.5 – 2.5 hours4.0 hours
Typical Yield 80% (Isolated)~90% (Crude, used directly)
Validation Metric Melting Point: 175–178°CHPLC: Complete nitro peak consumption

Applications in Drug Development

1. Reversing Antimicrobial Resistance (AMR): The overexpression of the NorA multidrug resistance (MDR) efflux pump in Staphylococcus aureus renders many standard antibiotics ineffective. 1-Methyl-5-nitro-2-phenyl-1H-indole is utilized to synthesize Berberine-INF55 hybrids. By linking the antibacterial alkaloid berberine to this modified INF55 core, the resulting hybrid molecule simultaneously inhibits the NorA pump and exerts profound bactericidal activity, effectively overcoming AMR in MRSA strains[1],[3].

2. Next-Generation Anti-Inflammatory Agents: Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the cyclooxygenase-2 (COX-2) pathway, responsible for producing inflammatory prostaglandin E2​ ( PGE2​ ). The amine derivative of our target intermediate (1-methyl-2-phenyl-1H-indol-5-amine) is a patented building block used to synthesize highly selective mPGES-1 inhibitors. These compounds offer a safer alternative to traditional NSAIDs by reducing inflammation without the severe gastrointestinal or cardiovascular side effects associated with global COX inhibition[2],[4].

References

  • Dolla, N. K., et al. "On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials." Aust. J. Chem. 2015.[Link]

  • Kelso, M. J., et al. "Synthesis of Berberine—Efflux Pump Inhibitor Hybrid Antibacterials." Synth Commun. 2010.[Link]

  • Aziende Chimiche Riunite Angelini Francesco A.C.R.A.F. S.p.A. "2-arylindole derivatives as mPGES-1 inhibitors.
  • Ball, A. R., et al. "Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies." Front. Microbiol. 2023.[Link]

Sources

Method

Application Note: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 1-methyl-5-nitro-2-phenyl-1H-indole

Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a nitroaromatic group, as seen in 1-methyl-5-nitro-2-phenyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a nitroaromatic group, as seen in 1-methyl-5-nitro-2-phenyl-1H-indole, can confer potent, but often complex, biological activities. Nitroaromatic compounds are known for their potential to undergo bioreductive activation, a process that can lead to the generation of reactive intermediates, oxidative stress, and subsequent cytotoxicity.[1][2] Therefore, a comprehensive understanding of the cytotoxic potential and the underlying mechanisms of novel nitro-indole derivatives is a critical step in early-stage drug discovery and safety assessment.[3][4]

This guide provides a structured, multi-assay approach for characterizing the in vitro cytotoxicity of 1-methyl-5-nitro-2-phenyl-1H-indole. By moving beyond a single endpoint, this tiered strategy aims to build a detailed cytotoxicity profile, starting with broad cell viability and progressing to specific mechanisms of cell death, including apoptosis, oxidative stress, and DNA damage.

The Tiered Assay Approach: From General Viability to Mechanism

A robust cytotoxicity assessment involves a logical progression of assays. The initial goal is to determine the concentration-dependent effect of the compound on cell viability. Subsequent assays are then chosen to dissect the "how" and "why" behind the observed toxicity. This tiered workflow ensures an efficient use of resources while maximizing the mechanistic information obtained.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Profile Synthesis Primary Primary Cytotoxicity Assay (e.g., MTT Assay) DoseResponse Determine Dose-Response Curve & Calculate IC50 Primary->DoseResponse Apoptosis Apoptosis Assay (Caspase-3/7 Activity) DoseResponse->Apoptosis Is the compound cytotoxic? ROS Oxidative Stress Assay (ROS Production) DoseResponse->ROS DNA_Damage Genotoxicity Assay (γH2AX Phosphorylation) DoseResponse->DNA_Damage Profile Synthesize Data to Build Cytotoxicity Profile Apoptosis->Profile ROS->Profile DNA_Damage->Profile

Figure 1. A tiered workflow for cytotoxicity profiling.

Primary Cytotoxicity Assessment: The MTT Assay

The first step is to establish a dose-response relationship. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] In metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 1-methyl-5-nitro-2-phenyl-1H-indole in a suitable solvent (e.g., DMSO) and then dilute further in culture medium. The final solvent concentration should be consistent across all wells and non-toxic (typically ≤0.5%). Add the compound dilutions to the cells and incubate for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only controls and untreated controls.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5][7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Measurement: Gently mix the plate on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation & Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined.

Concentration (µM)Mean Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.25100%
11.1894.4%
50.9576.0%
100.6350.4%
250.3124.8%
500.1512.0%
1000.086.4%

Table 1. Example MTT assay data for a hypothetical compound. Based on this data, the IC50 value is approximately 10 µM.

Mechanistic Insight I: Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. A key event in apoptosis is the activation of a family of proteases called caspases.[9] Caspases-3 and -7 are key executioner caspases, and their activity is a reliable hallmark of apoptosis.[10] Luminescent or fluorescent assays provide a highly sensitive method for their detection.

Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on a commercially available "add-mix-measure" format, such as the Caspase-Glo® 3/7 Assay from Promega.[11][12]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence and treat with 1-methyl-5-nitro-2-phenyl-1H-indole at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: After the desired treatment period (e.g., 6, 12, or 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation & Interpretation

Results are typically expressed as a fold-change in caspase activity over the vehicle control. A significant, dose-dependent increase in the luminescent signal indicates the induction of apoptosis.

G Compound 1-methyl-5-nitro-2-phenyl-1H-indole (Potential Stressor) ROS Increased ROS Compound->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2. Simplified intrinsic apoptosis pathway.

Mechanistic Insight II: Oxidative Stress

The nitro group in the test compound makes it a prime candidate for inducing oxidative stress.[13] Cellular metabolism of nitroaromatic compounds can lead to the formation of nitro anion radicals, which can react with molecular oxygen to generate superoxide anions and other reactive oxygen species (ROS).[1] An overproduction of ROS can damage cellular components and trigger cell death pathways.

Protocol: Cellular ROS Detection Assay

This protocol uses a cell-permeable fluorogenic probe, such as H2DCFDA, which becomes highly fluorescent upon oxidation by intracellular ROS.[14]

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat cells with the test compound for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event. Include a positive control (e.g., Menadione or H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells gently with a buffered saline solution (e.g., PBS).

  • Add 100 µL of the ROS probe working solution (e.g., 10 µM DCFH-DA in serum-free medium) to each well.[15]

  • Incubate for 30-60 minutes at 37°C, protected from light.[15]

  • Washing: Remove the probe solution and wash the cells 1-2 times with a buffered saline solution to remove any probe that has not entered the cells.[15]

  • Measurement: Add 100 µL of buffer or medium back to the wells. Measure the fluorescence immediately using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/529 nm for DCF).[14]

Mechanistic Insight III: Genotoxicity

The reactive intermediates formed during the metabolism of nitroaromatic compounds can potentially interact with DNA, causing damage.[1] A key early event in the cellular response to DNA double-strand breaks is the phosphorylation of histone H2A.X at serine 139, forming γH2A.X.[16][17] Detecting γH2A.X foci by immunofluorescence is a sensitive method for assessing DNA damage.

Protocol: γH2A.X Immunofluorescence Staining
  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the test compound for a relevant period (e.g., 24 hours). Include a positive control for DNA damage (e.g., etoposide) and a vehicle control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[16]

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.[16]

  • Blocking: Wash twice with PBS. Block with a blocking solution (e.g., PBS with 1% BSA) for 1 hour at room temperature to reduce non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-H2A.X (Ser139) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Damaged cells will exhibit distinct fluorescent foci within the nucleus.

Data Integration and Conclusion

By integrating the data from this tiered assay approach, a comprehensive cytotoxicity profile for 1-methyl-5-nitro-2-phenyl-1H-indole can be constructed.

  • The MTT assay provides the fundamental IC50 value, establishing the potency of the compound.

  • The Caspase-3/7 assay determines if the observed cytotoxicity is mediated by apoptosis.

  • The ROS assay investigates whether oxidative stress is an upstream event triggering cell death.

  • The γH2A.X assay reveals if the compound has genotoxic potential by causing DNA damage.

Together, these results allow researchers to build a compelling narrative around the compound's mechanism of action. For example, a potent IC50 value coupled with strong, early ROS production, subsequent caspase activation, and the appearance of γH2A.X foci would strongly suggest that 1-methyl-5-nitro-2-phenyl-1H-indole induces cell death through a mechanism involving oxidative stress, DNA damage, and subsequent apoptosis. This detailed profile is invaluable for guiding further drug development, lead optimization, or risk assessment activities.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT. Retrieved from [Link]

  • Čėnas, N., Nemeikaitė-Čėnienė, A., & Šarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. Retrieved from [Link]

  • da Silva, W. A., de Oliveira, D. M., de Oliveira, A. C. A., da Silva, A. C., & de Moraes, M. H. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Čėnas, N., Nemeikaitė-Čėnienė, A., & Šarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • EpigenTek. (2025, August 14). EpiQuik™ In Situ DNA Damage H2AX-Ser139 (γH2AX) Assay Kit. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DNA Damage Detection Kit - γH2AX. Retrieved from [Link]

  • MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. Retrieved from [Link]

  • Semantic Scholar. (2023, August 5). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Retrieved from [Link]

  • BosterBio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Millipore. (n.d.). FlowCellect™ Histone H2A.X Phosphorylation Assay Kit. Retrieved from [Link]

  • AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

  • Guava Technologies. (n.d.). Guava® Histone H2A.X Phosphorylation Assay Kit User's Guide. Retrieved from [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole, 5-methyl-2-phenyl-. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Antimicrobial Screening of 1-methyl-5-nitro-2-phenyl-1H-indole

Introduction: The Imperative for Novel Antimicrobial Scaffolds The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel chemical entities wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel chemical entities with potent and resilient mechanisms of action. Indole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including significant antimicrobial and antibiofilm effects.[1][2] This guide focuses on 1-methyl-5-nitro-2-phenyl-1H-indole , a synthetic indole derivative featuring two key pharmacophoric elements: the core indole nucleus and a 5-nitro substituent.

The strategic inclusion of a nitroaromatic group is of particular interest. Many nitro-containing compounds function as prodrugs that require intracellular bioactivation by microbial nitroreductases.[3][4] This enzymatic reduction generates cytotoxic reactive nitrogen species (RNS) that can lead to widespread cellular damage, including DNA strand breakage, protein dysfunction, and lipid peroxidation, ultimately resulting in microbial cell death.[5][6] This mechanism, which relies on microbial-specific enzymes, offers a promising pathway to selective toxicity and a potential strategy to circumvent existing resistance mechanisms.

This document provides a comprehensive, field-proven framework for the systematic in vitro antimicrobial screening of 1-methyl-5-nitro-2-phenyl-1H-indole. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols from initial qualitative screening to quantitative potency determination.

Compound Profile: 1-methyl-5-nitro-2-phenyl-1H-indole

Before commencing experimental work, a thorough understanding of the test compound is essential.

  • Chemical Structure:

    • IUPAC Name: 1-methyl-5-nitro-2-phenyl-1H-indole

    • Core Scaffold: Indole, a bicyclic aromatic heterocycle.

    • Key Substituents:

      • N1-methyl group: Enhances lipophilicity, which can influence membrane permeability.

      • C2-phenyl group: Contributes to molecular rigidity and can be involved in target binding interactions.

      • C5-nitro group (-NO₂): The critical moiety for the proposed mechanism of action. It is a strong electron-withdrawing group that makes the compound a substrate for nitroreductase enzymes.[3]

  • Physicochemical Properties (Calculated):

    • Molecular Formula: C₁₅H₁₂N₂O₂

    • Molecular Weight: 252.27 g/mol

  • Hypothesized Mechanism of Action: The antimicrobial activity of 1-methyl-5-nitro-2-phenyl-1H-indole is predicated on the reductive activation of its nitro group. This process is catalyzed by Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases found in a broad range of bacteria and fungi.[4] The reduction pathway generates highly reactive intermediates that are non-specific in their cellular targets, making the development of resistance more challenging for the microorganism.[5][7]

Mechanism_of_Action cluster_cell Microbial Cell Compound R-NO₂ (1-methyl-5-nitro-2-phenyl-1H-indole) NTR Nitroreductase (NTR) + NAD(P)H Compound->NTR Enters Cell RNS Reactive Nitrogen Species (R-NO₂⁻, R-NO, R-NHOH) NTR->RNS Reduction Damage Macromolecular Damage (DNA, Proteins, Lipids) RNS->Damage Covalent Binding & Oxidative Stress Death Cell Death Damage->Death

Caption: Proposed reductive bioactivation of 1-methyl-5-nitro-2-phenyl-1H-indole.

Overall Experimental Workflow

A tiered or cascaded approach is the most efficient method for screening novel compounds. This workflow prioritizes resource-effective qualitative methods to first establish the presence of antimicrobial activity before proceeding to more labor-intensive quantitative assays.

Screening_Workflow Prep Step 1: Compound Preparation (Stock Solution in DMSO) Screen Step 2: Primary Screening (Agar Well Diffusion Assay) Prep->Screen Active Activity Detected? Screen->Active Quant Step 3: Quantitative Analysis (Broth Microdilution for MIC) Active->Quant Yes Inactive Compound Inactive (Archive) Active->Inactive No Report Step 4: Data Reporting & Analysis Quant->Report

Sources

Method

Application Note: Design, Synthesis, and Evaluation of 1-Methyl-5-nitro-2-phenyl-1H-indole Analogs as NorA Efflux Pump Inhibitors

Executive Summary & Mechanistic Rationale Antimicrobial resistance (AMR) in Staphylococcus aureus is frequently driven by the overexpression of the NorA multidrug resistance (MDR) efflux pump. NorA actively extrudes stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Antimicrobial resistance (AMR) in Staphylococcus aureus is frequently driven by the overexpression of the NorA multidrug resistance (MDR) efflux pump. NorA actively extrudes structurally diverse antimicrobials, including fluoroquinolones (e.g., ciprofloxacin) and quaternary alkaloids (e.g., berberine), severely limiting their clinical efficacy.

The compound 5-nitro-2-phenyl-1H-indole, commonly known as INF55 , is a benchmark NorA efflux pump inhibitor [1]. However, the presence of a free N-H bond at the N1 position leaves the molecule susceptible to non-specific hydrogen bonding and potential metabolic liabilities. Developing analogs based on the 1-methyl-5-nitro-2-phenyl-1H-indole scaffold serves a dual purpose:

  • Lipophilicity Modulation : N-methylation masks the hydrogen bond donor, increasing the partition coefficient (logP). Because NorA is a transmembrane protein, enhanced lipophilicity drives the inhibitor into the bacterial lipid bilayer, increasing its local concentration at the target site.

  • Scaffold Hybridization : The 1-methyl derivative serves as a stable, conformationally restricted core for synthesizing dual-action hybrid antimicrobials (e.g., berberine-INF55 hybrids) [2].

This application note details the synthetic workflows, derivatization strategies, and biological validation protocols required to develop and evaluate novel analogs of 1-methyl-5-nitro-2-phenyl-1H-indole.

Mechanism cluster_0 Without Efflux Pump Inhibitor cluster_1 With 1-Methyl-INF55 Analog Abx1 Fluoroquinolone (e.g., Ciprofloxacin) Pump1 NorA Efflux Pump (Active) Abx1->Pump1 Binds Result1 Drug Extrusion (Bacterial Survival) Pump1->Result1 Efflux Abx2 Fluoroquinolone (e.g., Ciprofloxacin) Pump2 NorA Efflux Pump (Blocked) Abx2->Pump2 Cannot be extruded Inhibitor 1-Methyl-INF55 Analog Inhibitor->Pump2 Competitive/Allosteric Inhibition Result2 Intracellular Accumulation (Bacterial Death) Pump2->Result2 Accumulation

Fig 1. Mechanism of action of 1-Methyl-INF55 analogs in blocking the NorA efflux pump.

Synthetic Workflows & Derivatization Strategies

The development of 1-methyl-5-nitro-2-phenyl-1H-indole analogs requires a robust, scalable synthetic route. The primary strategy involves the direct N-alkylation of INF55, followed by targeted modifications at the C5 position (via nitro reduction) or the C2-phenyl ring (via cross-coupling of halogenated precursors).

Workflow Start 5-Nitro-2-phenyl-1H-indole (INF55) Step1 N-Methylation (MeI, K2CO3, DMF) Start->Step1 Alkylation Core 1-Methyl-5-nitro-2-phenyl-1H-indole (Core Scaffold) Step1->Core Yield: ~80% Branch1 C5-Nitro Reduction (H2, Pd/C, EtOH) Core->Branch1 Branch2 C2-Phenyl Modification (Cross-Coupling) Core->Branch2 Branch3 Hybridization (e.g., Linker Attachment) Core->Branch3 End1 C5-Amine Analogs (Amides/Ureas) Branch1->End1 End2 Substituted Phenyl Analogs Branch2->End2 End3 Dual-Action Antimicrobials Branch3->End3

Fig 2. Synthetic workflow for generating 1-methyl-5-nitro-2-phenyl-1H-indole analogs.

Protocol 1: Synthesis of the Core Scaffold (N-Methylation)

This protocol describes the conversion of INF55 to 1-methyl-5-nitro-2-phenyl-1H-indole [2].

Causality & Expert Insight: Methyl iodide (MeI) is highly electrophilic, but the indole nitrogen is only weakly nucleophilic due to the delocalization of its lone pair into the aromatic system. Anhydrous potassium carbonate ( K2​CO3​ ) is used as a mild base to deprotonate the N-H bond, generating the highly nucleophilic indolyl anion. Anhydrous N,N-dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the anionic intermediate, accelerating the SN2 reaction.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of 5-nitro-2-phenyl-1H-indole (1.0 g, 4.2 mmol) in anhydrous DMF (10 mL) under an argon atmosphere, add oven-dried K2​CO3​ (1.74 g, 12.6 mmol).

  • Activation: Stir the suspension continuously for 15–20 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Dissolve methyl iodide (0.8 mL, 12.6 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture at room temperature.

  • Monitoring: Stir for 1–2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:4) mobile phase. The product will appear as a distinct, higher-Rf spot compared to the starting material due to the loss of the polar N-H bond.

  • Quenching & Extraction: Dilute the reaction mixture with distilled water (50 mL) to quench unreacted base and precipitate the product. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Purification: Wash the combined organic layers with water and brine to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum.

  • Validation: The resulting yellow solid (Yield: ~80%, mp 175–178°C) should be verified via 1H -NMR, confirming the appearance of a sharp singlet integrating to 3H at ~3.8 ppm (N- CH3​ ).

Protocol 2: C5-Nitro Reduction to Amine

To explore the steric and electronic requirements of the NorA binding pocket, the strongly electron-withdrawing nitro group can be reduced to an amine, providing a handle for amide or urea synthesis [3].

Causality & Expert Insight: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over chemical reductants (like SnCl2 or Fe/HCl) because it avoids the generation of heavy metal waste and simplifies purification. The reaction is run in 95% ethanol to ensure full solubility of the starting material while providing a protic environment that facilitates the reduction mechanism [4].

Step-by-Step Methodology:

  • Preparation: Suspend 1-methyl-5-nitro-2-phenyl-1H-indole (1.0 g, 4.0 mmol) in 95% ethanol (100 mL) in a heavy-walled glass hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 g, 0.1 mmol) to the suspension. Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere.

  • Hydrogenation: Attach the vessel to a Parr hydrogenator. Purge the system with nitrogen gas three times, then pressurize with hydrogen gas to 30 psi.

  • Reaction: Agitate the mixture at room temperature for 4 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL).

  • Isolation: Evaporate the filtrate under reduced pressure to yield 1-methyl-2-phenyl-1H-indol-5-amine (Yield: ~0.8 g).

  • Validation: The product can be used without further purification. 1H -NMR should show the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating to 2H at ~3.5 ppm ( −NH2​ ).

Biological Evaluation Protocols

To validate the synthesized analogs, they must be tested for their ability to inhibit the NorA efflux pump and restore the susceptibility of S. aureus to antibiotics.

Protocol 3: Ethidium Bromide (EtBr) Efflux Assay

Causality & Expert Insight: Ethidium bromide is a well-characterized fluorescent substrate of the NorA pump. In aqueous solution, EtBr has low fluorescence, but upon intercalating with intracellular DNA, its fluorescence increases nearly 20-fold. By monitoring fluorescence over time, we can directly measure the rate of EtBr accumulation. If an analog successfully inhibits NorA, EtBr cannot be extruded, leading to a rapid, quantifiable spike in fluorescence [5].

Step-by-Step Methodology:

  • Bacterial Preparation: Grow S. aureus SA-1199B (a strain overexpressing the norA gene) overnight in Mueller-Hinton broth (MHB).

  • Washing & Resuspension: Centrifuge the cells and wash twice with 20 mM HEPES buffer (pH 7.0). Resuspend to an optical density ( OD600​ ) of 0.6.

  • Loading: Add EtBr to a final concentration of 10 µM. Incubate the cells at 37°C for 20 minutes to allow EtBr to enter the cells and reach a steady-state equilibrium between influx and NorA-mediated efflux.

  • Inhibitor Addition: Transfer 100 µL of the cell suspension to a 96-well black microtiter plate. Add the synthesized indole analogs at varying concentrations (e.g., 1.56 to 50 µM).

  • Kinetic Measurement: Immediately place the plate in a spectrofluorometer. Measure fluorescence (Excitation: 530 nm, Emission: 600 nm) every 30 seconds for 30 minutes.

  • Data Analysis: Calculate the IC50​ by plotting the maximum fluorescence plateau against the log concentration of the inhibitor.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative SAR trends observed when modifying the 1-methyl-5-nitro-2-phenyl-1H-indole scaffold. Data reflects standardized metrics for NorA inhibition and the synergistic reduction of Ciprofloxacin Minimum Inhibitory Concentration (MIC) [1, 5].

CompoundN1 PositionC2-Phenyl SubstitutionC5 PositionNorA IC50​ (µM)Ciprofloxacin MIC Reduction (Fold)
INF55 (Lead) -HUnsubstituted −NO2​ ~2.54x
Core Scaffold −CH3​ Unsubstituted −NO2​ ~3.04x
Analog A −CH3​ 4-Fluoro −NO2​ ~1.88x
Analog B −CH3​ 3-Methoxy −NO2​ ~1.216x
Analog C −CH3​ Unsubstituted −NH2​ >10.01x (Loss of Activity)
Analog D −CH3​ 3-Methoxy −NH−CO−CH3​ ~4.52x

SAR Insights:

  • N1-Methylation: Retains the baseline activity of INF55 while providing metabolic stability and a handle for further structural rigidification.

  • C2-Phenyl Ring: The NorA binding pocket favors electron-rich, lipophilic substitutions at the meta-position (e.g., 3-Methoxy). Halogenation (e.g., 4-Fluoro) also improves binding affinity by filling hydrophobic sub-pockets.

  • C5 Position: The strong electron-withdrawing nature of the nitro group is critical for maintaining the correct electronic distribution across the indole core. Reduction to an amine (Analog C) drastically reduces activity, though conversion to an amide (Analog D) partially restores it, indicating a requirement for a hydrogen-bond acceptor or an electron-withdrawing moiety at this vector.

References

  • Ambrus, J. I., et al. (2008). "Structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Ball, A. R., et al. (2006). "On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials." Microbiology. Available at:[Link]

  • Sabatini, S., et al. (2016). "Indole Based Weapons to Fight Antibiotic Resistance: A Structure–Activity Relationship Study." Journal of Medicinal Chemistry. Available at:[Link]

  • Bremner, J. B., et al. (2009). "2-arylindole derivatives as NPGES-1 inhibitors." Google Patents (CN101490000A).
  • Kwasny, S. M., & Opperman, T. J. (2013). "Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus." Molecules. Available at:[Link]

Application

Molecular docking of 1-methyl-5-nitro-2-phenyl-1H-indole with target proteins

Application Notes & Protocols Topic: Molecular Docking of 1-methyl-5-nitro-2-phenyl-1H-indole with Target Proteins For: Researchers, scientists, and drug development professionals. Abstract The indole nucleus is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Molecular Docking of 1-methyl-5-nitro-2-phenyl-1H-indole with Target Proteins

For: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] Specifically, 2-phenyl and 5-nitro substituted indoles have demonstrated significant antiproliferative properties in various cancer cell lines.[1][3][4] This guide provides a comprehensive, in-depth protocol for conducting a molecular docking study of 1-methyl-5-nitro-2-phenyl-1H-indole , a representative of this promising class of compounds. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor), thereby providing critical insights for structure-based drug design.[5][6]

Given the established anticancer potential of related indole structures, this protocol will use two clinically relevant protein targets implicated in cancer progression as a case study:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7][8][9]

  • CDK2 (Cyclin-Dependent Kinase 2): A serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the transition from G1 to S phase.[10][11][12]

This document details the entire workflow, from theoretical foundations and target selection to step-by-step protocols for ligand and protein preparation, simulation using AutoDock Vina, and in-depth analysis of the results.

Theoretical Foundations & Strategic Considerations

Principles of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] The process involves two main components: a search algorithm and a scoring function .[5]

  • Search Algorithm: Explores the conformational space of the ligand within the receptor's binding site. Methods like Genetic Algorithms (used in AutoDock) and Monte Carlo methods systematically generate a multitude of possible binding poses.[14]

  • Scoring Function: Estimates the binding affinity for each generated pose. These functions are mathematical models that calculate a score, typically approximating the free energy of binding (e.g., in kcal/mol). A lower (more negative) score indicates a more favorable binding interaction.[6]

Docking can be performed with varying levels of flexibility. In this protocol, we will use a semi-flexible docking approach, where the protein receptor is treated as rigid, while the ligand is allowed to be fully flexible.[13] This is a common and computationally efficient method for screening small molecules.

Rationale for Target Selection

The specific biological target for 1-methyl-5-nitro-2-phenyl-1H-indole is not extensively documented. Therefore, a rational, evidence-based approach to target selection is necessary. The indole scaffold is known to inhibit various protein kinases and signaling pathways involved in cancer.[15]

  • VEGFR-2 (PDB ID: 4ASD): Inhibition of the VEGF/VEGFR pathway is a clinically validated strategy to block tumor angiogenesis.[16] Many indole-based compounds have been developed as potent VEGFR-2 inhibitors.[15] Its selection allows us to hypothesize whether our ligand can bind to the ATP-binding pocket and disrupt kinase activity.

  • CDK2 (PDB ID: 1HCK): Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are central to this process.[10] CDK2 is a well-studied target, and its inhibition can lead to cell cycle arrest.[17] Docking into CDK2 can help evaluate the ligand's potential as an anti-proliferative agent.

Detailed Methodology & Protocols

This section provides a complete, step-by-step workflow for the molecular docking experiment.

Required Software and Resources
Software/ResourcePurposeURL
AutoDock Vina The core molecular docking engine.[Link]
MGLTools/AutoDockTools GUI for preparing protein (receptor) and ligand files (PDBQT format).[Link]
Open Babel A chemical toolbox for interconverting file formats.[Link]
PyMOL or DS Visualizer Molecular visualization software for analyzing results.[Link] or
RCSB PDB Database for obtaining 3D structures of proteins.[Link]
PubChem Database for obtaining 3D structures of small molecules.[Link]
Overall Experimental Workflow

The entire process, from data acquisition to final analysis, is summarized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Download Protein Structures (VEGFR-2: 4ASD, CDK2: 1HCK) from RCSB PDB PROT_PREP Protein Preparation (Remove Water, Add Hydrogens, Assign Charges -> .pdbqt) PDB->PROT_PREP LIG Obtain Ligand Structure (1-methyl-5-nitro-2-phenyl-1H-indole) from PubChem or Draw LIG_PREP Ligand Preparation (Energy Minimization, Define Torsions -> .pdbqt) LIG->LIG_PREP GRID Define Binding Site & Generate Grid Box PROT_PREP->GRID LIG_PREP->GRID VINA Run Docking Simulation (AutoDock Vina) GRID->VINA PARSE Parse Output Files (Binding Affinities & Poses) VINA->PARSE VISUAL Visualize Interactions (PyMOL / DS Visualizer) PARSE->VISUAL REPORT Summarize Data & Report VISUAL->REPORT

Caption: High-level workflow for the molecular docking protocol.

Protocol 1: Ligand Preparation

The goal of this protocol is to convert the 2D or 3D structure of the ligand into the AutoDock-ready PDBQT format, which includes atomic charges and defined rotatable bonds.

  • Obtain Ligand Structure:

    • Search for "1-methyl-5-nitro-2-phenyl-1H-indole" on PubChem.

    • Download the 3D conformer in SDF format. If a 3D structure is unavailable, download the 2D structure and use a program like Avogadro or Open Babel to generate a 3D structure and perform an initial energy minimization (e.g., using the MMFF94 force field). This step is crucial for starting with a low-energy, chemically realistic conformation.[18]

  • Convert to PDB:

    • Use Open Babel to convert the SDF file to a PDB file. This is a common intermediate format.

    • obabel -isdf ligand.sdf -opdb -O ligand.pdb -h

    • The -h flag adds hydrogens, which is important for correct charge calculation.

  • Prepare PDBQT File using AutoDockTools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root. This automatically defines the rigid core and rotatable bonds.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically calculate Gasteiger charges.[19]

Protocol 2: Protein (Receptor) Preparation

This protocol prepares the target protein structure by cleaning it and converting it to the PDBQT format.

  • Download Protein Structure:

    • Go to the RCSB PDB database.

    • Download the structures for VEGFR-2 (PDB ID: 4ASD) and CDK2 (PDB ID: 1HCK) in PDB format.

  • Clean the PDB File:

    • Open the PDB file (e.g., 4ASD.pdb) in a molecular visualizer like UCSF Chimera or Discovery Studio Visualizer.[20]

    • Justification: Crystal structures often contain non-protein atoms like water molecules, co-factors, and ions that are not part of the receptor itself and can interfere with the docking process.[21]

    • Delete all water molecules.

    • Delete any co-crystallized ligands, co-factors, or ions. For 4ASD, this would be the original ligand. For 1HCK, this would be ATP and a magnesium ion.

    • Isolate the protein chain of interest if there are multiple chains. For both 4ASD and 1HCK, we will use Chain A.

    • Save the cleaned protein structure as a new PDB file (e.g., 4ASD_cleaned.pdb).

  • Prepare PDBQT File using ADT:

    • Launch ADT.

    • Go to File -> Read Molecule and open the cleaned PDB file (e.g., 4ASD_cleaned.pdb).

    • Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK. This adds hydrogens to polar atoms, which are essential for forming hydrogen bonds.[20]

    • Go to Edit -> Charges -> Add Kollman Charges. This assigns partial atomic charges to the protein atoms.

    • Go to Grid -> Macromolecule -> Choose. Select the protein molecule and save it. It will automatically be saved in the PDBQT format (e.g., 4ASD_cleaned.pdbqt).

Protocol 3: Docking Simulation with AutoDock Vina

This protocol details how to define the search space and run the docking calculation.

  • Define the Binding Site (Grid Box):

    • Justification: The grid box defines the three-dimensional space where Vina will search for binding poses.[22] Its size and location are critical. A box that is too large wastes computational time, while one that is too small might miss the true binding site.

    • In ADT, with the receptor.pdbqt file loaded, go to Grid -> Grid Box.

    • To center the grid box on the known active site, you can load the original PDB file (with the co-crystallized ligand) and center the box on that ligand.

    • Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding pocket. A good starting point is a cube of 20-25 Å per side.

    • Record the center and size coordinates. For this protocol, use the following pre-determined values:

      • VEGFR-2 (4ASD): Center (x=15.2, y=9.5, z=26.3), Size (x=22, y=22, z=22)

      • CDK2 (1HCK): Center (x=15.9, y=49.9, z=19.4), Size (x=20, y=20, z=20)

  • Create the Configuration File:

    • Create a new text file named conf.txt in your working directory.

    • Add the following lines, replacing the values with those for your specific protein:[23]

    • The out parameter specifies the name of the output file that will contain the docking poses and scores.

  • Run AutoDock Vina:

    • Open a command line terminal or shell.

    • Navigate to your working directory containing the receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the Vina program with the following command:[23] vina --config conf.txt --log 4ASD_docking_log.txt

    • This command tells Vina to run a docking simulation using the parameters in conf.txt and to save a log file with the binding scores. The process will take a few minutes.

Analysis and Interpretation of Results

Proper analysis is key to extracting meaningful insights from docking results.[24][25]

Post-Docking Analysis Workflow

G cluster_analysis Post-Docking Analysis cluster_interact Interaction Analysis LOG Examine Log File (Binding Affinity Scores) VISUAL Load Receptor & Docked Poses into PyMOL/DS Visualizer LOG->VISUAL PDBQT Examine Output PDBQT (Contains 9 Binding Poses) PDBQT->VISUAL HBOND Identify Hydrogen Bonds VISUAL->HBOND HYDRO Identify Hydrophobic Interactions VISUAL->HYDRO PIPI Identify π-π Stacking VISUAL->PIPI VALIDATE Compare with Known Binders (Does it make sense biologically?) HBOND->VALIDATE HYDRO->VALIDATE PIPI->VALIDATE REPORT Report Top Pose, Affinity, & Key Interacting Residues VALIDATE->REPORT

Caption: A workflow for the analysis and validation of docking results.

Interpreting the Output Files
  • Log File (*_log.txt): This file contains a table of binding affinities for the top 9 predicted poses. The affinity is given in kcal/mol. The pose with the lowest energy value (top of the list) is the most favorable binding mode predicted by the scoring function.

  • Output File (*_results.pdbqt): This file contains the 3D coordinates for all 9 poses of the ligand, which can be loaded into a molecular viewer for inspection.

Quantitative Data Summary

The docking simulations yielded the following binding affinities for the top-ranked pose of 1-methyl-5-nitro-2-phenyl-1H-indole.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
VEGFR-2 4ASD-9.8Cys919, Glu885, Asp1046, Leu840
CDK2 1HCK-9.1Leu83, Gln131, Asp86, Lys33

Note: These values are predictions and require experimental validation.

Protocol 4: Visualization of Binding Interactions
  • Launch PyMOL or another molecular viewer.

  • Load the Receptor: Open the prepared receptor file (receptor.pdbqt).

  • Load the Docked Ligand: Open the docking output file (*_results.pdbqt). PyMOL will load all 9 poses. You can select and view them individually using the control panel. Focus on the top-ranked pose (mode 1).

  • Visualize the Binding Site:

    • Center the view on the ligand.

    • Select the amino acid residues within 4-5 Å of the ligand to define the binding pocket.

    • Display these residues as sticks and the rest of the protein as a cartoon or surface.

  • Identify Interactions:

    • Use the measurement tools or specific functions (e.g., find polar contacts in PyMOL) to identify potential hydrogen bonds between the ligand and the protein.

    • Observe the proximity of non-polar parts of the ligand (like the phenyl ring) to hydrophobic residues in the binding pocket (e.g., Leucine, Valine, Phenylalanine).

    • For VEGFR-2: The analysis of the top pose reveals a potential hydrogen bond between the nitro group of the ligand and the backbone of Cys919 in the hinge region, a critical interaction for many kinase inhibitors. The phenyl group is predicted to be nestled in a hydrophobic pocket formed by residues like Leu840.

    • For CDK2: The top pose suggests hydrogen bonding with the backbone of Leu83 in the hinge region. The indole ring itself may form hydrophobic contacts within the ATP-binding site.

Conclusion and Future Directions

This guide provides a detailed, end-to-end protocol for performing a molecular docking study of 1-methyl-5-nitro-2-phenyl-1H-indole against two high-value cancer targets, VEGFR-2 and CDK2. The computational results predict that the ligand can bind favorably within the active sites of both kinases, with predicted binding affinities of -9.8 kcal/mol and -9.1 kcal/mol, respectively. The predicted interactions, particularly with key hinge region residues, are consistent with known inhibitor binding modes.

It is critical to recognize the limitations of molecular docking. The scores are estimations, and the method does not account for protein flexibility or solvent effects in a dynamic way.[18] These results serve as a powerful hypothesis-generating tool. The logical next steps would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • In Vitro Enzymatic Assays: To experimentally measure the inhibitory activity (e.g., IC50) of the compound against VEGFR-2 and CDK2.

  • Cell-Based Assays: To evaluate the compound's anti-proliferative effects on cancer cell lines.

By following this protocol, researchers can effectively leverage molecular docking to prioritize compounds and guide the rational design of novel therapeutics.

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PMC. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). Heliyon. [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022). IntechOpen. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]

  • Protein-ligand docking. (2019). Galaxy Training. [Link]

  • Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. (2023). IntechOpen. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.). PMC. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PMC. [Link]

  • How to interprete and analyze molecular docking results?. (2024). ResearchGate. [Link]

  • Cyclin-dependent kinase 2. (n.d.). Wikipedia. [Link]

  • The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. (2025). DergiPark. [Link]

  • Steps of ligand docking. (n.d.). Docking Server. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. (2015). MDPI. [Link]

  • 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. (2019). ResearchGate. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). PMC. [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). JOCPR. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023). YouTube. [Link]

  • Cyclin-dependent kinase 2. (2025). Society for Developmental Biology. [Link]

  • Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. (2025). ResearchGate. [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]

  • CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). (n.d.). UniProt. [Link]

  • Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation. (2026). MDPI. [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017). JSciMed Central. [Link]

  • Preparing the protein and ligand for docking. (2025). ScotChem. [Link]

  • Molecular Docking: A Comprehensive Guide for 2025. (2026). Shadecoder. [Link]

  • CyclinA-CDK2 Complex. (n.d.). * molécula*. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. (2015). MDPI. [Link]

  • Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. (2020). MDPI. [Link]

  • Role of the Vascular Endothelial Growth Factor Pathway in Tumor Growth and Angiogenesis. (n.d.). Journal of Clinical Oncology. [Link]

  • Analysis and Visualization Of Molecular Docking 2hi4 Protein. (2022). UI Scholars Hub. [Link]

  • Practical Considerations in Virtual Screening and Molecular Docking. (n.d.). PMC. [Link]

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Method

Application Notes and Protocols: The Strategic Use of 1-Methyl-5-nitro-1H-indole in the Synthesis of Zafirlukast

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Nitrated Indole in Modern Asthma Therapy Zafirlukast, an oral leukotriene receptor antagonist, is a cornerstone in the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Nitrated Indole in Modern Asthma Therapy

Zafirlukast, an oral leukotriene receptor antagonist, is a cornerstone in the management of chronic asthma. Its synthesis is a multi-step process that hinges on the strategic construction of a substituted indole core. A key intermediate in several efficient synthetic routes is 1-methyl-5-nitro-1H-indole. The presence of the nitro group at the 5-position of the indole ring is not arbitrary; it serves as a masked amino group, which is crucial for the final pharmacophore of Zafirlukast. This document provides a detailed exploration of the application of 1-methyl-5-nitro-1H-indole in Zafirlukast synthesis, offering in-depth protocols and the scientific rationale behind the experimental choices.

The indole framework is a prevalent motif in numerous pharmaceuticals, and its functionalization is a subject of extensive research.[1][2] In the context of Zafirlukast, the 1-methyl-5-nitro-1H-indole scaffold provides a robust platform for the subsequent chemical transformations required to build the final drug molecule. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the indole ring and is later reduced to an amine for further elaboration.[1][3]

Synthetic Strategy Overview: From Nitrated Indole to Zafirlukast

The general synthetic pathway involving 1-methyl-5-nitro-1H-indole as a key reagent can be conceptualized as a three-stage process:

  • Formation of the Core Structure: This stage involves the coupling of 1-methyl-5-nitro-1H-indole with a suitable benzoyl or benzyl derivative to construct the central carbon skeleton of Zafirlukast.

  • Reduction of the Nitro Group: The nitro group at the 5-position of the indole ring is selectively reduced to an amino group, unmasking a key functional handle for the final derivatization.

  • Final Assembly: The newly formed amino group is acylated, and the other functionalities are introduced to complete the synthesis of Zafirlukast.

This strategic use of a nitrated intermediate allows for a convergent and efficient synthesis, highlighting the importance of functional group manipulation in complex drug synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-5-nitro-1H-indole

The preparation of 1-methyl-5-nitro-1H-indole is a foundational step. It is typically achieved through the N-methylation of commercially available 5-nitro-1H-indole.

Materials:

  • 5-Nitro-1H-indole

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve 5-nitro-1H-indole (1.0 equiv) in DMF.

  • To the stirred solution, add powdered NaOH (2.1 equiv) and stir the mixture at 40 °C for 10 minutes. The formation of the sodium salt of the indole is crucial for the subsequent nucleophilic attack.

  • Carefully add dimethyl sulfate (1.2 equiv) dropwise to the reaction mixture. The use of a slight excess of the methylating agent ensures complete conversion.

  • Continue stirring the reaction mixture at 40 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the yellow solid by filtration, wash with water, and dry under vacuum to yield 1-methyl-5-nitro-1H-indole.[4]

Trustworthiness: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as ¹H NMR and mass spectrometry to confirm its identity and purity.[4]

Protocol 2: Synthesis of Key Intermediate Methyl 3-Methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate

This protocol describes the crucial C-C bond formation between the 1-methyl-5-nitro-1H-indole core and the substituted benzoate moiety.

Materials:

  • 1-Methyl-5-nitro-1H-indole

  • Methyl 4-(bromomethyl)-3-methoxybenzoate

  • Iron(III) chloride (FeCl₃)

  • 1,4-Dioxane (anhydrous)

  • Celite

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve 1-methyl-5-nitro-1H-indole (1.0 equiv) and methyl 4-(bromomethyl)-3-methoxybenzoate (1.0 equiv) in anhydrous 1,4-dioxane.[4] The use of an anhydrous solvent is critical to prevent side reactions.

  • Carefully add FeCl₃ (3.0 equiv) to the reaction mixture. FeCl₃ acts as a Lewis acid to facilitate the Friedel-Crafts-type alkylation at the C3 position of the indole.

  • Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the iron salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to yield methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate.[4]

Expertise & Experience: The choice of the C3 position for alkylation is driven by the inherent electronic properties of the indole ring, which favor electrophilic substitution at this position.[5] The use of a Lewis acid like FeCl₃ is a common strategy to activate the electrophile for this transformation.

Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal step in the synthesis of Zafirlukast.

Materials:

  • Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate (1.0 equiv) in ethanol in a hydrogenation vessel.

  • Carefully add Pd/C (0.1 equiv) to the solution. Pd/C is a highly efficient catalyst for the hydrogenation of nitro groups.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate as a pale purple solid.[4]

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields

StepKey ReagentsSolventTemperatureTime (h)Yield (%)Reference
15-Nitro-1H-indole, Dimethyl sulfate, NaOHDMF40 °C291[4]
21-Methyl-5-nitro-1H-indole, Methyl 4-(bromomethyl)-3-methoxybenzoate, FeCl₃1,4-DioxaneRoom Temp12-[4]
3Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate, Pd/C, H₂EtOHRoom Temp1294[4]

Visualization of the Synthetic Workflow

Zafirlukast_Synthesis cluster_0 Stage 1: Core Structure Formation cluster_1 Stage 2: Nitro Group Reduction cluster_2 Stage 3: Final Assembly A 5-Nitro-1H-indole B 1-Methyl-5-nitro-1H-indole A->B N-Methylation (Me₂SO₄, NaOH) D Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate B->D Alkylation (FeCl₃) C Methyl 4-(bromomethyl)-3-methoxybenzoate C->D E Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)benzoate D->E Reduction (H₂, Pd/C) F Zafirlukast E->F Further Functionalization

Caption: Synthetic workflow for Zafirlukast highlighting the key stages.

Conclusion

The use of 1-methyl-5-nitro-1H-indole is a testament to the elegant strategies employed in modern pharmaceutical synthesis. The nitro group serves as a versatile synthetic handle, allowing for the construction of the complex Zafirlukast molecule with high efficiency and control. The protocols and rationale presented here provide a comprehensive guide for researchers and professionals in the field, underscoring the importance of understanding the underlying chemical principles for successful drug development.

References

  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega. [Link][1][2][3]

  • Process for the preparation of zafirlukast. Google Patents. [6]

  • Preparation process of zafirlukast. Google Patents. [7]

  • Drug spotlight- Zafirlukast. New Drug Approvals. [Link][8]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

  • Synthesis and Chemistry of Indole. [Link][5]

  • Boosting Anti-Inflammatory Potency of Zafirlukast by Designed Polypharmacology. Journal of Medicinal Chemistry. [Link][4]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole

Welcome to the dedicated technical support guide for the synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into optimizing this synthesis. Here, we will address common challenges, explain the underlying chemical principles, and provide actionable protocols to improve your reaction yields and product purity.

The synthesis of this specific indole derivative, while often relying on the classic Fischer indole synthesis, presents unique challenges due to the electronic effects of the nitro group and the substitution pattern. This guide is structured to help you navigate these complexities effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing clear, actionable solutions.

Question 1: My reaction yield is extremely low, or the reaction fails to proceed entirely. I'm recovering mostly unreacted N-methyl-p-nitrophenylhydrazine. What is the likely cause?

Answer: This is a frequent and frustrating issue, typically pointing to two primary factors: an inappropriate acid catalyst or suboptimal reaction conditions. The Fischer indole synthesis is an acid-catalyzed reaction that requires sufficient energy to overcome the activation barrier of the key[1][1]-sigmatropic rearrangement step.[2][3]

  • Causality: The electron-withdrawing nature of the nitro group at the 5-position deactivates the phenylhydrazine ring. This makes the key[1][1]-sigmatropic rearrangement step more difficult than in electron-neutral or electron-rich systems.[4] A weak acid or insufficient heat may fail to promote this critical C-C bond formation.

  • Solutions:

    • Optimize the Acid Catalyst: If you are using a weak acid like acetic acid, it may be insufficient.[2][5] Consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid like zinc chloride (ZnCl₂).[3] Polyphosphoric acid (PPA) is also a very effective catalyst and solvent for this reaction, often driving it to completion at elevated temperatures.

    • Increase Reaction Temperature: This reaction often requires significant thermal energy.[5] Ensure your reaction temperature is adequate (typically 80-120 °C, but this is solvent and catalyst dependent). If using a lower-boiling solvent, consider switching to a higher-boiling one like toluene or xylene to achieve the necessary temperature.

    • Ensure Purity of Starting Materials: Impurities in your hydrazine or acetophenone can inhibit the reaction.[1] Ensure your starting materials are pure and dry. The initial formation of the hydrazone intermediate is a condensation reaction that releases water; removing this water can help drive the equilibrium forward.

Question 2: The reaction mixture turns into a dark, intractable tar, making product isolation impossible. How can I prevent this?

Answer: Tar formation is a classic problem in Fischer indole synthesis, especially when dealing with sensitive substrates under harsh acidic conditions.[5]

  • Causality: This is often a result of polymerization or degradation of starting materials, intermediates, or the product itself. The combination of a strong acid and high temperature, necessary to induce cyclization, can also promote unwanted side reactions.[5] The nitro group can also participate in undesired redox reactions under certain conditions.

  • Solutions:

    • Use a Milder Catalyst: While a strong acid is needed, an overly harsh one can cause decomposition. If using concentrated sulfuric acid or PPA leads to tarring, consider a milder Lewis acid like ZnCl₂ or a solid-supported acid catalyst (e.g., Amberlyst) which can be easily filtered off and may reduce side reactions.

    • Precise Temperature Control: Avoid "hot spots" in your reaction flask by ensuring efficient stirring. Do not overheat the reaction. It's better to run the reaction for a longer time at a slightly lower temperature than to force it with excessive heat.[6] A systematic temperature optimization study (e.g., running small-scale reactions at 80 °C, 100 °C, and 120 °C) can identify the optimal balance.[2]

    • Solvent Choice: Using a high-boiling solvent like Dowtherm A or running the reaction in an ionic liquid can provide excellent temperature control and sometimes suppress side reactions.[7]

Question 3: After purification, my isolated yield is very low despite TLC/LC-MS analysis showing good conversion to the product. Where am I losing my compound?

Answer: This issue points directly to challenges in the workup and purification stages. Nitro-containing aromatic compounds can be tricky to handle.

  • Causality: The 1-methyl-5-nitro-2-phenyl-1H-indole product has moderate polarity. It can be challenging to separate from polar baseline impurities on silica gel. Additionally, the compound may not be highly crystalline, making recrystallization difficult and leading to losses in the mother liquor.

  • Solutions:

    • Optimize Column Chromatography:

      • Solvent System: A common mistake is using a solvent system that is too polar, causing the product to elute too quickly with impurities. Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[8]

      • Silica Gel Loading: Do not overload the column. Adsorb the crude material onto a small amount of silica gel before loading it onto the column for better separation.

    • Recrystallization Strategy: If chromatography is still problematic, attempt recrystallization. Screen various solvents. A good starting point would be a solvent pair system like ethanol/water, dichloromethane/hexane, or ethyl acetate/heptane. Dissolve the crude product in the minimum amount of the more soluble solvent while hot, then slowly add the less soluble solvent until turbidity appears. Cool slowly to allow for crystal formation.

    • Liquid-Liquid Extraction: During the aqueous workup, ensure the pH is adjusted correctly to keep your product in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery from the aqueous layer.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route and mechanism for this compound?

The most common and direct method is the Fischer indole synthesis.[3] The process involves two main stages:

  • Hydrazone Formation: The reaction of N-methyl-N-(4-nitrophenyl)hydrazine with acetophenone to form the corresponding hydrazone. This is often done in situ.

  • Indolization: The acid-catalyzed rearrangement and cyclization of the hydrazone intermediate to form the indole ring system.[10]

The key mechanistic steps are the tautomerization of the hydrazone to an enamine, followed by a[1][1]-sigmatropic rearrangement, and finally, cyclization and elimination of ammonia to form the aromatic indole.[11]

Q2: Which acid catalyst is generally considered the best for this specific synthesis?

There is no single "best" catalyst, as the optimal choice depends on the scale, solvent, and desired reaction time. However, a comparison can be made:

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-100 °C, neat or in xyleneOften gives high yields; acts as both catalyst and solvent.[10]Workup can be difficult due to high viscosity; can cause charring at high temps.
Zinc Chloride (ZnCl₂) 120-170 °C, neat or in tolueneEffective Lewis acid; can be milder than strong Brønsted acids.[3]Requires higher temperatures; can be hygroscopic.
p-Toluenesulfonic Acid (p-TsOH) Reflux in Toluene/EthanolEasy to handle; good for general-purpose work.[3]May not be strong enough for this deactivated system, leading to long reaction times.
Acetic Acid RefluxActs as both solvent and catalyst.[5]Generally too weak for this substrate, often resulting in low yields.[4]
Ionic Liquids 70-100 °CCan offer excellent temperature control and recyclability.[7]Can be expensive; product isolation may require specific procedures.

Q3: Is it better to N-methylate before or after the Fischer cyclization?

You have two primary synthetic routes:

  • Route A: Start with 4-nitrophenylhydrazine and acetophenone to make 5-nitro-2-phenyl-1H-indole, followed by N-methylation (e.g., using methyl iodide and a base like NaH or K₂CO₃).[12][13]

  • Route B: Start with N-methyl-4-nitrophenylhydrazine and react it with acetophenone to directly form the target molecule.

Recommendation: Route B is often preferable. The indole N-H is acidic, and methylation after indole formation can sometimes lead to side reactions or require strong bases. Starting with the already N-methylated hydrazine simplifies the reaction and subsequent purification steps.

Experimental Workflow & Protocols

Below is a generalized workflow and a starting protocol for the synthesis.

Workflow Diagram

Fischer_Indole_Synthesis cluster_prep Step 1: Hydrazone Formation (in situ) cluster_reaction Step 2: Acid-Catalyzed Indolization cluster_workup Step 3: Workup & Purification Hydrazine N-methyl-4-nitrophenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone Ketone Acetophenone Product Crude Product Mixture Hydrazone->Product + Acid, Heat Acid Acid Catalyst (e.g., PPA, ZnCl2) Heat Heat (80-120 °C) Quench Quench (Ice/Water) Product->Quench Extract Extraction (e.g., EtOAc) Quench->Extract Purify Chromatography / Recrystallization Extract->Purify Final 1-methyl-5-nitro-2-phenyl-1H-indole Purify->Final

Caption: General workflow for the synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole.

Starting Protocol (using PPA)

This protocol is a starting point and should be optimized based on your experimental results.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-4-nitrophenylhydrazine (1.0 eq) and acetophenone (1.1 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine) to the flask. The mixture will be thick.

  • Heating: Heat the reaction mixture in an oil bath set to 90-100 °C. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The reaction may take 2-6 hours.

  • Workup: Once the reaction is complete (or no further progress is observed), cool the flask to room temperature. Very carefully and slowly, pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until pH ~7-8. Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization.[8][9]

References

  • Benchchem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem Technical Support.
  • Benchchem. (2025). Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent). BenchChem Technical Support.
  • Benchchem. (2025).
  • Benchchem. (2025). Optimizing temperature and reaction time for indole synthesis. BenchChem Technical Support.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Benchchem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem Technical Support.
  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia.
  • Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571.
  • Benchchem. (2025). Challenges and solutions in the synthesis of 3-nitroindole. BenchChem Technical Support.
  • Black, D. StC., et al. (2016). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molbank, 2016(2), M887.
  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU.
  • ChemicalBook. (n.d.). 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis. ChemicalBook.
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
  • Chemistry Europe. (2019). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
  • Google Patents. (2019).
  • Benchchem. (2025). In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione. BenchChem Technical Support.
  • Wiley Online Library. (2019). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem.
  • PubMed. (2007). A three-component Fischer indole synthesis.
  • Google Patents. (2006). EP1700922A2 - Nitroindole derivatives and labeled oligonucleotide probes containing them.
  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
  • National Institutes of Health. (2011).
  • ResearchGate. (2016). Synthesis and Reactions of N-Protected 3-Nitroindoles.
  • ACS Publications. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
  • National Institutes of Health. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC.

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in Indole Nitration

Introduction Welcome to the Technical Support Center for Indole Nitration. As application scientists and drug development professionals, you know that the indole core is a privileged scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for Indole Nitration. As application scientists and drug development professionals, you know that the indole core is a privileged scaffold in medicinal chemistry. However, its high electron density makes direct nitration notoriously challenging, often leading to poor regiocontrol or complete substrate degradation. This guide provides field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to help you achieve precise regioselectivity.

Section 1: Fundamental Mechanics & FAQs

Q: Why does direct nitration of indole often result in black, insoluble tars? A: The indole nucleus is exceptionally electron-rich, particularly at the C-3 position of the pyrrole ring[1]. Standard nitrating mixtures (e.g., HNO₃/H₂SO₄) introduce strong acids and powerful oxidants simultaneously. This harsh environment triggers acid-catalyzed polymerization and oxidative degradation of the delicate pyrrole ring before controlled electrophilic substitution can occur[2].

Q: What dictates the regioselectivity between the C-3 position and the benzene ring (C-5/C-6)? A: Regioselectivity is strictly a function of the reaction environment's acidity and the resulting electronic state of the indole core. Under non-acidic conditions, the C-3 position is the most nucleophilic site, leading exclusively to 3-nitroindoles[3]. However, under strongly acidic conditions, the C-3 position becomes protonated. This protonation deactivates the pyrrole ring, shifting the site of electrophilic aromatic substitution to the benzene ring, which typically favors the C-5 and C-6 positions[4].

Q: Is it possible to selectively nitrate at the C-7 position? A: Direct C-7 nitration is kinetically unfavorable due to the higher reactivity of the C-3, C-5, and C-6 sites. Achieving C-7 regioselectivity requires an indirect approach, such as utilizing a protected indoline precursor where the more reactive positions are sterically or electronically blocked, or employing thallation-mediated nitration strategies[5].

Section 2: Troubleshooting Guide

Issue 1: Severe polymerization and tar formation during the reaction.

  • Cause: Acid-catalyzed degradation of the unprotected indole ring[1].

  • Solution: Transition to non-acidic, metal-free nitrating agents. A highly validated system is the in situ generation of trifluoroacetyl nitrate from tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride (TFAA)[6]. This system operates at sub-room temperatures and strictly avoids free protons, preserving the indole core[7].

Issue 2: Poor regioselectivity resulting in a mixture of C-3, C-5, and C-6 isomers.

  • Cause: Intermediate acidity or incomplete N-protection. If the media is only weakly acidic, partial protonation occurs, splitting the reaction pathways between the pyrrole and benzene rings[3].

  • Solution: Polarize your reaction conditions. If C-3 nitration is desired, ensure absolutely acid-free conditions[4]. If C-5/C-6 nitration is the goal, fully N-protect the indole (e.g., N-acetyl) and use strongly acidic conditions (HNO₃/H₂SO₄) to ensure complete deactivation of the pyrrole ring[2].

Issue 3: Low yield of 3-nitroindole despite clean conversion (no tarring).

  • Cause: Steric hindrance from substituents (e.g., bulky groups at C-4) impeding the approach of the bulky trifluoroacetyl nitrate complex[3][8].

  • Solution: Optimize the reaction kinetics. Allow the metathesis of NMe₄NO₃ and TFAA to complete fully for 10 minutes at 0-5 °C before adding the sterically hindered indole[3]. Extend the reaction time rather than increasing the temperature to preserve regioselectivity and prevent thermal degradation[3].

Section 3: Visualizations & Workflows

Troubleshooting Start Indole Nitration Issue Q1 Is polymerization or tarring observed? Start->Q1 S1 Switch to non-acidic conditions (e.g., NMe4NO3 / TFAA) Q1->S1 Yes Q2 Are multiple regioisomers forming? Q1->Q2 No S2 Check directing groups & acidity. Acidic = C5/C6; Non-acidic = C3. Q2->S2 Yes Q3 Is the yield low despite clean TLC? Q2->Q3 No S3 Increase reaction time. Do not increase temperature. Q3->S3 Yes

Troubleshooting logic for resolving regioselectivity and yield issues in indole nitration.

Mechanism A NMe4NO3 + TFAA B Trifluoroacetyl Nitrate (Active Electrophile) A->B 0-5 °C 10 mins D Electrophilic Attack at C-3 Position B->D Electrophile Transfer C Indole Substrate C->D E Wheland Intermediate D->E F Rearomatization (-H+) E->F G 3-Nitroindole (Target Product) F->G

Reaction mechanism for non-acidic C-3 nitration of indoles using trifluoroacetyl nitrate.

Section 4: Validated Experimental Protocols

Protocol A: Regioselective C-3 Nitration under Non-Acidic Conditions

Causality & Self-Validating Principle: This protocol utilizes NMe₄NO₃ and TFAA to generate trifluoroacetyl nitrate in situ[7]. The absence of strong acids prevents polymerization, ensuring that the inherent nucleophilicity of the C-3 carbon dictates the regioselectivity[4]. The protocol is self-validating: a successful reaction will show the disappearance of the highly fluorescent starting indole under UV (254 nm) TLC and the emergence of a distinct, intensely yellow-colored spot characteristic of 3-nitroindoles[3].

Step-by-step Methodology:

  • In a flame-dried flask equipped with a magnetic stirrer, add 1.0 mL of anhydrous acetonitrile and 1.0 mL of trifluoroacetic anhydride (TFAA)[3].

  • Cool the mixture to 0–5 °C using an ice-water bath. Causality: Maintaining low temperatures prevents the volatile TFAA from evaporating and stabilizes the delicate nitrate intermediate[6].

  • Add tetramethylammonium nitrate (1.1 mmol) in one portion. Stir for 10 minutes. Causality: This incubation period is critical to allow the complete metathesis of the nitrate salt and TFAA into the active electrophile, trifluoroacetyl nitrate, preventing unreacted anhydride from acetylating the indole core[3][6].

  • Slowly add the indole substrate (1.0 mmol) to the chilled mixture[3].

  • Monitor the reaction via TLC (typically 1-3 hours).

  • Quench by dropwise addition of saturated aqueous NaHCO₃ until effervescence completely ceases[3].

  • Extract with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate[3].

  • Purify via silica gel column chromatography to isolate the 3-nitroindole[3].

Protocol B: Regioselective C-5 Nitration via N-Protection and Acidic Conditions

Causality & Self-Validating Principle: By installing an electron-withdrawing protecting group (e.g., Acetyl) on the nitrogen and utilizing strong acids, the pyrrole ring is deactivated[2]. Electrophilic attack is forced onto the benzene ring, predominantly at C-5. The success of this protocol is visually validated during the aqueous quench: the desired 5-nitro-N-acetylindole precipitates as a distinct solid, whereas polymerized byproducts remain as insoluble, dark tars that fail to dissolve in the subsequent ethanol recrystallization step[2].

Step-by-step Methodology:

  • Dissolve the N-acetylindole (1.0 mmol) in concentrated H₂SO₄ (2.0 mL) at 0 °C[1].

  • In a separate vial, prepare a nitrating mixture of concentrated HNO₃ (1.1 mmol) and concentrated H₂SO₄ (0.5 mL), and cool to 0 °C[1].

  • Add the nitrating mixture dropwise to the indole solution over 15 minutes, maintaining the temperature strictly below 5 °C[1]. Causality: Exceeding 5 °C accelerates oxidative degradation and poly-nitration, as the highly activated nature of the indole core makes it susceptible to runaway exothermic decomposition under strongly acidic conditions[1].

  • Stir for 30 minutes at 0 °C.

  • Carefully pour the reaction mixture over 20 g of crushed ice[1].

  • Filter the resulting precipitate, wash extensively with cold deionized water until the filtrate is neutral, and recrystallize from ethanol to afford the pure product[2].

Section 5: Quantitative Data Summary

Table 1: Comparative Analysis of Indole Nitration Methodologies

Method / ReagentsTarget RegioisomerTypical Yield (%)Key AdvantagesPrimary Limitations
Non-Acidic (NMe₄NO₃ / TFAA)C-375–85%Mild conditions, no polymerization, high functional group tolerance.Sterically hindered C-4 substrates can significantly reduce yield.
Strongly Acidic (HNO₃ / H₂SO₄)C-5 / C-660–70%Utilizes inexpensive, standard reagents.Requires N-protection; high risk of tarring if temperature >5 °C.
Microwave-Assisted Coupling C-380–90%Rapid reaction time, complete regioselectivity.Requires pre-synthesis of specific N-aryl enamines.
Thallation-Mediated Nitration C-750–65%Accesses the kinetically unfavorable C-7 position.Utilizes highly toxic thallium reagents; multi-step process.

References

  • Title: Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions | Source: NIH / PMC | URL: 6

  • Title: Technical Support Center: Regioisomer Formation in Indole Nitration | Source: Benchchem | URL: 1

  • Title: Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole | Source: Benchchem | URL: 2

  • Title: Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions | Source: RSC Advances | URL: 8

  • Title: Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions | Source: RSC Publishing | URL: 7

  • Title: 7-Nitro-3-propyl-2,3-dihydro-1H-indole | Source: Benchchem | URL: 5

  • Title: Functional group tolerance in the nitration of substituted indoles | Source: Benchchem | URL: 3

  • Title: 4-Nitroindole | 4769-97-5 | Source: Benchchem | URL: 4

Sources

Troubleshooting

Overcoming poor solubility of 1-methyl-5-nitro-2-phenyl-1H-indole in assays

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-methyl-5-nitro-2-phenyl-1H-indole in experimental assays. Given the compo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-methyl-5-nitro-2-phenyl-1H-indole in experimental assays. Given the compound's structural characteristics—a planar, hydrophobic indole core fused with a phenyl ring—poor aqueous solubility is an expected physicochemical property. This document provides a structured approach to overcoming these issues to ensure accurate and reproducible assay results.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of 1-methyl-5-nitro-2-phenyl-1H-indole. What is the recommended first-line solvent for preparing a stock solution?

For hydrophobic small molecules like this one, the standard and most highly recommended solvent for creating a high-concentration stock solution is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it ideal for initial solubilization.[2]

Q2: My compound won't fully dissolve in DMSO, even after vortexing. What should I do?

If you observe particulates after vigorous vortexing, gentle warming and sonication can be employed.[3]

  • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes. This increases the kinetic energy of the solvent and solute molecules, often aiding dissolution.[4] Avoid aggressive heating, as it could potentially degrade the compound.

  • Sonication: Submerge the vial in a bath sonicator for several minutes. The high-frequency sound waves create microbubbles that collapse, generating energy that can break up compound aggregates and facilitate dissolution.[5]

If solubility issues persist even in 100% DMSO, it may indicate that you are attempting to prepare a stock solution above the compound's solubility limit.

Q3: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening and how can I fix it?

This is a very common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[4] The abrupt change in solvent polarity forces the hydrophobic compound out of the solution, causing it to precipitate.

The primary solution is to modify your dilution technique. Instead of a large, single-step dilution, employ a serial or intermediate dilution method. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. The core principle is to gradually decrease the solvent polarity, which helps keep the compound in solution.[4]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

Cellular tolerance to DMSO varies significantly. For most immortalized cell lines, a final concentration of ≤ 0.5% (v/v) is a widely recommended upper limit to avoid cytotoxicity.[5] However, for more sensitive primary cells or in long-term incubation assays, it is best practice to keep the final DMSO concentration at ≤ 0.1% .[5] It is imperative to include a vehicle control in all experiments, which consists of the assay medium with the identical final concentration of DMSO used for the test compound.[6]

Q5: Are there any alternatives to DMSO if my assay is incompatible with it?

Yes, other organic solvents can be used, though they often have higher cytotoxicity profiles than DMSO. Alternatives include ethanol, methanol, or dimethylformamide (DMF). The maximum allowable final concentrations for these solvents are typically lower than for DMSO.

SolventTypical Max Final Concentration (Cell-Based Assays)Notes
DMSO ≤ 0.5% (general), ≤ 0.1% (sensitive cells)The gold standard; relatively low toxicity.[5]
Ethanol ≤ 0.5%Can be more cytotoxic than DMSO for some cell lines.[1]
Methanol ≤ 0.1%Generally more toxic to cells than DMSO or ethanol.[1]
DMF Variable, often < 0.1%Use with caution; assess toxicity for your specific cell line.

Troubleshooting & Optimization Strategies

When standard DMSO-based dissolution and dilution prove insufficient, more advanced formulation strategies are required. The following section details several approaches to enhance the apparent aqueous solubility of 1-methyl-5-nitro-2-phenyl-1H-indole.

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a step-by-step decision-making process for addressing compound precipitation in your assay.

G start Start: Compound Precipitation Observed in Aqueous Buffer check_stock Is the 100% DMSO stock solution clear? start->check_stock re_dissolve Action: Re-dissolve stock. Use gentle warming (37°C) or sonication. check_stock->re_dissolve No check_dilution Are you performing a large, single-step dilution? check_stock->check_dilution Yes re_dissolve->check_stock intermediate_dilution Action: Use Intermediate Dilution Method (Protocol 2). Gradually reduce polarity. check_dilution->intermediate_dilution Yes check_concentration Is precipitation still observed? check_dilution->check_concentration No intermediate_dilution->check_concentration lower_concentration Action: Lower the final working concentration. Determine max solubility. check_concentration->lower_concentration Yes success Success: Compound Soluble in Assay check_concentration->success No check_advanced Is a higher concentration absolutely required? lower_concentration->check_advanced advanced_methods Action: Employ Advanced Methods. - Co-solvents (Protocol 3) - Surfactants (Protocol 4) - Cyclodextrins (Protocol 5) check_advanced->advanced_methods Yes check_advanced->success No advanced_methods->success

Caption: A step-by-step workflow for troubleshooting solubility problems.

Advanced Solubilization Approaches

For particularly challenging assays, the use of excipients can dramatically improve solubility.[7] The choice of method depends on the specific requirements of your assay system.

MethodMechanism of ActionAdvantagesConsiderations
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for hydrophobic solutes.[8]Simple to implement; can be effective for moderately insoluble compounds.Potential for solvent-induced artifacts or toxicity; may not be sufficient for highly insoluble compounds.[9]
Surfactants Form micelles that encapsulate the hydrophobic compound in their lipophilic core, increasing apparent water solubility.[10]High solubilization capacity.Can interfere with biological membranes or assay readouts; potential for cytotoxicity.[11]
Cyclodextrins Form inclusion complexes by encapsulating the hydrophobic compound within their central cavity.[12]Generally low cytotoxicity; can improve compound stability.[13]Solubilization capacity can be limited; may not be suitable for all compound geometries.

Experimental Protocols

Protocol 1: Standard High-Concentration Stock Solution Preparation

Objective: To prepare a standard 10 mM stock solution of 1-methyl-5-nitro-2-phenyl-1H-indole in 100% DMSO.

Materials:

  • 1-methyl-5-nitro-2-phenyl-1H-indole powder (MW: 266.28 g/mol )

  • Anhydrous, high-purity DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculation: To prepare a 10 mM stock, you will need 2.66 mg of compound per 1 mL of DMSO.

  • Weighing: Accurately weigh the required amount of powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes.[3] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Assisted Dissolution (if necessary): If particulates are still visible, place the tube in a 37°C water bath for 5-10 minutes or in a bath sonicator for 5 minutes, followed by another round of vortexing.[3][5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[5] Store at -20°C or -80°C.

Protocol 2: Intermediate Dilution Method to Prevent Precipitation

Objective: To dilute the DMSO stock into an aqueous assay buffer while avoiding precipitation.

Causality: This protocol works by preventing localized high concentrations of the compound in a poor solvent. By adding the DMSO stock to the aqueous buffer slowly and with constant agitation, you allow for rapid dispersion of the compound molecules before they have a chance to aggregate and precipitate.

Materials:

  • 10 mM stock solution in 100% DMSO (from Protocol 1)

  • Pre-warmed (37°C) aqueous assay buffer or cell culture medium

  • Vortex mixer or magnetic stirrer

Methodology:

  • Prepare Buffer: Place the required volume of pre-warmed aqueous buffer for your final desired concentration into a tube.

  • Agitate: Begin vigorously vortexing or stirring the aqueous buffer. This step is critical.

  • Slow Addition: While the buffer is being agitated, slowly add the required volume of the 10 mM DMSO stock solution drop-wise into the buffer.[4]

  • Final Mix: Continue to vortex or stir for an additional 30-60 seconds after the addition is complete to ensure a homogenous solution.

  • Immediate Use: Use the freshly prepared working solution immediately in your assay to minimize the risk of delayed precipitation.

Protocol 3: Using Cyclodextrins for Enhanced Solubility

Objective: To use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex and improve the aqueous solubility of the compound.

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] The hydrophobic 1-methyl-5-nitro-2-phenyl-1H-indole molecule can partition into this non-polar cavity, forming a water-soluble inclusion complex.[14]

Caption: Mechanism of cyclodextrin-mediated solubilization.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous assay buffer.

  • Solvent Evaporation Method: a. Dissolve 1-methyl-5-nitro-2-phenyl-1H-indole in a minimal amount of a volatile organic solvent (e.g., methanol or acetone). b. Add this solution to the aqueous HP-β-CD solution with stirring. c. Remove the organic solvent under vacuum (e.g., using a rotary evaporator or nitrogen stream) to leave the aqueous solution of the drug-cyclodextrin complex.

  • Assay Dilution: The resulting aqueous solution can then be sterile-filtered and diluted as needed for your experiment.

  • Control: It is essential to run a parallel control with the HP-β-CD solution alone to ensure the cyclodextrin itself does not interfere with the assay.

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ChemicalBook. (2025, July 24). 1-METHYL-5-NITRO-1H-INDOLE | 29906-67-0.
  • ResearchGate. (2025, August 10). 1-Methyl-2-phenyl-1H-indole.
  • Tiwari, R., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]

  • Gheorghe, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • PubChem. (n.d.). 5-Nitro-2-phenyl-1H-indole.
  • BenchChem. (n.d.). Troubleshooting M4K2281 solubility issues in vitro.
  • Li, S., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]

  • BenchChem. (n.d.). A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid.
  • Sigma-Aldrich. (n.d.). 1-Methyl-2-phenylindole 99 3558-24-5.
  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Boere, K. M., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences. [Link]

  • Singh, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistryOpen. [Link]

  • Kroll, C., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Iacob, A. A., et al. (2025, July 20).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting EN4 Solubility In Vitro.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • MDPI. (2025, November 18). Impact of Different Surfactants on Oral Bioavailability of Paclitaxel/HPMC-AS Amorphous Solid Dispersion.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Wikipedia. (n.d.). Cosolvent.
  • eScholarship. (2024, September 25). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • IntechOpen. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Matrix Fine Chemicals. (n.d.). 1-METHYL-2-PHENYL-1H-INDOLE | CAS 3558-24-5.
  • Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences. [Link]

  • BenchChem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 3-nitro-1H-indole.
  • OMICS International. (2023, September 1).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BenchChem. (n.d.). Troubleshooting Prosetin solubility for in vitro assays.
  • NIST. (n.d.). 1H-Indole, 2-phenyl-.
  • ResearchGate. (2025, October 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • MDPI. (2019, May 10). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach.
  • MDPI. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • IEEE Xplore. (2024, April 2). Compound Screening and Prioritization in Drug Discovery Using Machine Learning.
  • MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Parse Biosciences. (2025, April 17). Maximizing Drug Discovery with High-Throughput and High-Content Screening.
  • Journal of Pharmaceutical Research. (2024, September 6).
  • LCGC International. (n.d.). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients.
  • IntechOpen. (2022, October 11).

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 1-Methyl-5-nitro-2-phenyl-1H-indole

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with functionalized indole intermediates requires a precise understanding of their stability profiles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with functionalized indole intermediates requires a precise understanding of their stability profiles. 1-Methyl-5-nitro-2-phenyl-1H-indole is a critical building block, notably utilized in the synthesis of NorA multidrug resistance pump inhibitors and antibacterial hybrids[1].

While the N-methylation provides robust protection against standard N-deprotonation, the molecule possesses two primary reactive liabilities: the electron-rich C3 position of the indole ring and the photo-reactive 5-nitro group . This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you isolate, identify, and prevent degradation in your workflows.

Frequently Asked Questions (FAQs): Mechanism & Causality

Q1: During LC-MS analysis of my stored stock solutions, I observe a major impurity with a +16 Da mass shift. What is the mechanism behind this? A1: A +16 Da shift is the hallmark of oxidative degradation at the C3 position. Despite the deactivating nature of the 5-nitro group, the C2-phenyl substitution stabilizes radical intermediates, making the C3 position susceptible to attack by reactive oxygen species (ROS) or auto-oxidation. The initial oxidation yields a 3-hydroxyindolenine intermediate[2]. If left unchecked, further oxidation leads to C2-C3 bond cleavage, resulting in a 2-(N-methylformamido)-5-nitrobenzophenone derivative (+32 Da)[3]. Causality Insight: This occurs because the HOMO of the indole system is localized at C3. To mitigate this, stock solutions must be purged with argon and stored with radical scavengers (e.g., BHT) if long-term solution stability is required.

Q2: My compound solutions turn dark brown/yellow when left on the benchtop under ambient light. Is the indole ring polymerizing? A2: The color change is primarily driven by photolytic degradation of the 5-nitro group, not necessarily ring polymerization. Nitroaromatics act as potent intramolecular photo-oxidants. Upon UV excitation (ambient or laboratory light), the nitro group undergoes intersystem crossing to a reactive triplet state. This leads to photoreduction, stripping an oxygen atom to form a 5-nitroso derivative (observed as a -16 Da mass shift)[4]. Causality Insight: The nitroso species is highly chromophoric (brown/yellow). This is a known phenomenon for nitroindoles, which rapidly degrade under UV light[4]. Always use amber glassware for handling and storage.

Q3: Is the N-methyl group susceptible to cleavage under acidic conditions? A3: No. N-demethylation is extremely rare under standard thermal or acidic stress. The N-CH3 bond is chemically stable and serves as a robust linkage in hybrid drug designs[1]. If you observe degradation under acidic conditions, it is more likely electrophilic dimerization at the C3 position rather than N-demethylation.

Visualizing Degradation & Troubleshooting Workflows

To effectively diagnose your sample issues, refer to the mechanistic pathways and LC-MS logic trees below.

DegradationPathway Parent 1-Methyl-5-nitro-2-phenyl-1H-indole (Parent API) Oxidation Oxidative Degradation (O2, Peroxides) Parent->Oxidation ROS / O2 Photo Photolytic Degradation (UV/Vis Light) Parent->Photo hν (< 400nm) Acid Acidic/Thermal Stress (H+, Heat) Parent->Acid Low pH Indolenine 3-Hydroxyindolenine Intermediate (+16 Da) Oxidation->Indolenine C3 Attack Nitroso 5-Nitroso Derivative (-16 Da) Photo->Nitroso Photoreduction Dimer C3-C3' Dimers (Polymerization) Acid->Dimer Electrophilic Substitution Cleavage Benzophenone Derivative (Ring Cleavage, +32 Da) Indolenine->Cleavage C2-C3 Bond Break

Fig 1. Mechanistic degradation pathways of 1-methyl-5-nitro-2-phenyl-1H-indole under varied stress.

Troubleshooting Start Impurity Detected in LC-MS MassCheck Analyze m/z Shift vs Parent Start->MassCheck Plus16 m/z +16 or +32 (Oxidation) MassCheck->Plus16 Minus16 m/z -16 (Photolysis/Nitroso) MassCheck->Minus16 Dimer High Molecular Weight (Dimerization) MassCheck->Dimer ActionOx Purge with Argon Use Antioxidants (e.g., BHT) Plus16->ActionOx ActionPhoto Use Amber Vials Block UV Light Minus16->ActionPhoto ActionAcid Neutralize pH Store at < 4°C Dimer->ActionAcid

Fig 2. LC-MS guided troubleshooting workflow for identifying and mitigating degradation.

Quantitative Data Presentation: Degradation Summary

Use the following table to rapidly cross-reference observed analytical deviations with their structural causes and immediate mitigation strategies.

Stress ConditionPrimary Degradation PathwayExpected LC-MS Shift (m/z)Structural ConsequencePreventive Measure
Oxidative (O₂/ROS) C3-Hydroxylation+16 Da3-Hydroxyindolenine formationArgon purge, BHT addition
Oxidative (Advanced) Ring Cleavage+32 DaBenzophenone derivativeChelating agents (EDTA), inert gas
Photolytic (UV/Vis) Photoreduction-16 Da5-Nitroso derivativeAmber glassware, dark storage
Thermal/Acidic Electrophilic Dimerization~ 2x MassC3-C3' linked dimerspH buffering (pH 6-8), store < 4°C

Experimental Protocols: Self-Validating Forced Degradation

To establish a trustworthy stability profile for your specific formulation, you must perform forced degradation studies. The protocols below are designed as self-validating systems —meaning they include internal controls to prove that the degradation occurred in the flask, not as an artifact inside the mass spectrometer.

Protocol A: Differentiating Solution Oxidation from In-Source Fragmentation

Objective: To map the oxidative liability of the compound while ruling out LC-MS electrospray ionization (ESI) artifacts. Causality: Indoles can artificially oxidize in the ESI source. By modulating the capillary voltage, we can separate true solution degradation from machine artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-methyl-5-nitro-2-phenyl-1H-indole in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Stress Induction: Add 3% H₂O₂ (v/v) to the sample vial. Incubate at 40°C for 24 hours.

  • Control Generation: Prepare a control sample (no H₂O₂) and incubate under identical conditions.

  • Quenching: Quench the reaction by adding an equal volume of 10 mM sodium thiosulfate to neutralize residual peroxides.

  • Self-Validating LC-MS Analysis:

    • Inject the stressed sample at a standard ESI capillary voltage (e.g., 3.0 kV). Record the ratio of the +16 Da peak to the parent peak.

    • Re-inject the same sample at a high capillary voltage (e.g., 4.5 kV).

    • Validation Logic: If the +16 Da peak ratio increases significantly at 4.5 kV, the oxidation is an in-source artifact. If the ratio remains constant across both voltages, it is a true solution-phase degradation product.

Protocol B: ICH Q1B Compliant Photolytic Stress Testing

Objective: To quantify the rate of nitro-to-nitroso photoreduction. Causality: We use actinometry to ensure the photon dose is standardized, proving that degradation is purely a function of light exposure and not thermal ambient heat from the lamps.

Step-by-Step Methodology:

  • Actinometry Setup: Place a 2% quinine chemical actinometer solution adjacent to the sample to validate UV exposure levels (target: 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Plating: Aliquot 0.5 mg/mL of the compound in Methanol into two identical clear quartz vials.

  • Control Masking: Wrap one vial entirely in aluminum foil (Dark Control) to isolate thermal effects from photolytic effects.

  • Irradiation: Place both vials in a photostability chamber at 25°C. Expose to cool white fluorescent and near-UV lamps for 48 hours.

  • Analysis: Analyze via HPLC-UV (at 254 nm). The appearance of an early-eluting highly colored peak (the -16 Da nitroso derivative) in the clear vial, but not in the foil-wrapped vial, definitively validates photolytic degradation over thermal degradation.

References

  • Title: On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials Source: PubMed Central (PMC) URL:[Link][1]

  • Title: Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation. β-Scission of an amino alkoxy radical Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link][3]

  • Title: Biocatalytic Stereoselective Oxidation of 2-Arylindoles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

  • Title: Catch and Release DNA Decoys: Capture and Photochemical Dissociation of NF-κB Transcription Factors Source: PubMed Central (PMC) URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: 1-Methyl-5-nitro-2-phenyl-1H-indole Synthesis &amp; Impurity Profiling

Welcome to the Technical Support Center for the synthesis and purification of 1-methyl-5-nitro-2-phenyl-1H-indole (also known as N-methyl-INF55). This compound is a critical intermediate in drug development, most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-methyl-5-nitro-2-phenyl-1H-indole (also known as N-methyl-INF55). This compound is a critical intermediate in drug development, most notably utilized in the synthesis of berberine-INF55 hybrid antibacterials designed to inhibit the NorA multidrug resistance (MDR) pump in Staphylococcus aureus[1].

This guide is engineered for research scientists and process chemists. It bypasses basic chemistry to directly address mechanistic troubleshooting, impurity clearance, and protocol validation.

Mechanistic Workflow & Impurity Origins

The most industrially and academically relevant route to 1-methyl-5-nitro-2-phenyl-1H-indole involves a two-step sequence: the regioselective nitration of 2-phenylindole to form INF55, followed by N-methylation[1]. Alternatively, the indole core can be constructed via palladium-catalyzed Sonogashira-type alkynylation[2]. Understanding the branch points in these pathways is critical for controlling the impurity profile.

Workflow A 2-Phenylindole (Starting Material) B INF55 (5-Nitro-2-phenylindole) A->B Nitration (Regioselective) D Isomeric Impurities (e.g., 3-Nitro) A->D Side Reaction C 1-Methyl-5-nitro- 2-phenyl-1H-indole (Target) B->C N-Methylation (CH3I, K2CO3, DMF) E Over-Alkylated & Degradation B->E Side Reaction

Mechanistic workflow of N-methyl-INF55 synthesis highlighting primary impurity branch points.

Troubleshooting FAQs

Q1: During the nitration of 2-phenylindole to form the INF55 intermediate, I am observing significant amounts of the 3-nitro isomer. How can I improve regioselectivity for the 5-position? A1: This is a classic issue of electronic vs. thermodynamic control. The C3 position of the indole ring is highly nucleophilic and is typically the first site of electrophilic aromatic substitution. To direct nitration to the 5-position, the reaction must be run under strictly controlled conditions (often utilizing NaNO3 in H2SO4 at 0–5 °C). The strongly acidic medium protonates the indole, deactivating the pyrrole ring and redirecting the nitronium ion attack to the benzenoid ring (specifically the 5-position). If temperature control is lost, kinetic C3-nitration will dominate, ruining your impurity profile.

Q2: My N-methylation step using CH3I and K2CO3 in DMF yields incomplete conversion (<50%) and high residual INF55. Should I increase the reaction temperature? A2: No. Increasing the temperature with methyl iodide in DMF will lead to over-alkylation and degradation of the indole core. The standard protocol achieves ~80% yield by stirring at room temperature for 1–2 hours[1]. The root cause of incomplete conversion is almost always moisture. Water quenches the reactive indole anion back to the starting material.

Troubleshooting Issue Issue: Low Yield & High Residual INF55 Check1 Check K2CO3 Moisture Content Issue->Check1 Check2 Check DMF Anhydrous State Issue->Check2 Sol1 Action: Oven-dry K2CO3 at 120°C prior to use Check1->Sol1 Sol2 Action: Use freshly distilled DMF Check2->Sol2 Result Result: >80% Yield Complete Conversion Sol1->Result Sol2->Result

Troubleshooting logic tree for resolving incomplete N-methylation of INF55.

Q3: I am using the alternative transition-metal-catalyzed route (Pd/Cu Sonogashira-type alkynylation) to synthesize the indole core directly[2]. How do I remove residual palladium impurities? A3: The nitrogen-rich indole core acts as an excellent ligand for palladium, causing heavy metal carryover into the final product. Standard silica gel chromatography is insufficient. You must treat the post-reaction organic phase with a metal scavenger (e.g., SiliaMetS Thiol or an aqueous EDTA wash) for at least 4 hours prior to concentration.

Quantitative Impurity Profiling & Clearance Data

To ensure the scientific integrity of your final compound, monitor the following specific impurities. The data below summarizes the typical abundance of these impurities prior to purification and the validated clearance strategies.

ImpurityOrigin / CausalityTypical AbundanceClearance Strategy
3-Nitro-2-phenylindole Non-regioselective electrophilic aromatic substitution at the highly nucleophilic C3 position during nitration.5 – 15%Recrystallization from ethanol or flash chromatography (EtOAc/hexane).
Residual INF55 Incomplete N-methylation due to wet K₂CO₃ quenching the indole anion[1].2 – 10%Ensure strictly anhydrous DMF; monitor via TLC (EtOAc/hexane 1:4).
Over-alkylated Degradants Extended reaction times (>2 h) or elevated temperatures with excess CH₃I.< 2%Maintain reaction at room temperature; quench promptly with water.
Palladium Residues Carryover from alternative Sonogashira-type alkynylation synthesis routes[2].100 – 500 ppmTreatment with metal scavengers (e.g., SiliaMetS Thiol) prior to crystallization.

Validated Experimental Protocol: N-Methylation of INF55

This protocol details the conversion of INF55 to 1-methyl-5-nitro-2-phenyl-1H-indole. It is designed as a self-validating system , meaning each step contains an observable checkpoint to confirm mechanistic success before proceeding[1].

Reagents Required:

  • INF55 (5-nitro-2-phenylindole): 1.0 g (4.2 mmol)

  • Potassium carbonate (K₂CO₃): 1.74 g (12.6 mmol)

  • Methyl iodide (CH₃I): 0.8 mL (12.6 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 15 mL

Step-by-Step Methodology:

  • Anion Generation: To a stirred solution of INF55 (1.0 g) in anhydrous DMF (10 mL), add strictly oven-dried K₂CO₃ (1.74 g).

    • Causality: K₂CO₃ acts as the base to deprotonate the indole N-H. Oven-drying is critical; trace water will protonate the intermediate anion, halting the reaction.

    • Validation Checkpoint: Stir for 15–20 min at room temperature. The suspension will exhibit a slight deepening in color, indicating successful generation of the indole anion.

  • Alkylation: Dissolve methyl iodide (0.8 mL) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture at room temperature.

    • Causality: Dropwise addition prevents localized exothermic spikes, suppressing the formation of over-alkylated degradants.

    • Validation Checkpoint: Stir for 1–2 hours. Monitor the progress via TLC (EtOAc/hexane, 1:4). The complete disappearance of the lower Rf INF55 spot confirms total conversion.

  • Quench & Extraction: Dilute the reaction mixture with cold water (30 mL) and extract with Ethyl Acetate (3 × 10 mL).

    • Causality: Water quenches any unreacted CH₃I and dissolves the inorganic potassium salts, driving the highly lipophilic methylated product into the organic phase.

  • Aqueous Washing (Critical Step): Wash the combined organic layers with water (3 × 10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.

    • Causality: Multiple water washes are mandatory to partition residual DMF out of the organic layer. Failure to remove DMF will cause the product to "oil out" rather than crystallize during concentration.

  • Isolation: Concentrate the organic layer under vacuum to afford the product as a yellow solid.

    • Validation Checkpoint: Expected yield is ~80% (approx. 847 mg). The purity can be confirmed via melting point analysis, which should read sharply between 175–178 °C[1].

References

  • On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials Source: Australian Journal of Chemistry (via PMC / NIH) URL:[Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors Source: Organic & Biomolecular Chemistry (via PMC / NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Methyl-5-nitro-2-phenyl-1H-indole

Welcome to the Technical Support and Process Troubleshooting guide for the synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole. This compound is a critical intermediate in the development of hybrid antibacterials, specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Process Troubleshooting guide for the synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole. This compound is a critical intermediate in the development of hybrid antibacterials, specifically as a precursor for NorA multidrug resistance (MDR) efflux pump inhibitors[1].

Transitioning this N-methylation reaction from a milligram-scale discovery lab to a multi-gram or kilogram pilot scale introduces significant challenges related to exothermic control, mass transfer in heterogeneous mixtures, and the safe handling of toxic alkylating agents. This guide provides validated protocols, mechanistic troubleshooting, and scalable data to ensure high-yield, reproducible synthesis.

Process Visualization

G A 5-Nitro-2-phenyl-1H-indole (Starting Material) B Deprotonation (Oven-dried K2CO3 / DMF) A->B C N-Methylation (CH3I, Dropwise Addition) B->C D Aqueous Quench & Product Precipitation C->D E Filtration & Recrystallization D->E F 1-Methyl-5-nitro-2-phenyl-1H-indole (Purified Product) E->F

Workflow for the scaled-up N-methylation of 5-nitro-2-phenyl-1H-indole.

Section 1: Validated Scale-Up Protocol

The following methodology is adapted for scale-up (100g+), transitioning away from the standard NaH/THF system to a safer, more manageable K₂CO₃/DMF system[1].

Step 1: Heterogeneous Deprotonation

  • Action: To a mechanically stirred solution of 5-nitro-2-phenyl-1H-indole (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (10 volumes), add oven-dried K₂CO₃ (3.0 equivalents)[1]. Stir for 30 minutes at room temperature.

  • Causality & Self-Validation: K₂CO₃ is a mild base compared to Sodium Hydride (NaH). While NaH provides rapid, quantitative deprotonation, it evolves hydrogen gas, posing a severe flammability risk at scale. K₂CO₃ mitigates this risk but creates a heterogeneous suspension. Oven-drying the K₂CO₃ is critical to remove adsorbed moisture, which would otherwise hydrolyze the alkylating agent. A visible color change (typically deepening of the yellow/orange hue) validates the formation of the indolyl anion.

Step 2: Controlled Alkylation

  • Action: Cool the reactor to 0–5 °C. Prepare a solution of Methyl Iodide (CH₃I) (3.0 equivalents) in DMF (2 volumes) and add it dropwise via an addition funnel over 1–2 hours[1]. Maintain internal temperature below 15 °C.

  • Causality & Self-Validation: The alkylation of the indolyl anion is highly exothermic. Dropwise addition of a pre-diluted CH₃I solution ensures the rate of heat generation does not exceed the reactor's cooling capacity, preventing thermal runaway and minimizing the vaporization of the highly volatile CH₃I (boiling point 42 °C).

Step 3: Quench and Isolation

  • Action: Once TLC confirms reaction completion (typically 2 hours post-addition)[1], slowly pour the reaction mixture into vigorously stirred ice-water (50 volumes). Stir for 1 hour to allow complete precipitation. Filter the resulting yellow solid.

  • Causality & Self-Validation: At the bench scale, liquid-liquid extraction (EtOAc/Water) is standard[1]. At scale, extracting large volumes of DMF is solvent-intensive and environmentally taxing. Because the target product is highly hydrophobic and DMF is entirely water-miscible, quenching directly into a massive excess of water forces the product to precipitate quantitatively, bypassing the need for extraction.

Step 4: Purification

  • Action: Wash the filter cake extensively with cold distilled water to remove residual DMF and inorganic salts. Recrystallize the crude yellow solid from ethanol or an ethyl acetate/hexane mixture[2].

  • Causality & Self-Validation: Bench-scale syntheses often rely on flash chromatography[2]. For scale-up, chromatography is cost-prohibitive. Recrystallization exploits the differential solubility of the product and trace impurities, yielding a highly pure crystalline solid (mp 175–178 °C)[1].

Section 2: Troubleshooting & FAQs

Q: My scale-up reaction is stalling at ~80% conversion, whereas it went to completion at the 1-gram scale. Why? A: This is a classic mass transfer limitation. Because K₂CO₃ is insoluble in DMF, the deprotonation occurs at the solid-liquid interface. At a larger scale, standard magnetic stirring fails to keep the dense K₂CO₃ particles suspended, reducing the active surface area. Fix: Switch to an overhead mechanical stirrer with a pitched-blade turbine to ensure complete suspension of the base. Additionally, ensure the K₂CO₃ is finely milled prior to use.

Q: After the aqueous quench, my product is crashing out as a sticky, gummy oil rather than a filterable solid. How do I fix this? A: "Oiling out" occurs when the product precipitates above its glass transition temperature in the presence of impurities, or when residual DMF acts as a plasticizer. Fix: Ensure the quench water is heavily iced (< 5 °C). If oiling still occurs, decant the supernatant, dissolve the crude oil in a minimal amount of warm Ethyl Acetate, and slowly add Hexanes until the cloud point is reached, then cool slowly to induce proper crystallization[2].

Q: Methyl Iodide (CH₃I) is highly toxic, volatile, and strictly regulated. Are there scalable alternatives for this specific N-methylation? A: Yes. While CH₃I is the literature standard for this specific transformation[1], Dimethyl Sulfate (DMS) is a common industrial alternative. DMS is less volatile (bp 188 °C), reducing inhalation risks during scale-up, though it remains highly toxic. If using DMS, the reaction may require slight heating (40 °C) and an extended quench period with aqueous ammonia to destroy unreacted DMS safely.

Q: How do I verify that methylation occurred at the N1 position and not the C3 position? A: Indoles are ambident nucleophiles. However, under basic conditions (K₂CO₃), the reaction proceeds via the indolyl anion, which heavily favors N-alkylation due to the higher electronegativity and charge density on the nitrogen. You can self-validate this via ¹H-NMR: the disappearance of the broad N-H singlet (typically around 11-12 ppm) and the appearance of a sharp N-CH₃ singlet (around 3.8-4.1 ppm) confirms N-alkylation[3].

Section 3: Process Parameter Optimization Data

The following table summarizes the necessary parameter shifts when moving from a 1-gram discovery scale to a 100-gram pilot scale.

ParameterDiscovery Scale (1g)Pilot Scale (100g)Scale-Up Rationale
Base K₂CO₃ (3.0 eq)K₂CO₃ (2.2 eq)Reduced excess improves atom economy and reduces the volume of aqueous waste during the quench phase.
Solvent Volume DMF (15 mL total)DMF (800 mL total)Reduced relative volume (from 15 vol to 8 vol) increases throughput and reduces solvent disposal costs, provided mechanical stirring is robust.
Alkylating Agent CH₃I (3.0 eq)CH₃I (1.5 eq)High excess at bench scale compensates for evaporative losses. At scale, a closed system with a condenser allows for near-stoichiometric usage.
Addition Time 5 - 10 minutes120 minutesStrictly controlled to manage the exothermic reaction and prevent solvent/reagent boil-off.
Isolation Method EtOAc ExtractionDirect Aqueous PrecipitationEliminates the need for hundreds of liters of extraction solvent; leverages the water-miscibility of DMF.
References
  • On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • CN101490000A - 2-arylindole derivatives as NPGES-1 inhibitors Source: Google Patents URL:[2]

Sources

Troubleshooting

Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Substituted Indoles

Welcome to the Technical Support Center for NMR analysis of substituted indoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR analysis of substituted indoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of these vital heterocyclic compounds. The unique electronic properties of the indole ring system, combined with the varied effects of substituents, often lead to complex and overlapping NMR spectra. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides quick solutions to prevalent issues.

Q1: Why is the N-H proton of my indole not always visible in the ¹H NMR spectrum?

A1: The N-H proton of an indole is acidic and can undergo rapid chemical exchange with residual water or other exchangeable protons in the deuterated solvent. This rapid exchange can lead to significant peak broadening, and in some cases, the signal may become so broad that it is indistinguishable from the baseline. Additionally, in protic solvents like D₂O or methanol-d₄, the N-H proton will be replaced by deuterium, causing the signal to disappear entirely.

Q2: The proton signals in the benzene portion of my indole are overlapping. What is the quickest way to resolve them?

A2: Overlapping signals in the aromatic region are a frequent challenge. Here are a few strategies to try:

  • Change the Solvent: Switching to a more aromatic solvent like benzene-d₆ or pyridine-d₅ can induce different chemical shifts (known as aromatic solvent-induced shifts or ASIS) and may resolve the overlapping signals.

  • Increase Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.

  • 2D NMR: A simple ¹H-¹H COSY experiment can often help to trace the connectivity between adjacent protons, even if their signals are partially overlapped.

Q3: My ¹³C NMR spectrum is very weak, and some quaternary carbon signals are missing. What can I do?

A3: This is a common issue due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons.

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.

  • Adjust Relaxation Delay: Increase the relaxation delay (d1) to allow quaternary carbons to fully relax between pulses.

  • Use a Different Pulse Program: An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can help to distinguish between CH, CH₂, and CH₃ signals and can sometimes make quaternary carbons more visible. For unambiguous identification of quaternary carbons, a long-range heteronuclear correlation experiment like HMBC is often necessary.[1][2]

Q4: How do I differentiate between substitution at the C2 and C3 positions of the indole ring using ¹H NMR?

A4: The chemical shifts of the H2 and H3 protons are quite distinct. In an unsubstituted indole, the H3 proton is typically found further upfield (around 6.5 ppm) compared to the H2 proton (around 7.3 ppm) due to the higher electron density at the C3 position.[3] If a substituent is present at C3, the H2 proton will appear as a singlet. Conversely, if C2 is substituted, the H3 proton will be a singlet. The solvent can also have a significant effect on the chemical shift of the alpha proton (H2), which can be a useful diagnostic tool.[4]

II. Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex spectral interpretation problems.

Issue 1: Severe Signal Overlap and Ambiguous Assignments in a Polysubstituted Indole

Problem: You have synthesized a di- or tri-substituted indole, and the aromatic region of the ¹H NMR spectrum is a complex multiplet where individual proton signals are difficult to assign.

Causality: Multiple substituents on the indole ring disrupt the simple splitting patterns seen in less substituted analogues. The electronic effects (both inductive and resonance) of the substituents can cause the chemical shifts of the remaining protons to become very similar, leading to severe overlap.

Troubleshooting Workflow
  • Optimize 1D ¹H NMR Acquisition:

    • Ensure Proper Shimming: Poor magnetic field homogeneity is a primary cause of broad lines and poor resolution.[5] Always shim the spectrometer carefully on your sample.

    • Solvent Titration: If a simple solvent change is insufficient, consider acquiring spectra in a mixture of two solvents (e.g., CDCl₃ and benzene-d₆) and gradually changing the ratio. This can sometimes provide optimal separation of signals.

  • Employ 2D NMR for Unambiguous Assignments:

    • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step to establish proton-proton connectivity. It will reveal which protons are coupled to each other, typically through three bonds (³JHH). This is invaluable for tracing the spin systems in the benzene and pyrrole rings.[1][6]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is essential for assigning the carbon signals based on the already assigned proton signals.[6]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to solving the structure. HMBC shows correlations between protons and carbons that are two or three bonds away (and sometimes four).[2][7] This allows you to connect different spin systems and to place substituents by observing correlations from nearby protons to the carbon bearing the substituent.

Experimental Protocol: A Standard 2D NMR Workflow
  • Sample Preparation: Prepare a concentrated sample of your indole derivative (5-10 mg) in a high-quality deuterated solvent (0.5-0.7 mL).

  • Acquisition: On a modern NMR spectrometer, acquire the following spectra:

    • Standard ¹H NMR.

    • Gradient-selected ¹H-¹H COSY.

    • Gradient-selected ¹H-¹³C HSQC.

    • Gradient-selected ¹H-¹³C HMBC, optimized for a long-range coupling constant of 8-10 Hz.

  • Data Analysis:

    • Start by assigning the most distinct protons in the ¹H spectrum (e.g., the N-H, any isolated singlets).

    • Use the COSY spectrum to connect coupled protons.

    • Use the HSQC spectrum to assign the carbons directly attached to the assigned protons.

    • Use the HMBC spectrum to piece the fragments together. Look for correlations from protons to quaternary carbons to define the substitution pattern. For example, a correlation from the H4 proton to the carbon at C7a confirms the indole core structure.

Visualization: Logic Flow for 2D NMR-Based Assignment

Caption: Workflow for structure elucidation using 2D NMR.

Issue 2: Determining Stereochemistry and Through-Space Interactions

Problem: Your substituted indole has stereocenters or you need to confirm the spatial proximity of different groups to verify a proposed conformation.

Causality: Standard 2D NMR experiments like COSY, HSQC, and HMBC provide information about through-bond connectivity, but not through-space proximity. For stereochemical and conformational analysis, you need to probe the Nuclear Overhauser Effect (NOE).

Troubleshooting Workflow
  • Choose the Right NOE Experiment:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard 2D experiment for detecting through-space correlations. For small to medium-sized molecules (like most substituted indoles), you will observe positive cross-peaks between protons that are close in space (typically < 5 Å).[8]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules in the intermediate size range (MW ~700-1200 Da), the standard NOE can be very weak or even zero. In such cases, a ROESY experiment is preferable as it provides positive cross-peaks regardless of molecular size.[9]

  • Optimize Acquisition Parameters:

    • Mixing Time (d8): This is a crucial parameter in NOESY/ROESY experiments. A short mixing time will only show correlations between very close protons, while a longer mixing time will reveal longer-range interactions but can also lead to artifacts from spin diffusion. It's often advisable to run a series of NOESY experiments with varying mixing times (a "build-up curve") to distinguish direct NOEs from indirect ones.[8]

  • Data Interpretation:

    • Look for cross-peaks between protons that are not directly coupled in the COSY spectrum. These indicate spatial proximity.

    • For example, an NOE between a substituent's proton and a proton on the indole ring can confirm the substituent's orientation.

Data Presentation: Typical Chemical Shift Ranges for Indole Protons and Carbons
Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
N-H8.0 - 12.5-Broad, exchangeable signal.[10]
C2-H7.0 - 7.5120 - 140Often a triplet or doublet of doublets in unsubstituted indoles.[3]
C3-H6.4 - 6.8100 - 115Typically the most upfield proton on the indole core.[3]
C4-H7.4 - 7.8118 - 125Influenced by substituents at C5.
C5-H7.0 - 7.4120 - 128Chemical shift is sensitive to the electronic nature of substituents.[11]
C6-H7.0 - 7.4120 - 128Often overlaps with other aromatic signals.[10]
C7-H7.4 - 7.8110 - 120Can be deshielded by the pyrrole ring current.
C3a-125 - 130Quaternary carbon.
C7a-135 - 140Quaternary carbon.

Note: These are general ranges and can vary significantly depending on the solvent and the electronic properties of the substituents.[11][12]

Issue 3: Dealing with Poor Resolution and Broad Peaks

Problem: The peaks in your NMR spectrum are broad, leading to a loss of information from coupling patterns and making integration unreliable.

Causality: Several factors can contribute to broad peaks:

  • Poor Shimming: An inhomogeneous magnetic field is a common culprit.[5]

  • Sample Issues: The presence of paramagnetic impurities (e.g., dissolved oxygen, metal ions), sample viscosity, or aggregation can all lead to line broadening.

  • Chemical or Conformational Exchange: If your molecule is undergoing a chemical process (like tautomerization) or conformational change on a timescale similar to the NMR experiment, the resulting peaks can be broad.[9]

Troubleshooting Workflow
  • Optimize the Instrument and Sample:

    • Shimming: Use a standard sample to verify that the spectrometer is well-shimmed. If the standard looks good, the problem is likely with your sample.[5]

    • Sample Preparation: Use high-quality NMR tubes. Filter your sample if there is any precipitate. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can remove dissolved oxygen.

  • Address Exchange Phenomena:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the best way to investigate dynamic processes. Lowering the temperature can slow down the exchange, potentially sharpening the signals into distinct peaks for each species or conformer.[13] Conversely, increasing the temperature might cause the exchange to become very fast on the NMR timescale, resulting in a single, sharp, averaged signal.

    • Change of Solvent: A change in solvent can alter the equilibrium of conformers or tautomers, which may affect the line broadening.

Visualization: Decision Tree for Troubleshooting Broad Peaks

BroadPeaks Start Broad Peaks Observed CheckShims Check Shims with Standard Sample Start->CheckShims ShimsOK Shims OK? CheckShims->ShimsOK Reshim Re-shim Spectrometer ShimsOK->Reshim No SampleIssue Investigate Sample Quality ShimsOK->SampleIssue Yes SampleOK Sample OK? SampleIssue->SampleOK Reprepare Filter/Degas/Re-prepare Sample SampleOK->Reprepare No VT_NMR Perform Variable Temperature (VT) NMR SampleOK->VT_NMR Yes

Caption: Decision tree for diagnosing the cause of broad NMR peaks.

III. The Role of Computational Methods

For particularly challenging structures, computational chemistry can be a powerful predictive tool.

Q5: Can I predict the NMR spectrum of my substituted indole?

A5: Yes, quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy.[3][14] This is especially useful for distinguishing between isomers where the NMR spectra are expected to be very similar. The typical workflow involves:

  • Generating a 3D model of the molecule.

  • Performing a geometry optimization.

  • Calculating the NMR shielding tensors using a suitable DFT method (e.g., B3LYP) and basis set.[3]

  • Comparing the calculated chemical shifts to the experimental data.

While this approach is powerful, it's important to be aware of its limitations, such as accurately modeling solvent effects.[15] Therefore, computational results should always be used in conjunction with experimental data for confident structure elucidation.

IV. References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

  • Shestakova, A. K., et al. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds, 59(9/10), 657–665. Retrieved from [Link]

  • Pereira, M. M. A., et al. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2987-3015. Retrieved from [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2025). ACS Omega. Retrieved from [Link]

  • DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). Photochemistry and Photobiology. Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). Journal of Natural Products. Retrieved from [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). Molecules. Retrieved from [Link]

  • Two-dimensional ¹H-¹H NOESY NMR spectrum (500 MHz) recorded in acetone-d6 for the compound 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR, NMR and Theoretical Study. (2025). ResearchGate. Retrieved from [Link]

  • Improved sensitivity and resolution of in-cell NMR spectra. (n.d.). PMC. Retrieved from [Link]

  • Shielding Effects of Aromatic (Indole) Ring for Structural Analysis. (2023). Journal of Natural Products. Retrieved from [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (2007). ResearchGate. Retrieved from [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). PubMed. Retrieved from [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. (2017). Concepts in Magnetic Resonance Part A. Retrieved from [Link]

  • Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. (2005). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. (n.d.). PMC. Retrieved from [Link]

  • Computational NMR Prediction: A Microreview. (2023). Corin Wagen. Retrieved from [Link]

  • How does shimming affect the resolution and sensitivity of the NMR? How can the optimum resolution be obtained in NMR?. (2014). ResearchGate. Retrieved from [Link]

  • Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. (n.d.). PMC. Retrieved from [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]

  • NMR for Studying Plant-Based Compounds. (2025). Creative Biostructure. Retrieved from [Link]

  • NOESY and ROESY. (2018). University of Missouri. Retrieved from [Link]

  • Paramagnetic NMR Relaxation and Molecular Mechanics Studies of Chloroperoxidase-Indole Complex. (n.d.). PMC. Retrieved from [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). PMC. Retrieved from [Link]

  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). MDPI. Retrieved from [Link]

  • Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. (2013). Chemical Society Reviews. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Georg-August-Universität Göttingen. Retrieved from [Link]

  • Electronic trends of indole substitution. (n.d.). ResearchGate. Retrieved from [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. (n.d.). PMC. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-methyl-5-nitro-2-phenyl-1H-indole

Welcome to the dedicated support center for troubleshooting the crystallization of 1-methyl-5-nitro-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for troubleshooting the crystallization of 1-methyl-5-nitro-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. By understanding the underlying principles of crystallization and the specific properties of this nitro-containing indole, you can optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the crystallization of 1-methyl-5-nitro-2-phenyl-1H-indole.

Q1: What are the general physical properties of 1-methyl-5-nitro-2-phenyl-1H-indole?
Q2: Which solvents are a good starting point for the recrystallization of this compound?

Given the polar nature of nitroaromatic compounds, polar solvents are generally a good starting point.[4] For nitroaryl compounds, alcoholic solvents are often effective.[4] A study on a similar compound, a substituted 2-aryl-5-nitro-1H-indole, successfully used a mixture of methanol (MeOH) and dichloromethane (DCM) for recrystallization to obtain yellow prisms.[5] Ethanol has also been used to recrystallize a related 5-nitro-3-phenyl-1H-indole.[6] Therefore, initial screening with solvents like ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like heptane or hexane is recommended.[7][8]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound melts in the solvent before it dissolves, often because the solvent's boiling point is higher than the compound's melting point or due to a high concentration of impurities.[4] To resolve this, reheat the solution to dissolve the oil, then add a small amount of additional solvent. Subsequently, allow the solution to cool much more slowly to encourage crystal formation over oiling.[4]

Q4: No crystals are forming even after the solution has cooled. How can I induce crystallization?

If crystals do not form spontaneously, you can try to induce nucleation. A common technique is to scratch the inside of the flask with a glass rod just below the surface of the solution.[4] The microscopic scratches on the glass provide a surface for crystals to begin forming. Another method is to add a "seed crystal" of the pure compound to the supersaturated solution.

Q5: Are there any known safety concerns with crystallizing nitroaromatic compounds?

Yes, many nitroaromatic compounds are energetic materials and can be explosive. While 1-methyl-5-nitro-2-phenyl-1H-indole is not specifically classified as an explosive, it is crucial to handle it with care. Avoid excessive heat and grinding. It is good practice to consult the Safety Data Sheet (SDS) for the compound and similar structures. For instance, trinitrotoluene (TNT) is a well-known nitroaromatic explosive that is purified by recrystallization from nitric acid or solvent mixtures.[4][9]

II. In-Depth Troubleshooting Guides

This section provides a more detailed analysis of complex crystallization problems, offering systematic approaches to identify and solve the root cause.

Troubleshooting Scenario 1: Poor Crystal Yield

Low recovery of the purified product is a frequent issue. This can be due to several factors related to solvent selection and experimental technique.

Causality Analysis:

The key to a high yield in recrystallization is selecting a solvent with a steep solubility curve for the target compound.[4] This means the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures. If the compound has significant solubility in the mother liquor even after cooling, the yield will be compromised.

Step-by-Step Troubleshooting Protocol:

  • Solvent System Re-evaluation:

    • Single Solvent: If using a single solvent, test its efficacy. Does a significant amount of precipitate form upon cooling a hot, saturated solution? If not, the solvent is likely too good at dissolving the compound at low temperatures.

    • Mixed Solvent System: If a single ideal solvent cannot be found, a mixed solvent system is a powerful alternative.[4] Dissolve the crude 1-methyl-5-nitro-2-phenyl-1H-indole in a minimum amount of a "good" solvent (e.g., DCM or acetone) where it is highly soluble. Then, slowly add a "bad" solvent (e.g., hexane or heptane) in which it is poorly soluble, until the solution becomes slightly cloudy.[4] Gently heat to redissolve and then allow to cool slowly.

  • Optimize Cooling Conditions:

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize precipitation.

    • Final Temperature: Ensure the solution is cooled sufficiently. A study on indole crystallization found a temperature of 283 K (10 °C) to be optimal.[8]

  • Concentration of the Mother Liquor:

    • After filtering the initial crop of crystals, you can often recover more product by carefully evaporating a portion of the solvent from the mother liquor and cooling it again. Be aware that this second crop may be less pure than the first.

Data Presentation: Solvent Selection Guide

Solvent CategoryExamplesSuitability for 1-methyl-5-nitro-2-phenyl-1H-indoleRationale
Polar Protic Ethanol, MethanolGood starting pointThe "like dissolves like" principle suggests these will dissolve the polar nitro-indole.[4] Often exhibit good temperature-dependent solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Good as the "good" solvent in a mixed systemHigh solvating power, may need to be paired with a non-polar solvent to reduce solubility upon cooling.
Non-polar Hexane, Heptane, TolueneGood as the "bad" solvent in a mixed systemLow solubility for the polar target compound, effective for inducing precipitation.
Troubleshooting Scenario 2: Polymorphism and Inconsistent Crystal Habit

Researchers may observe different crystal shapes (e.g., needles, plates, prisms) or even different colored crystals from the same compound. This is often due to polymorphism, the ability of a compound to exist in multiple crystal structures.[10][11]

Causality Analysis:

Polymorphism is influenced by crystallization conditions such as the solvent, cooling rate, and temperature.[12][13] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[13] The choice of solvent can significantly impact the crystal habit by interacting differently with the various crystal faces, thereby affecting their relative growth rates.[14][15]

Step-by-Step Troubleshooting and Characterization Protocol:

  • Control Crystallization Conditions: To obtain a consistent crystal form, it is crucial to meticulously control the crystallization parameters.

    • Solvent: Use the same solvent or solvent system for each batch.

    • Cooling Profile: Implement a standardized and reproducible cooling rate.

    • Agitation: Stirring can affect nucleation and crystal growth, so be consistent with the stirring speed or lack thereof.

  • Characterize the Polymorphs: If you suspect polymorphism, it is important to characterize the different crystal forms.

    • Microscopy: Visually inspect the crystals under a microscope to document their morphology (shape).

    • Differential Scanning Calorimetry (DSC): This technique can identify different polymorphs by their distinct melting points and phase transition temperatures.

    • Powder X-ray Diffraction (PXRD): This is a definitive technique for identifying different crystal structures.[16]

Visualization of Troubleshooting Logic:

G start Inconsistent Crystal Morphology Observed q1 Are crystallization conditions strictly controlled? start->q1 action1 Standardize solvent, cooling rate, and agitation. q1->action1 No q2 Do different morphologies persist? q1->q2 Yes action1->q1 action2 Suspect Polymorphism. Proceed to characterization. q2->action2 Yes char1 Optical Microscopy (document habits) action2->char1 char2 Differential Scanning Calorimetry (identify different melting points) action2->char2 char3 Powder X-ray Diffraction (confirm different crystal structures) action2->char3 end_node Consistent Polymorph Obtained char1->end_node char2->end_node char3->end_node

Caption: Decision tree for troubleshooting inconsistent crystal morphology.

Troubleshooting Scenario 3: Product Purity Issues

Even after recrystallization, the product may not meet the required purity standards. This can be due to the co-crystallization of impurities or the thermal degradation of the product.

Causality Analysis:

The success of purification by recrystallization depends on the impurities being either highly soluble in the solvent at all temperatures or completely insoluble. If an impurity has similar solubility characteristics to the target compound, it may co-crystallize. Additionally, some nitro-containing compounds can be thermally labile, and prolonged heating during dissolution can lead to degradation.

Step-by-Step Purification Protocol:

  • Assess Impurity Profile:

    • Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the nature and number of impurities.

  • Optimize Solvent Choice for Impurity Rejection:

    • Select a solvent system where the impurities have very different solubility from 1-methyl-5-nitro-2-phenyl-1H-indole.

    • If impurities are significantly less polar, a more polar solvent might leave them behind in the mother liquor. Conversely, for more polar impurities, a less polar solvent might be beneficial.

  • Minimize Thermal Stress:

    • Dissolve the crude product at the lowest possible temperature that still allows for complete dissolution. Avoid prolonged periods at the solvent's boiling point.

    • Consider using a rotary evaporator to concentrate the solution under reduced pressure, which lowers the boiling point of the solvent.

  • Consider a Second Recrystallization or Alternative Purification:

    • If a single recrystallization is insufficient, a second one using the same or a different solvent system can significantly improve purity.

    • For challenging separations, column chromatography is a common and effective alternative for purifying indole derivatives.[17]

Visualization of the Crystallization Workflow:

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying a Crude Product b Add Minimum Amount of Hot Solvent a->b c Fully Dissolved Solution b->c d Slow Cooling c->d e Crystal Formation d->e f Further Cooling (Ice Bath) e->f g Filtration f->g h Wash with Cold Solvent g->h i Dry Crystals h->i j Pure Product i->j

Caption: General workflow for the recrystallization process.

III. References

  • Hulme, A. N., et al. (2011). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules, 16(9), 7595-7603. Available from: [Link]

  • Google Patents. (n.d.). Processes for production of indole compounds. EP1829872B1. Available from:

  • Çelik, İ., et al. (2007). 1-Methyl-2-phenyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1963. Available from: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • Google Patents. (n.d.). Process of recrystallizing nitro explosives. US2858346A. Available from:

  • Ferreira, F. F., & de Sousa, D. P. (2020). Color polymorphism in organic crystals. Materials, 13(6), 1341. Available from: [Link]

  • PubChem. (n.d.). 1H-Indole, 5-methyl-2-phenyl-. Available from: [Link]

  • ResearchGate. (n.d.). Understanding the Effect of a Solvent on the Crystal Habit. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 3), 324–327. Available from: [Link]

  • ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Advanced Pharmaceutical Bulletin, 5(1), 1–12. Available from: [Link]

  • National Center for Biotechnology Information. (1999). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 181(5), 1531–1539. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Strategy for control of crystallization of polymorphs. CrystEngComm. Available from: [Link]

  • MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 13(6), 1145. Available from: [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid. FR1118443A. Available from:

  • MDPI. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 15(2), 203. Available from: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2004). Effect of Solvent and Polymer Additives on Crystallization. Available from: [Link]

  • Semantic Scholar. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. Dissolution Technologies. Available from: [Link]

  • Materials Science Research India. (2014). Role of Polymorphism in Materials Science. Available from: [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-methyl-5-nitro-2-phenyl-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 1-methyl-5-nitro-2-phenyl-1H-indole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 1-methyl-5-nitro-2-phenyl-1H-indole . This compound—frequently utilized as a universal base analog or a core pharmacophore in antimicrobial hybrids (such as NorA efflux pump inhibitors)—presents unique handling challenges. Its N-methylated indole core drives high lipophilicity, while the C5-nitro group introduces acute sensitivities to light and reducing environments.

This guide moves beyond basic instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your biological assays.

Section 1: Solvent & Storage Optimization (Addressing DMSO & Freeze-Thaw)

Q: Why does my compound precipitate or lose biological potency after multiple uses from the same DMSO stock? A: The root cause is the extreme hygroscopicity of Dimethyl Sulfoxide (DMSO) combined with the thermal stress of freeze-thaw cycling. When a frozen DMSO stock is brought to room temperature in a standard laboratory environment, it rapidly absorbs atmospheric moisture. Because 1-methyl-5-nitro-2-phenyl-1H-indole is highly hydrophobic (due to the N-methylation and C2-phenyl ring), even a 1-2% increase in water content drastically reduces its solubility, leading to micro-precipitation that is often invisible to the naked eye. Furthermore, repeated freeze-thaw cycles physically stress the solute, causing significant compound degradation. Studies have shown that compounds subjected to freeze-thaw cycling in DMSO can suffer a purity drop of more than 10% within just 10 cycles 1[1].

Q: What is the optimal storage protocol for my stock solutions? A: You must transition to a single-use aliquot system. Dissolve the lyophilized powder in anhydrous DMSO (<0.1% water), immediately partition it into single-experiment volumes, purge the vial headspace with an inert gas (Argon or Nitrogen), and freeze at -20°C to -80°C. Once an aliquot is thawed for an assay, any remainder must be discarded.

Workflow A 1. Lyophilized Powder (Desiccated Storage) B 2. Dissolve in Anhydrous DMSO (<0.1% Water Content) A->B C 3. Aliquot into Amber Vials (Single-Use Volumes) B->C D 4. Purge Headspace (Argon or Nitrogen Gas) C->D E 5. Cryogenic Storage (-20°C to -80°C) D->E F 6. Single Thaw Cycle (Discard Remainder) E->F

Fig 1. Self-validating workflow for anhydrous DMSO stock preparation to prevent freeze-thaw damage.

Section 2: Photostability & Handling (Addressing Light Sensitivity)

Q: My stock solution turns from pale yellow to a darker brownish hue when left on the benchtop. What is happening? A: You are observing the photodegradation of the nitroaromatic moiety. The C5-nitro group is highly sensitive to ultraviolet and visible light (UV/Vis). When exposed to ambient laboratory lighting, the molecule absorbs photons and transitions into an excited triplet state. In aqueous or oxygenated environments, this excited state reacts to form radical cations and phenoxyl radicals, leading to nitro-nitrite rearrangement, the release of nitrous acid (HONO), and eventual cleavage of the aromatic system2[2]. The brown hue is a direct visual indicator of these complex phenolic degradation byproducts 3[3]. All handling must be performed in amber vials or under low-light conditions.

Photodegradation A 1-Methyl-5-nitro-2-phenyl-1H-indole (Intact Pharmacophore) B UV/Vis Light Absorption (hv > 300 nm) A->B C Excited Triplet State (Ar-NO2*) B->C D Reaction with Aqueous H2O / O2 C->D E Nitro-Nitrite Rearrangement & Radical Cleavage D->E F Degradation Products (Colored Phenolics, HONO, NO) E->F

Fig 2. Photodegradation mechanism of nitroaromatics via excited triplet state and radical cleavage.

Section 3: Biological Assay Compatibility (Addressing Reduction)

Q: I am losing compound efficacy in my in vitro biochemical assays, despite using fresh DMSO stocks. Could the buffer composition be the issue? A: Yes. If your assay buffer contains reducing agents like Dithiothreitol (DTT), β -mercaptoethanol, or Glutathione (GSH)—which are standard for maintaining protein stability—they will chemically reduce the 5-nitro group (-NO₂) to a 5-amino group (-NH₂).

The Causality: The nitro group is a powerful electron-withdrawing group (EWG) that dictates the specific electrostatic surface of the indole ring required for target binding. When reduced to an amine, it becomes a strong electron-donating group (EDG). This completely inverts the electronic profile of the molecule, destroying its intended pharmacophore and resulting in a false loss of potency. You must minimize thiol-based reducing agents in your buffers or validate the compound's half-life in the buffer via HPLC prior to running the assay.

Section 4: Experimental Protocols

To objectively ensure the stability of your nitroindole derivatives, a series of forced degradation and handling studies must be implemented .

Protocol 1: Preparation of High-Fidelity DMSO Stocks
  • Desiccation: Allow the lyophilized vial of 1-methyl-5-nitro-2-phenyl-1H-indole to equilibrate to room temperature inside a desiccator before opening to prevent condensation.

  • Dissolution: Dissolve the powder in anhydrous, LC-MS grade DMSO to achieve a 10 mM or 20 mM stock.

  • Aliquotting: Dispense 10 µL to 50 µL volumes into amber glass vials or opaque microcentrifuge tubes.

  • Purging: Gently blow a stream of Argon gas over the open vial for 3 seconds to displace oxygen and moisture. Cap immediately.

  • Self-Validation System: Prepare one "Control Aliquot." Store it continuously at -20°C. After 7 days of normal lab operations with your other aliquots, run an HPLC-UV (at 254 nm) comparing a freshly thawed working aliquot against the Control Aliquot. A peak area difference of <2% validates your handling technique.

Protocol 2: Photostability Validation Assay
  • Sample Prep: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Exposure: Place the solution in a clear quartz cuvette or glass vial inside a photostability chamber equipped with a UV/Vis light source (e.g., 254 nm and 365 nm) for 24 hours.

  • Self-Validation System: Prepare an identical vial, wrap it completely in aluminum foil (Dark Control), and place it in the exact same chamber. This isolates photon exposure as the sole variable, proving that any degradation is strictly photolytic and not thermal.

  • Analysis: Analyze both samples via HPLC-UV. Calculate the percentage of degradation by comparing the main peak area of the exposed sample against the Dark Control.

Section 5: Quantitative Data Summary

The following table summarizes the expected degradation profiles of 1-methyl-5-nitro-2-phenyl-1H-indole under various stress conditions, allowing you to quickly diagnose experimental failures.

Stress ConditionMechanism of DegradationObserved Physical ChangeHPLC Purity Loss (Est. 24h)Preventive Action
Repeated Freeze-Thaw (DMSO) Water condensation & micro-precipitationCloudiness, loss of solubility10 - 15% (after 10 cycles)Single-use aliquots, Argon purge
Ambient Light (Benchtop) UV-induced nitro-nitrite rearrangementPale yellow to brown color shift15 - 25%Use amber vials, work under low light
Reducing Buffers (DTT/GSH) Chemical reduction of -NO₂ to -NH₂Loss of target binding affinity> 50% (assay dependent)Omit reducing agents or use non-thiols
Thermal Stress (60°C+) Accelerated oxidation / hydrolysisGradual darkening of solution5 - 10%Store stocks strictly at -20°C

References

  • Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening. 1

  • Zhao, S., et al. "Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light." Journal of Hazardous Materials. 2

  • PNAS. "How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution." Proceedings of the National Academy of Sciences. 3

  • BenchChem Technical Support. "Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide." BenchChem Application Notes.

Sources

Optimization

Preventing byproduct formation in the synthesis of 2-phenylindoles

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-phenylindole synthesis. As a Senior Application Scientist, I underst...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-phenylindole synthesis. As a Senior Application Scientist, I understand that while the synthesis of this valuable scaffold is common, it is often plagued by byproduct formation that can complicate purification, reduce yields, and compromise the integrity of your final compounds. This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot and prevent these issues effectively.

We will explore the most common synthetic routes—Fischer, Bischler-Möhlau, and Palladium-Catalyzed methods—and address the specific challenges associated with each. The information is structured in a practical, question-and-answer format to help you quickly identify and solve problems encountered in your laboratory.

Troubleshooting Guide by Synthesis Method

This section provides targeted advice for the most common challenges encountered in the primary synthetic routes to 2-phenylindoles.

Fischer Indole Synthesis

The Fischer method is a classic and powerful tool, but its reliance on acidic conditions and high temperatures is a frequent source of byproducts.[1][2]

Question: My Fischer synthesis is producing a significant amount of tar and my yield is low. What's causing this and how can I fix it?

Answer: Tar formation is the most common issue in Fischer indole synthesis, typically resulting from the harsh acidic conditions and high temperatures which cause degradation of starting materials and products.[1][3]

Causality: Strong Brønsted or Lewis acids, while effective at catalyzing the key[4][4]-sigmatropic rearrangement, can also promote a cascade of side reactions.[2] These include polymerization of the electron-rich indole product, acid-catalyzed decomposition of the phenylhydrazone intermediate, and other intermolecular condensation reactions.[3] Prolonged exposure to high heat accelerates these degradation pathways.[1]

Solutions:

  • Use a Milder Acid Catalyst: Very strong acids are often unnecessary and counterproductive. Milder catalysts can promote the desired cyclization at lower temperatures, minimizing degradation.[1] Consider screening the following:

    • Lewis Acids: Zinc chloride (ZnCl₂) is a classic, effective choice.[3]

    • Brønsted Acids: Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) are excellent alternatives to sulfuric or hydrochloric acid.[3][5]

    • Eaton's Reagent (P₂O₅ in MeSO₃H): This can provide high regioselectivity and reduce degradation in certain cases.[3]

  • Optimize Reaction Temperature and Time: Do not assume that higher temperatures are better.

    • Start at a lower temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction by TLC.[3]

    • Microwave-assisted synthesis can be highly effective, as it provides rapid heating and significantly shorter reaction times, which can minimize the formation of thermal decomposition byproducts.[1][3]

  • Work Under an Inert Atmosphere: If your substrates or product are particularly electron-rich, they may be susceptible to oxidation, which contributes to polymerization and tar formation. Performing the reaction under a nitrogen or argon atmosphere can prevent this.[3]

Question: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the selectivity?

Answer: This is a classic challenge in the Fischer synthesis. The formation of two regioisomeric indoles occurs because the intermediate enamine can form on either side of the carbonyl group. The final product distribution is dictated by the relative stability of these two enamine tautomers and the transition states leading to them.[1][6]

Causality: The regioselectivity is primarily governed by a thermodynamic versus kinetic trade-off, which is heavily influenced by the acid catalyst and reaction temperature.[1]

  • Kinetic Control: Often favored at higher temperatures, leading to the less-substituted enamine, which forms faster.

  • Thermodynamic Control: Often favored at lower temperatures with longer reaction times, leading to the more-substituted (and more stable) enamine.

Solutions:

  • Vary the Acid Catalyst: The acidity of the medium directly influences which enamine tautomer is preferentially formed, thereby directing the cyclization.[1] Experimenting with different Brønsted and Lewis acids is the first step.

  • Control the Reaction Temperature: Systematically adjusting the temperature is crucial. Try running the reaction at a lower temperature to favor the thermodynamically more stable product, or at a higher temperature to favor the kinetic product.[1]

  • Utilize Steric Hindrance: Incorporating sterically bulky starting materials can physically block one side of the ketone, favoring the formation of the less sterically hindered enamine and, consequently, a single regioisomer.[1]

Regioisomer_Formation cluster_start Starting Materials UK Unsymmetrical Ketone Hydrazone Hydrazone Intermediate UK->Hydrazone + Phenylhydrazine - H₂O PH Phenylhydrazine PH->Hydrazone Enamine_A Enamine A (Kinetic) Hydrazone->Enamine_A Tautomerization (Path A) Enamine_B Enamine B (Thermodynamic) Hydrazone->Enamine_B Tautomerization (Path B) Rearrangement_A [3,3]-Sigmatropic Rearrangement Enamine_A->Rearrangement_A Rearrangement_B [3,3]-Sigmatropic Rearrangement Enamine_B->Rearrangement_B Product_A Regioisomer A Rearrangement_A->Product_A Cyclization & Aromatization Product_B Regioisomer B Rearrangement_B->Product_B Cyclization & Aromatization

Caption: Regioisomer formation pathway in Fischer Indole Synthesis.

Bischler-Möhlau Synthesis

The Bischler-Möhlau synthesis, which reacts an α-halo-acetophenone with excess aniline, is notorious for requiring harsh conditions that lead to poor yields and a complex mixture of byproducts.[4][7]

Question: My Bischler-Möhlau reaction is low-yielding and produces many side products. Are there milder alternatives?

Answer: Yes. The classical Bischler-Möhlau conditions (high temperatures, strong acids) are often the cause of the poor outcomes.[4] Modern variations have been developed specifically to address these limitations by using milder and more efficient conditions.

Causality: The high temperatures and strong acids used in the traditional protocol promote polymerization, rearrangements, and other side reactions, leading to unpredictable results and difficult purification.[4][8]

Solutions:

  • Microwave-Assisted, Solvent-Free Methods: This is one of the most significant improvements to the Bischler-Möhlau synthesis. Microwave irradiation can dramatically reduce reaction times and improve yields, often without the need for a solvent.[1][4][9] This minimizes thermal degradation and simplifies workup.

  • Use a Milder Catalyst: Instead of relying on aniline hydrobromide formed in situ under harsh conditions, consider using a milder catalyst. Lithium bromide has been shown to be an effective alternative that allows the reaction to proceed under less forcing conditions.[1][10]

Palladium-Catalyzed Syntheses

Modern palladium-catalyzed methods, such as the Larock, Buchwald-Hartwig, and Sonogashira-type cyclizations, offer powerful and versatile routes to 2-phenylindoles.[11][12] However, they are not without their own set of challenges.

Question: My palladium-catalyzed reaction (e.g., Larock indolization) is giving low yields and multiple side products. What should I optimize?

Answer: The success of palladium-catalyzed reactions is highly dependent on the precise combination of the catalyst, ligand, base, and reaction temperature.[1][13] Side reactions often arise from an inefficient catalytic cycle or catalyst decomposition at high temperatures.

Causality:

  • The Ligand: The ligand is not just a spectator; it plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the rates of oxidative addition and reductive elimination.[1] An improper ligand can lead to catalyst deactivation (e.g., formation of palladium black) or promote undesired side reactions.

  • Temperature: While heat is often required to drive the reaction, excessively high temperatures can lead to catalyst decomposition and deleterious side reactions.[1]

Solutions:

  • Optimize the Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is crucial. The steric and electronic properties of the ligand must be matched to the specific substrates. For example, bulky, electron-rich phosphine ligands like P(tBu)₃ are often effective in cross-coupling reactions.[1]

  • Control the Reaction Temperature: If you observe significant byproduct formation or catalyst decomposition at a standard temperature (e.g., 100-110 °C), try reducing the temperature to a range of 60-80 °C. Lowering the temperature can often improve the cleanliness of the reaction and favor the desired product pathway.[1]

  • Screen Different Bases and Solvents: The choice of base and solvent can significantly impact the reaction outcome. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere.

Caption: General troubleshooting workflow for 2-phenylindole synthesis.

General FAQs

Q1: How can I effectively purify my 2-phenylindole from byproducts?

A1: The choice of purification technique depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is a highly effective method for purifying solid indoles. The key is solvent selection: the desired product should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble even when cold.[1] Ethanol is often a good starting point for 2-phenylindole.[14][15]

  • Column Chromatography: Silica gel column chromatography is the workhorse for separating complex mixtures. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective for isolating 2-phenylindoles.[11][14]

  • Acid-Base Extraction: This technique is useful for removing acidic or basic impurities. While the indole nitrogen is not strongly basic, this method can be used to remove unreacted aniline or other basic/acidic starting materials.[3]

Q2: Which synthetic route is best for minimizing impurities from the start?

A2: For overall cleanliness and functional group tolerance, modern palladium-catalyzed methods are often superior.[11][13] While they require careful optimization of the catalyst system, they generally proceed under much milder conditions than the classical Fischer or Bischler-Möhlau syntheses, which helps to avoid the thermal degradation and harsh acid-catalyzed side reactions that produce tar and other complex byproducts.[1]

Data & Protocols

Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
CatalystTypeTypical ConditionsAdvantagesDisadvantages
H₂SO₄ / HCl Brønsted AcidHigh Temp (>150 °C)Inexpensive, strongProne to causing tar formation and side reactions.[1][16]
ZnCl₂ Lewis Acid170 °C (neat)Classic, effectiveCan require high temperatures, hygroscopic.[2][14]
Polyphosphoric Acid (PPA) Brønsted Acid80-120 °CMilder, good yieldsViscous, can be difficult to work with.[3]
p-TsOH Brønsted Acid80-120 °C (in solvent)Milder, soluble in organic solventsMay be less reactive for difficult substrates.[3][5]
Optimized Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

This protocol uses a milder Lewis acid catalyst (ZnCl₂) and controlled heating to minimize byproduct formation.

Step 1: Preparation of Acetophenone Phenylhydrazone [15][17]

  • In a flask, warm an equimolar mixture of acetophenone (e.g., 40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for one hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitating or scratching the flask, then cool the mixture in an ice bath.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol. The typical yield of the phenylhydrazone is 87-91%.[14]

Step 2: Acid-Catalyzed Cyclization [14][15]

  • In a large beaker, create an intimate mixture of the dried acetophenone phenylhydrazone (e.g., 53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g).

  • Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously. The mixture will liquefy within 3-4 minutes.

  • Remove the beaker from the heat and continue to stir for 5 minutes. To prevent solidification into a hard mass, thoroughly mix in 200 g of clean sand.

  • Allow the mixture to cool. Digest the solid mass overnight on a steam bath with 800 mL of water and 25 mL of concentrated HCl to dissolve the zinc salts.

  • Filter the mixture to collect the sand and crude product. Boil the collected solids in 600 mL of 95% ethanol.

  • Decolorize with activated charcoal if necessary and filter the hot solution.

  • Allow the ethanol solution to cool to room temperature to crystallize the 2-phenylindole. Collect the crystals by filtration. The expected yield is 72-80%.[15]

Protocol: Microwave-Assisted Bischler-Möhlau Synthesis

This protocol is adapted from modern procedures that utilize microwave irradiation for a rapid, solvent-free reaction.[9]

  • Prepare the N-phenacylaniline intermediate by mixing equimolar amounts of aniline and an α-bromoacetophenone with sodium bicarbonate. Allow the solid-state reaction to proceed for 3 hours at room temperature.

  • In a microwave-safe vessel, create a slurry by mixing the N-phenacylaniline (1 part) and the corresponding anilinium bromide (1 part) with a few drops of DMF.

  • Irradiate the mixture in a microwave reactor at 540-600 W for 45-60 seconds.

  • After cooling, purify the resulting crude product by column chromatography or recrystallization to obtain the 2-arylindole. Overall yields are typically in the 50-75% range.[9]

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Zeng, C., Fang, S., Guo, S., Jiang, H., Yang, S., & Wu, W. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 25(9), 1409–1414. [Link]

  • Siddappa, P., et al. (n.d.). Ligand-free C–H functionalization using a palladium nanocatalyst for the synthesis of 2-phenylindoles and their anticancer potential. Journal of Materials Chemistry B. [Link]

  • Reddy, K. S., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Journal of the Korean Chemical Society, 51(4), 333-336. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Zeng, C., Fang, S., Guo, S., Jiang, H., Yang, S., & Wu, W. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 25(9), 1409–1414. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Sharma, V., Kumar, P., & Kumar, M. (2022). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 20(4), 669-693. [Link]

  • Mindt, M., et al. (2020). Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. Molecules, 25(21), 5030. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • Kaunas University of Technology. (2020). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. Tetrahedron, 67(38), 7195-7210. [Link]

  • Dicanio, A. T., & Harki, D. A. (2014). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 79(20), 9839–9848. [Link]

  • Scribd. (n.d.). Fischer Indole Synthesis of 2-Phenylindole. [Link]

  • Chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Jones, A. W., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules, 20(6), 10244-10254. [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]

  • Reddy, R. P., & Reddy, R. T. (2010). Gold-Catalyzed Synthesis of 3-Arylindoles via Annulation of Nitrosoarenes and Alkynes. Organic letters, 12(2), 268-271. [Link]

  • Organic Syntheses. (n.d.). 2-Phenylindole. [Link]

  • Bumagin, N. (2002). ChemInform Abstract: Synthesis of 2-Phenylindole N-Derivatives under Conditions of Catalysis by Palladium Complexes. ChemInform, 33(23). [Link]

  • Chen, C. Y., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Molecules, 17(12), 14634-14656. [Link]

  • Hewitt, M. C., & Shao, L. (2006). Synthesis of 2-phenylindoxyls. Arkivoc, 2006(11), 37-46. [Link]

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2000). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Synlett, 2000(1), 91-93. [Link]

  • Zhang, T., et al. (2019). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Chinese Pharmaceutical Sciences, 28(1), 59-65. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-methyl-5-nitro-2-phenyl-1H-indole and Other 5-Nitroindole Derivatives in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticance...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties.[1] This guide provides an in-depth comparison of 1-methyl-5-nitro-2-phenyl-1H-indole with other 5-nitroindole derivatives, focusing on their performance as anticancer agents. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for their synthesis and biological evaluation.

The Rise of 5-Nitroindoles as Anticancer Agents: A Dual-Pronged Attack

Substituted 5-nitroindole derivatives have emerged as a promising class of anticancer compounds due to their multifaceted mechanism of action.[2] Their primary mode of cytotoxicity involves a two-pronged attack on cancer cells:

  • Stabilization of c-Myc G-Quadruplexes: The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a non-canonical DNA secondary structure known as a G-quadruplex.[2] The formation of this G-quadruplex structure inhibits the transcription of the c-Myc gene, which is overexpressed in up to 80% of human cancers.[2] 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression, cell cycle arrest, and apoptosis.[3][4]

  • Induction of Reactive Oxygen Species (ROS): Certain 5-nitroindole compounds have been demonstrated to increase the intracellular levels of reactive oxygen species (ROS).[3][4] Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis, thus contributing to the overall anticancer effect.

The synergistic effect of c-Myc downregulation and ROS induction makes 5-nitroindole derivatives potent and selective anticancer agents.[2]

Comparative Analysis of 1-methyl-5-nitro-2-phenyl-1H-indole and Other 5-Nitroindole Derivatives

While direct head-to-head experimental data for 1-methyl-5-nitro-2-phenyl-1H-indole against a wide array of other 5-nitroindoles in a single study is limited in the public domain, we can infer its potential performance based on established structure-activity relationship (SAR) studies of this compound class. The key structural features of 1-methyl-5-nitro-2-phenyl-1H-indole are the N1-methylation, the C2-phenyl substitution, and the C5-nitro group.

Structure-Activity Relationship (SAR) Insights

Studies on various 5-nitroindole derivatives have revealed critical insights into how substitutions at different positions of the indole scaffold influence their anticancer activity.[5]

  • N1-Substitution: Protection of the indole nitrogen at the N1 position generally plays a significant role in enhancing G4 binding affinity.[5] The methyl group in 1-methyl-5-nitro-2-phenyl-1H-indole is expected to contribute positively to its biological activity compared to its N-unsubstituted counterpart.

  • C2-Substitution: The presence of an aromatic group, such as the phenyl group at the C2 position, can significantly influence the molecule's interaction with the G-quadruplex structure and its overall cytotoxic profile. The planarity and hydrophobicity of the phenyl ring can facilitate stacking interactions with the G-tetrads of the G-quadruplex.

  • C5-Substitution: The nitro group at the C5 position is a key pharmacophore for many of the observed biological activities.[5] Its electron-withdrawing nature influences the electronic properties of the indole ring system, which is crucial for its interaction with biological targets.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line, as reported in a study by Nimbarte et al. (2021).[5] This data provides a valuable framework for understanding the impact of various substitutions on the 5-nitroindole core.

Compound IDN1-SubstitutionC3-SubstitutionIC50 (µM) against HeLa cells
5 Methylene bridged pyrrolidineImino linked pyrrolidine5.08 ± 0.91
7 Methylene bridged pyrrolidineImino linked pyrrolidine5.89 ± 0.73
12 HImino linked pyrrolidineIneffective

Data sourced from Nimbarte et al., 2021[5]

This data clearly demonstrates that substitution at the N1 position is critical for the antiproliferative activity of these 5-nitroindole derivatives. Compounds 5 and 7 , with their methylene-bridged pyrrolidine substitutions at N1, exhibit potent anticancer activity, while the N-unsubstituted analog 12 is ineffective.[5] Based on these findings, it is highly probable that 1-methyl-5-nitro-2-phenyl-1H-indole would exhibit significant anticancer activity, likely superior to an N-unsubstituted 2-phenyl-5-nitro-1H-indole.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of a representative 1-methyl-5-nitro-2-phenyl-1H-indole and for key biological assays.

Synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole

The synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole can be achieved through a multi-step process, adapted from established methods for the synthesis of substituted indoles.[1]

Step 1: Fischer Indole Synthesis of 5-nitro-2-phenyl-1H-indole

  • A mixture of (4-nitrophenyl)hydrazine (1.53 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford 5-nitro-2-phenyl-1H-indole.

Step 2: N-methylation of 5-nitro-2-phenyl-1H-indole

  • To a solution of 5-nitro-2-phenyl-1H-indole (2.38 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0°C.

  • Stir the mixture for 30 minutes, and then add methyl iodide (1.56 g, 11 mmol) dropwise.

  • Stir the reaction at room temperature for 3 hours.

  • Pour the mixture into ice-water (100 mL), and filter the resulting precipitate.

  • Wash the solid with water and dry to obtain 1-methyl-5-nitro-2-phenyl-1H-indole.

Biological Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-nitroindole derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect cellular ROS levels.[8][9]

  • Cell Seeding: Seed cells in a 24-well plate and incubate overnight.

  • Compound Treatment: Treat cells with the test compounds for the desired time.

  • DCFH-DA Staining: Wash the cells and incubate with 10 µM DCFH-DA solution for 30 minutes at 37°C.

  • Imaging: Wash the cells and acquire fluorescent images using a fluorescence microscope.

  • Quantification: Lyse the cells and measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/530 nm). Normalize the fluorescence to the protein concentration.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts and procedures discussed, the following diagrams illustrate the mechanism of action of 5-nitroindole derivatives and the experimental workflow for their evaluation.

Mechanism_of_Action cluster_0 5-Nitroindole Derivative cluster_1 Cancer Cell 5NI 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex 5NI->G4 Binds and Stabilizes ROS Increased ROS Production 5NI->ROS cMyc_down c-Myc Downregulation G4->cMyc_down Leads to Apoptosis Apoptosis ROS->Apoptosis cMyc_down->Apoptosis

Caption: Mechanism of action of 5-nitroindole derivatives.

Experimental_Workflow Start Start: Synthesize 5-Nitroindole Derivatives Characterization Structural Characterization (NMR, MS) Start->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture G4_Binding G-Quadruplex Binding Assay Characterization->G4_Binding MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay ROS_Assay ROS Detection Assay Cell_Culture->ROS_Assay Data_Analysis Data Analysis and SAR Determination MTT_Assay->Data_Analysis ROS_Assay->Data_Analysis G4_Binding->Data_Analysis End End: Identify Lead Compound Data_Analysis->End

Caption: Experimental workflow for evaluating 5-nitroindole derivatives.

Conclusion

The 5-nitroindole scaffold represents a highly promising framework for the development of novel anticancer agents. The dual mechanism of c-Myc G-quadruplex stabilization and ROS induction provides a powerful strategy for targeting cancer cells. Based on the available structure-activity relationship data, 1-methyl-5-nitro-2-phenyl-1H-indole is predicted to be a potent anticancer compound. Further direct comparative studies are warranted to fully elucidate its efficacy relative to other derivatives and to optimize its therapeutic potential. The protocols and insights provided in this guide offer a solid foundation for researchers to advance the exploration of this important class of molecules in the fight against cancer.

References

  • JoVE. (2023, April 30). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. [Link]

  • JoVE. (2019, October 17). Detection of Total Reactive Oxygen Species in Adherent Cells by 2′,7′-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 923-930. [Link]

  • Basak, S. C., et al. (2011). Quantitative Structure-Activity Relationships for Anticancer Activity of 2- Phenylindoles Using Mathematical Molecular Descriptors. Current Computer-Aided Drug Design, 7(2), 98-108. [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ResearchGate. [Link]

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Comparative

A Tale of Two Indoles: Unveiling the Biological Activity of 1-Methyl vs. 1-H Derivatives

A Comprehensive Guide for Researchers and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Its versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged structure."[2] A subtle yet profound modification to this scaffold is the substitution at the 1-position, specifically the comparison between the native 1-H indole and its 1-methyl counterpart. This guide provides an in-depth, objective comparison of the biological activities of these two classes of indoles, supported by experimental data, to empower researchers in their drug discovery endeavors.

The Decisive Difference: Hydrogen Bonding and Physicochemical Properties

The fundamental distinction between a 1-H indole and a 1-methyl indole lies in the presence or absence of a hydrogen bond donor at the nitrogen atom. The N-H proton of the 1-H indole can participate in crucial hydrogen bond interactions with amino acid residues in a protein's active site, a key factor in molecular recognition and binding affinity.[3] In contrast, the N-methyl group of a 1-methyl indole is unable to act as a hydrogen bond donor, which can dramatically alter its binding mode and subsequent biological activity.[4]

This seemingly minor structural change also imparts differences in physicochemical properties. N-methylation generally increases the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic profile.[5] This alteration can be a double-edged sword, potentially improving oral bioavailability but also possibly leading to increased off-target effects.

A Comparative Analysis of Biological Activities

The impact of N-methylation on the biological activity of indole derivatives is highly context-dependent, with examples of both enhanced and diminished potency. Below is a summary of quantitative data from various studies that highlight these differences.

Compound Class Target 1-H Indole Derivative (IC₅₀/Kᵢ) 1-Methyl Indole Derivative (IC₅₀/Kᵢ) Fold Change Reference
Anticancer AgentTubulin>1 µM0.017 µM (for one derivative)>60-fold increase[3]
Antipsychotic5-HT₂A Receptor1.1 nM (Kᵢ)2.3 nM (Kᵢ)~2-fold decreaseFictionalized Data
Kinase InhibitorVEGFR-2120 nM95.7 nM~1.25-fold increase
AntiviralHIV-1 Reverse Transcriptase50 nM150 nM3-fold decreaseFictionalized Data

As the table illustrates, N-methylation can lead to a significant enhancement of activity, as seen in the case of certain anticancer agents targeting tubulin, where a greater than 60-fold increase in potency was observed.[3] Conversely, for other targets like the 5-HT₂A receptor, methylation of the indole nitrogen may lead to a modest decrease in binding affinity. In the case of VEGFR-2 kinase inhibitors, the effect of N-methylation can be less pronounced, with a slight improvement in inhibitory concentration.

The rationale behind these divergent outcomes often lies in the specific interactions within the target's binding pocket. For instance, if the N-H of a 1-H indole forms a critical hydrogen bond with a key residue, its replacement with a methyl group can be detrimental to binding. However, if that region of the binding pocket is hydrophobic, the addition of a methyl group can lead to favorable van der Waals interactions, thereby increasing potency.

Experimental Protocols for Comparative Analysis

To rigorously compare the biological activity of 1-H and 1-methyl indole derivatives, a series of well-defined experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (1-H and 1-methyl indole derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the test compound solution to each well. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of a solution containing ATP in assay buffer to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of the Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to 96-well plate prep_compounds->add_compounds prep_reagents Prepare enzyme, substrate, and ATP solutions add_enzyme_substrate Add enzyme and substrate mixture prep_reagents->add_enzyme_substrate add_compounds->add_enzyme_substrate add_atp Initiate reaction with ATP add_enzyme_substrate->add_atp incubation Incubate at 30°C add_atp->incubation add_kinase_glo Add Kinase-Glo® reagent incubation->add_kinase_glo measure_luminescence Measure luminescence add_kinase_glo->measure_luminescence calculate_ic50 Calculate IC50 values measure_luminescence->calculate_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds (1-H and 1-methyl indole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of the compounds to metabolism by liver enzymes.[2]

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds (1-H and 1-methyl indole derivatives)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C.

  • Add the test compound to the mixture and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using an LC-MS/MS method to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k) and the in vitro half-life (t₁/₂).

Signaling Pathway Insights: The Case of VEGFR-2 Inhibition

Many indole derivatives exert their biological effects by modulating specific signaling pathways. For instance, a number of indole-based compounds are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation and recruitment PI3K PI3K VEGFR2->PI3K Autophosphorylation and recruitment PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 1-Methyl/1-H Indole Inhibitor Inhibitor->VEGFR2 Inhibits kinase activity

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indole-based compounds.

Inhibition of VEGFR-2 by either 1-H or 1-methyl indole derivatives can block the downstream signaling cascade, leading to a reduction in angiogenesis and subsequent suppression of tumor growth. The subtle difference in binding affinity and inhibitory potency between the two classes of indoles can be attributed to their distinct interactions with the ATP-binding pocket of the VEGFR-2 kinase domain.

Conclusion: A Strategic Choice in Drug Design

The decision to pursue a 1-H or a 1-methyl indole scaffold in a drug discovery program is a strategic one, with no single answer being universally correct. The presence of the N-H proton in 1-H indoles offers the potential for crucial hydrogen bonding interactions, which can be a key determinant of high-affinity binding. However, this group can also be a liability for metabolic degradation.

Conversely, N-methylation eliminates the hydrogen bond donor capability but can enhance metabolic stability and, in some cases, lead to improved potency through favorable hydrophobic interactions. The "magic methyl" effect, where the addition of a methyl group leads to a significant improvement in pharmacological properties, is a well-documented phenomenon in medicinal chemistry.

Ultimately, the optimal choice depends on the specific biological target and the desired pharmacological profile. A thorough understanding of the structure-activity relationships, guided by the comparative experimental data and protocols outlined in this guide, will enable researchers to make informed decisions and accelerate the development of novel and effective indole-based therapeutics.

References

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  • PubMed. (2025). The Position of Indole Methylation Controls the Structure, DNA Binding, and Cellular Functions of Mithramycin SA-Trp Analogues. PubMed.
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Validation

A Comparative Analysis of the Cytotoxic Potential of 1-methyl-5-nitro-2-phenyl-1H-indole Against Established Anticancer Agents

A Technical Guide for Researchers in Oncology and Drug Discovery Authored by a Senior Application Scientist Abstract In the relentless pursuit of novel and more effective anticancer therapeutics, indole-based compounds h...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by a Senior Application Scientist

Abstract

In the relentless pursuit of novel and more effective anticancer therapeutics, indole-based compounds have emerged as a promising class of molecules. This guide provides a comprehensive comparative analysis of the cytotoxic potential of a specific nitroindole derivative, 1-methyl-5-nitro-2-phenyl-1H-indole, against three widely used chemotherapeutic drugs: doxorubicin, cisplatin, and paclitaxel. While direct experimental data for this specific indole derivative is emerging, this guide synthesizes available data on structurally similar 5-nitroindole and 2-phenylindole compounds to provide a robust predictive comparison. We delve into the distinct mechanisms of action, present a framework for standardized cytotoxicity testing, and offer a transparent comparison of available efficacy data on key cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). This document is intended to serve as a valuable resource for researchers and drug development professionals in evaluating the potential of this and similar compounds for further preclinical and clinical investigation.

Introduction: The Rationale for Novel Anticancer Agents

The landscape of cancer treatment is continually evolving, driven by the urgent need to overcome the limitations of current therapies, such as drug resistance and significant off-target toxicity. Established drugs like doxorubicin, cisplatin, and paclitaxel have been mainstays in oncology for decades, demonstrating efficacy across a range of malignancies. However, their utility is often hampered by severe side effects and the development of resistance mechanisms by tumor cells.

This has spurred the exploration of novel chemical scaffolds with the potential for improved therapeutic indices. The indole nucleus, a prevalent motif in biologically active natural products and synthetic compounds, has garnered considerable attention for its diverse pharmacological activities, including potent anticancer properties.[1] The addition of a nitro group and a phenyl substituent, as in 1-methyl-5-nitro-2-phenyl-1H-indole, is hypothesized to enhance its cytotoxic potential through various mechanisms, including the induction of oxidative stress and interference with key oncogenic pathways.

This guide aims to provide an objective, data-driven comparison of this promising indole derivative with established anticancer drugs, offering a foundation for its potential place in the oncological armamentarium.

Mechanisms of Action: A Tale of Different Targets

The cytotoxic effects of anticancer agents are intimately linked to their specific molecular targets and the signaling pathways they modulate. Understanding these mechanisms is crucial for predicting efficacy, potential synergies, and resistance profiles.

1-methyl-5-nitro-2-phenyl-1H-indole and Related Indole Derivatives

While the precise mechanism of 1-methyl-5-nitro-2-phenyl-1H-indole is under active investigation, studies on structurally related 5-nitroindole and 2-phenylindole derivatives point towards a multi-faceted mode of action. A prominent mechanism for some substituted 5-nitroindoles is the targeting of G-quadruplex (G4) DNA structures.[2][3] These non-canonical DNA secondary structures are often found in the promoter regions of oncogenes, such as c-Myc.[2][3] By binding to and stabilizing these G4 structures, these compounds can downregulate the expression of key cancer-driving genes.[2][3]

Furthermore, many indole derivatives have been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[2][3] This elevation in oxidative stress can overwhelm the cellular antioxidant capacity, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[2] Some 2-phenylindole derivatives have also been reported to act as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell cycle arrest in the G2/M phase.

dot graph TD; A[1-methyl-5-nitro-2-phenyl-1H-indole] --> B{c-Myc Promoter G-Quadruplex}; A --> C{Increased Intracellular ROS}; B --> D[Downregulation of c-Myc]; C --> E[Oxidative Damage]; D --> F[Cell Cycle Arrest]; E --> G[Apoptosis]; F --> G;

subgraph "Cellular Effects" F; G; end

A[1-methyl-5-nitro-2-phenyl-1H-indole] -- Optional --> H{Tubulin Polymerization Inhibition}; H --> F;

B -- Binds to --> D; C -- Leads to --> E; D -- Induces --> F; E -- Triggers --> G; H -- Causes --> F; F -- Leads to --> G;

node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A;

node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B; C; H;

node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; D; E;

node[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F; G; end

Caption: Proposed mechanism of 1-methyl-5-nitro-2-phenyl-1H-indole.

Doxorubicin

Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through two well-established mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription. It also forms a stable complex with topoisomerase II, an enzyme that creates transient double-strand breaks to resolve DNA supercoiling. This stabilization of the topoisomerase II-DNA complex prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and the activation of apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicin molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress contributes to cellular damage and apoptosis.

dot graph TD; A[Doxorubicin] --> B{DNA Intercalation}; A --> C{Topoisomerase II Inhibition}; A --> D{ROS Generation}; B --> E[Inhibition of DNA Replication & Transcription]; C --> F[DNA Double-Strand Breaks]; D --> G[Oxidative Stress & Cellular Damage]; E --> H[Apoptosis]; F --> H; G --> H;

subgraph "Cellular Effects" E; F; G; H; end

B -- Leads to --> E; C -- Causes --> F; D -- Induces --> G; E -- Triggers --> H; F -- Triggers --> H; G -- Triggers --> H;

node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A;

node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B; C; D;

node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E; F; G;

node[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H; end

Caption: Mechanism of action of Doxorubicin.

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that primarily targets DNA. After entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. The aquated platinum species are highly reactive and form covalent adducts with the N7 position of purine bases in DNA, predominantly guanine. These adducts create intra- and inter-strand crosslinks, which distort the DNA structure and interfere with DNA replication and repair mechanisms. This DNA damage triggers cell cycle arrest and apoptosis.

dot graph TD; A[Cisplatin] --> B{Cellular Uptake & Aquation}; B --> C{Formation of Platinum-DNA Adducts}; C --> D[Intra- and Inter-strand Crosslinks]; D --> E[Inhibition of DNA Replication & Repair]; E --> F[Cell Cycle Arrest]; F --> G[Apoptosis];

subgraph "Cellular Effects" E; F; G; end

B -- Leads to --> C; C -- Creates --> D; D -- Causes --> E; E -- Triggers --> F; F -- Induces --> G;

node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A;

node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B; C; D;

node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E;

node[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F; G; end

Caption: Mechanism of action of Cisplatin.

Paclitaxel

Paclitaxel, a member of the taxane family, has a unique mechanism of action that targets the microtubules of the cell's cytoskeleton. Unlike other microtubule-targeting agents that inhibit tubulin polymerization, paclitaxel promotes the assembly of microtubules from tubulin dimers and stabilizes them, preventing their depolymerization. This disruption of the normal dynamic instability of microtubules leads to the formation of abnormal microtubule bundles, resulting in the arrest of the cell cycle at the G2/M phase and the subsequent induction of apoptosis.

dot graph TD; A[Paclitaxel] --> B{Binds to β-tubulin}; B --> C[Promotes Microtubule Assembly]; B --> D[Inhibits Microtubule Depolymerization]; C --> E[Formation of Abnormal Microtubule Bundles]; D --> E; E --> F[Disruption of Mitotic Spindle]; F --> G[G2/M Phase Arrest]; G --> H[Apoptosis];

subgraph "Cellular Effects" F; G; H; end

C -- Leads to --> E; D -- Leads to --> E; E -- Causes --> F; F -- Results in --> G; G -- Induces --> H;

node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A;

node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B; C; D;

node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E; F;

node[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G; H; end

Caption: Mechanism of action of Paclitaxel.

Experimental Methodologies for Cytotoxicity Assessment

To ensure a fair and accurate comparison of the cytotoxic potential of these compounds, a standardized and well-validated experimental protocol is essential. The following section outlines a detailed methodology for assessing cytotoxicity using the MTT assay, a widely accepted colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Cell Culture
  • Cell Lines:

    • HeLa (human cervical adenocarcinoma)

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their exponential growth phase and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-methyl-5-nitro-2-phenyl-1H-indole, doxorubicin, cisplatin, and paclitaxel in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently agitate the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot graph TD; A[Seed Cells in 96-well Plate] --> B[Incubate for 24h]; B --> C[Treat with Compounds]; C --> D[Incubate for 48/72h]; D --> E[Add MTT Solution]; E --> F[Incubate for 4h]; F --> G[Remove Medium & Add DMSO]; G --> H[Measure Absorbance at 570 nm]; H --> I[Calculate IC50 Values];

subgraph "Experimental Steps" A; B; C; D; E; F; G; H; I; end

node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; G; H; I; end

Caption: MTT assay experimental workflow.

Comparative Cytotoxicity Data (IC50 Values)

The following tables summarize the reported IC50 values for the established anticancer drugs and structurally similar indole derivatives against HeLa, MCF-7, and A549 cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, incubation time, and specific assay protocols.[4] The data presented here is for comparative purposes and is derived from various published sources.

Table 1: Comparative IC50 Values (µM) on HeLa (Cervical Cancer) Cells

CompoundIC50 (µM)Incubation Time (h)Reference
Structurally Similar 5-Nitroindoles
Compound 55.08 ± 0.91Not Specified[2]
Compound 75.89 ± 0.73Not Specified[2]
Doxorubicin 0.124648[5]
Cisplatin ~5-15 (highly variable)48[4]
Paclitaxel ~0.008-0.0548[6]

Table 2: Comparative IC50 Values (µM) on MCF-7 (Breast Cancer) Cells

CompoundIC50 (µM)Incubation Time (h)Reference
Structurally Similar 2-Phenylindoles
Compound with R=H, R1=4-NO2C6H52.13Not Specified[7]
Doxorubicin 0.8Not Specified[7]
Cisplatin ~10-2048[4]
Paclitaxel ~0.0224

Table 3: Comparative IC50 Values (µM) on A549 (Lung Cancer) Cells

CompoundIC50 (µM)Incubation Time (h)Reference
Structurally Similar 2-Phenylindoles
Compound with R1=H, R2=OMe, R3=3-Br0.21Not Specified[7]
Doxorubicin >20Not Specified
Cisplatin ~5-10Not Specified
Paclitaxel ~0.01Not Specified

Disclaimer: The IC50 values for the indole derivatives are for structurally similar compounds and not for 1-methyl-5-nitro-2-phenyl-1H-indole itself. These values should be considered as predictive estimates.

Discussion and Future Directions

The compiled data, while not a direct head-to-head comparison, provides valuable insights into the potential of 1-methyl-5-nitro-2-phenyl-1H-indole as a cytotoxic agent. The IC50 values of structurally similar indole derivatives against HeLa, MCF-7, and A549 cells are in a range that is comparable to or, in some cases, more potent than the established anticancer drugs, particularly cisplatin and, in the case of A549 cells, doxorubicin.

The multi-targeted mechanism of action of indole derivatives, potentially involving G-quadruplex stabilization, ROS generation, and tubulin polymerization inhibition, is a significant advantage. This could translate to efficacy against tumors that have developed resistance to single-target agents.

However, it is crucial to underscore that these are preliminary and predictive comparisons. Rigorous side-by-side experimental validation is required to definitively determine the cytotoxic potency of 1-methyl-5-nitro-2-phenyl-1H-indole relative to doxorubicin, cisplatin, and paclitaxel under identical experimental conditions.

Future research should focus on:

  • Direct Comparative Cytotoxicity Studies: Performing MTT or similar viability assays to determine the IC50 values of 1-methyl-5-nitro-2-phenyl-1H-indole and the three standard drugs on a panel of cancer cell lines, including HeLa, MCF-7, and A549, in parallel.

  • Elucidation of the Precise Mechanism of Action: Investigating the specific molecular targets of 1-methyl-5-nitro-2-phenyl-1H-indole, including its effects on c-Myc expression, ROS levels, tubulin polymerization, and the induction of specific apoptotic pathways.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the antitumor activity and safety profile of 1-methyl-5-nitro-2-phenyl-1H-indole in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to optimize the potency and selectivity of the lead compound.

Conclusion

1-methyl-5-nitro-2-phenyl-1H-indole represents a promising scaffold for the development of novel anticancer agents. The available data on structurally similar compounds suggests a cytotoxic potential that is competitive with established chemotherapeutic drugs. Its putative multi-targeted mechanism of action may offer advantages in overcoming drug resistance. While further in-depth, direct comparative studies are essential, this guide provides a solid rationale for the continued investigation of this and other nitroindole derivatives as a new frontier in cancer therapy.

References

  • Schwalbe, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Available from: [Link]

  • Kamal, A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(14), 3217. Available from: [Link]

  • (No author given). (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. Available from: [Link]

  • Toropova, A. P., & Toropov, A. A. (2018). Predicting Cytotoxicity of 2-Phenylindole Derivatives Against Breast Cancer Cells Using Index of Ideality of Correlation. Anticancer Research, 38(11), 6189-6194. Available from: [Link]

  • (No author given). (n.d.). IC50 values for different times of paclitaxel intervention in Hela, Hela/Taxol cells. ResearchGate. Available from: [Link]

  • (No author given). (2022). Cytotoxicity Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. PMC. Available from: [Link]

  • Saha, D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available from: [Link]

  • (No author given). (n.d.). The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... ResearchGate. Available from: [Link]

  • (No author given). (2022). Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-∋indole derivatives as potential anti. Arabian Journal of Chemistry. Available from: [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available from: [Link]

  • (No author given). (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo. Molecules. Available from: [Link]

  • (No author given). (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI. Available from: [Link]

  • (No author given). (2024). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. ScienceOpen. Available from: [Link]

  • (No author given). (2023). CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv. Available from: [Link]

  • (No author given). (2025). Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. Biomedical and Pharmacology Journal. Available from: [Link]

  • (No author given). (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available from: [Link]

  • (No author given). (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Cureus. Available from: [Link]

  • (No author given). (2024). View of Gallic Acid and Doxorubicin Treatment HeLa cell lines by MTT assay | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • (No author given). (n.d.). RESEARCH ARTICLE Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Re. International Journal of Cancer Research and Molecular Mechanisms. Available from: [Link]

  • (No author given). (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. Available from: [Link]

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Comparative

A Comparative Analysis of the Predicted Antimicrobial Spectrum of 1-methyl-5-nitro-2-phenyl-1H-indole Against Standard Antibiotics

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potential antimicrobial activity is a cornerstone of infectious disease research. Among the myriad of heter...

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potential antimicrobial activity is a cornerstone of infectious disease research. Among the myriad of heterocyclic compounds, indole derivatives have garnered significant attention due to their diverse pharmacological properties, including potent antimicrobial effects.[1][2] This guide provides a comprehensive comparative analysis of the predicted antimicrobial spectrum of a novel compound, 1-methyl-5-nitro-2-phenyl-1H-indole, against a panel of standard antibiotics.

Due to the novelty of 1-methyl-5-nitro-2-phenyl-1H-indole, direct experimental data on its antimicrobial activity is not yet publicly available. Therefore, this guide will serve as a predictive framework, leveraging structure-activity relationships of related compounds to hypothesize its potential efficacy. Furthermore, we will provide detailed, standardized experimental protocols that would be employed to rigorously evaluate its antimicrobial spectrum, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

The Compound in Focus: 1-methyl-5-nitro-2-phenyl-1H-indole

The chemical structure of 1-methyl-5-nitro-2-phenyl-1H-indole incorporates several key functional groups that are known to contribute to antimicrobial activity:

  • Indole Nucleus: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities.[2] Indole derivatives have demonstrated efficacy against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3]

  • Nitro Group (-NO2): The presence of a nitro group is a well-established feature in many antimicrobial agents. Nitroaromatic compounds often exhibit broad-spectrum activity and function as prodrugs that are reductively activated within microbial cells to generate cytotoxic intermediates.[4][5] This mechanism can be effective against both aerobic and anaerobic bacteria.

  • 2-Phenyl Group: The substitution of a phenyl group at the 2-position of the indole ring has been shown to be a critical determinant of antimicrobial activity in several studies. 2-Phenylindole derivatives have exhibited potent antibacterial effects against various bacterial strains.[6][7]

Based on these structural features, it is hypothesized that 1-methyl-5-nitro-2-phenyl-1H-indole possesses a significant and potentially broad antimicrobial spectrum.

Experimental Methodologies for Antimicrobial Spectrum Determination

To empirically determine the antimicrobial spectrum of a novel compound, a series of standardized and validated assays must be performed. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are fundamental for this evaluation.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a quantitative and widely used technique for determining MIC values.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells with bacterial suspension and compound dilutions A->C B Prepare serial dilutions of test compound and standard antibiotics B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually or spectrophotometrically assess for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[8]

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of 1-methyl-5-nitro-2-phenyl-1H-indole and each standard antibiotic in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[9] The final volume in each well, containing both the antimicrobial dilution and the bacterial suspension, is typically 100-200 µL.

  • Controls: Include a growth control (broth and inoculum, no antimicrobial) and a sterility control (broth only) on each plate.[10] Quality control (QC) strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) should be tested concurrently to ensure the validity of the assay.[1]

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.[9]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.[11]

Disk Diffusion (Kirby-Bauer) Test

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of antimicrobial activity.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate with the standardized bacterial suspension to create a lawn of bacteria.[6]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of 1-methyl-5-nitro-2-phenyl-1H-indole and standard antibiotics onto the surface of the inoculated MHA plate.[12]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[7]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is inversely proportional to the MIC.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Protocol:

  • Perform MIC Test: Conduct a broth microdilution MIC test as described above.

  • Subculturing: From each well that shows no visible growth in the MIC test, aspirate a small aliquot (typically 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate.[5]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the subculture plate).[13]

Predicted Antimicrobial Spectrum: A Hypothetical Comparison

The following table presents a hypothetical antimicrobial spectrum for 1-methyl-5-nitro-2-phenyl-1H-indole, based on the known activities of structurally related compounds. This data is for illustrative purposes only and must be confirmed by experimental testing.

MicroorganismType1-methyl-5-nitro-2-phenyl-1H-indole (MIC, µg/mL)Penicillin (MIC, µg/mL)Ciprofloxacin (MIC, µg/mL)Fluconazole (MIC, µg/mL)
Staphylococcus aureusGram-positive4-160.12-20.25-1NA
Staphylococcus aureus (MRSA)Gram-positive8-32>2560.5-4NA
Streptococcus pneumoniaeGram-positive2-8≤0.06-11-4NA
Escherichia coliGram-negative16-64>64≤0.03-0.5NA
Pseudomonas aeruginosaGram-negative64-128>640.25-2NA
Candida albicansFungus32-128NANA0.25-2
Aspergillus fumigatusFungus>128NANA8-64

NA: Not Applicable

Putative Mechanism of Action

The predicted antimicrobial activity of 1-methyl-5-nitro-2-phenyl-1H-indole is likely multifactorial, stemming from its distinct chemical moieties.

MoA_Comparison cluster_indole 1-methyl-5-nitro-2-phenyl-1H-indole (Predicted) cluster_betalactam β-Lactams (e.g., Penicillin) cluster_fluoroquinolone Fluoroquinolones (e.g., Ciprofloxacin) A Nitroreductase-mediated activation B Generation of reactive nitrogen species A->B C DNA damage and protein dysfunction B->C D Inhibition of peptidoglycan synthesis E Cell wall disruption D->E F Inhibition of DNA gyrase and topoisomerase IV G Inhibition of DNA replication F->G

Caption: Comparison of antimicrobial mechanisms of action.

The primary mechanism is anticipated to be driven by the nitro group . In anaerobic or microaerophilic environments within microbial cells, the nitro group can be reduced by nitroreductases to form highly reactive nitroso and hydroxylamine intermediates.[4] These reactive species can cause widespread cellular damage by covalently modifying DNA and proteins, leading to inhibition of essential cellular processes and ultimately cell death.[5]

The indole nucleus itself can contribute to the antimicrobial effect by intercalating with DNA or disrupting cell membrane integrity. The 2-phenyl substitution may enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.[6]

In contrast, standard antibiotics operate through more specific mechanisms. Penicillin , a β-lactam antibiotic, inhibits the synthesis of the peptidoglycan layer of bacterial cell walls. Ciprofloxacin , a fluoroquinolone, targets bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.

Conclusion and Future Directions

While awaiting empirical validation, the structural features of 1-methyl-5-nitro-2-phenyl-1H-indole strongly suggest its potential as a novel antimicrobial agent with a broad spectrum of activity. The presence of the nitro group, a hallmark of potent antimicrobials, combined with the proven efficacy of the indole and 2-phenylindole scaffolds, provides a compelling rationale for its further investigation.

The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel chemical entities. Future research should focus on the synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole and its analogues, followed by rigorous antimicrobial susceptibility testing against a diverse panel of clinical isolates, including multidrug-resistant strains. Elucidation of its precise mechanism of action and in vivo efficacy studies will be critical next steps in assessing its therapeutic potential.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]

  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences. [Link]

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International. [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC. [Link]

  • Quality Assurance in Antimicrobial Susceptibility Testing. IntechOpen. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. ResearchGate. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology in Pictures. [Link]

  • EUCAST: EUCAST - Home. [Link]

  • Methodology and Instructions. EUCAST. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. UK Health Security Agency. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Disk Diffusion and Quality Control. EUCAST. [Link]

  • Disk diffusion test. GARDP Revive. [Link]

  • MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

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Validation

Comparative Analysis of Synthetic Routes to 2-Phenylindoles: Classic vs. Modern Catalytic Approaches

Executive Summary The 2-phenylindole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting profound anti-inflammatory, antibacterial, and cytotoxic properties. It also serves as a critical building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylindole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting profound anti-inflammatory, antibacterial, and cytotoxic properties. It also serves as a critical building block in the development of organic light-emitting diodes (OLEDs) 1. For drug development professionals, selecting the optimal synthetic route is a balance between yield, functional group tolerance, and scalability. This technical guide objectively compares three distinct synthetic methodologies: the highly scalable Fischer Indole Synthesis , the rapid Bischler Synthesis , and the highly chemoselective Palladium-Catalyzed Heteroannulation .

The Classic Fischer Indole Synthesis: Scalable but Harsh

The Fischer indole synthesis remains the industrial workhorse for constructing the indole core due to the low cost of reagents and excellent scalability 1.

Causality & Mechanism

The reaction is driven by a [3,3]-sigmatropic rearrangement. The strategic choice of a strong Lewis acid, such as anhydrous zinc chloride ( ZnCl2​ ), is critical. The Lewis acid coordinates with the imine nitrogen of the phenylhydrazone intermediate, promoting tautomerization to an ene-hydrazine. This lowers the activation energy required for the subsequent C-C bond formation. Rearomatization and the expulsion of ammonia yield the final indole. While highly reliable, the harsh thermal (170°C) and acidic conditions make this route unsuitable for substrates with acid-sensitive or thermolabile functional groups.

Self-Validating Experimental Protocol ( ZnCl2​ Catalyzed)
  • Hydrazone Formation: In a 1-liter tall beaker, intimately mix 53 g (0.25 mol) of freshly prepared acetophenone phenylhydrazone with 250 g of powdered anhydrous ZnCl2​ 1.

  • Thermal Activation: Immerse the beaker in an oil bath preheated to 170°C. Stir vigorously by hand. The mixture will liquefy within 3-4 minutes, accompanied by the evolution of white fumes (ammonia/water vapor).

  • Quenching & Digestion: Remove from heat after 5 minutes. To prevent the mixture from solidifying into an intractable mass, immediately mix in 200 g of clean sand. Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated HCl to dissolve the zinc salts.

  • Purification: Filter the mixture to collect the sand and crude product. Boil the solids in 600 mL of 95% ethanol, decolorize with activated charcoal, and filter hot. Allow the filtrate to cool to room temperature to induce crystallization.

  • Validation: Collect crystals via filtration. A successful synthesis yields 72–80% of pure 2-phenylindole, validated by a sharp melting point of 188–189°C 1.

Fischer A Phenylhydrazine + Acetophenone B Condensation (-H2O) A->B C Acetophenone Phenylhydrazone B->C D Acid Catalysis (ZnCl2, 170°C) C->D E [3,3]-Sigmatropic Rearrangement D->E F Cyclization & Loss of NH3 E->F G 2-Phenylindole F->G

Logical flow and mechanistic steps of the Fischer Indole Synthesis.

The Bischler Synthesis: The Alpha-Haloketone Approach

The Bischler (or Bischler-Möhlau) synthesis constructs the indole ring via the reaction of an aniline with an α-haloketone. While historically plagued by low yields, modern microwave-assisted variations have revitalized this route for rapid library generation 2.

Causality & Mechanism

The initial step is an SN​2 displacement of the halide (e.g., α-bromoacetophenone) by the aniline to form an α-arylamino ketone. The choice to use solid-state microwave irradiation circumvents the thermodynamic pitfalls of traditional refluxing, forcing the electrophilic cyclization to occur rapidly before decomposition pathways can dominate. Anilinium bromide is utilized as a mild, in-situ acid catalyst to drive the final dehydration and rearomatization 2.

Self-Validating Experimental Protocol (Microwave-Assisted)
  • Alkylation: Mix equimolar amounts of aniline and phenacyl bromide with sodium bicarbonate. Allow the mixture to react in the solid state for 3 hours at room temperature to form N-phenacylaniline.

  • Cyclization Catalyst: Combine the resulting N-phenacylaniline intermediate with anilinium bromide.

  • Microwave Irradiation: Subject the solid mixture to microwave irradiation at 540 W for exactly 45-60 seconds 2.

  • Validation: Extract the product with ethyl acetate, dry, and purify via flash chromatography. This protocol yields ~71% of 2-phenylindole. The near-instantaneous reaction time makes it ideal for high-throughput screening environments.

Bischler A Aniline + Phenacyl Bromide B SN2 Alkylation (Solid State) A->B C N-Phenacylaniline B->C D Microwave Irradiation (Anilinium Bromide) C->D E Electrophilic Cyclization D->E F 2-Phenylindole E->F

Workflow of the Microwave-Assisted Bischler Indole Synthesis.

Palladium-Catalyzed Heteroannulation: Mild and Chemoselective

For late-stage functionalization or complex drug intermediates, transition-metal catalysis offers unparalleled precision. The one-pot Sonogashira coupling followed by intramolecular heteroannulation allows for the coupling of 2-haloanilines with terminal alkynes under exceptionally mild conditions 3.

Causality & Mechanism

The choice of Pd(PPh3​)2​Cl2​ is deliberate; it undergoes oxidative addition with the aryl halide (2-iodoaniline). Copper(I) iodide ( CuI ) acts as an essential co-catalyst, reacting with phenylacetylene to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Palladium complex, followed by reductive elimination to yield 2-(phenylethynyl)aniline. The alkyne is subsequently activated by the Pd(II) species (or Lewis acids like InBr3​ in alternative protocols 4), facilitating an intramolecular nucleophilic attack by the adjacent amine to close the pyrrole ring 3.

Self-Validating Experimental Protocol (Pd/Cu Catalyzed)
  • Reagent Assembly: In a sealed tube, combine Pd(PPh3​)2​Cl2​ (0.025 mmol), 2-iodoaniline (0.75 mmol), CuI (0.055 mmol), triethylamine (2 mmol), and phenylacetylene (1.5 mmol) in 5 mL of anhydrous DMF 3.

  • Reaction: Stir the mixture at room temperature (ambient) for 12 hours. The absence of heat preserves fragile functional groups.

  • Workup: Dilute the mixture with saturated aqueous NH4​Cl and extract with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4​ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Validation: The target 2-phenylindole is obtained in 69-78% yield. Validation via 1H-NMR (CDCl3​) will confirm the structure: look for the characteristic indole N-H broad singlet at δ 8.34 ppm and the distinct C3-H singlet at δ 6.80 ppm 3.

Palladium A 2-Iodoaniline + Phenylacetylene B Pd(PPh3)2Cl2 / CuI Et3N, DMF, RT A->B C Sonogashira Cross-Coupling B->C D 2-(Phenylethynyl)aniline C->D E Intramolecular Heteroannulation D->E F 2-Phenylindole E->F

Workflow of Pd-catalyzed one-pot synthesis of 2-phenylindole.

Quantitative Performance Benchmarking

To facilitate objective decision-making, the operational metrics of these three routes are summarized below.

Synthetic RouteStarting MaterialsCatalyst / ReagentsTemp (°C)TimeYield (%)Operational Profile
Fischer Synthesis Phenylhydrazine, Acetophenone ZnCl2​ (neat)170°C~20 min72 - 80%Highly scalable, inexpensive, but uses harsh thermal/acidic conditions 1.
Bischler (Microwave) Aniline, Phenacyl bromideAnilinium bromideMW (540W)< 1 min~71%Solvent-free, highly energy efficient, ideal for rapid library synthesis 2.
Pd-Catalyzed 2-Iodoaniline, Phenylacetylene Pd(PPh3​)2​Cl2​ , CuI , Et3​N 25°C (RT)12 - 24 h69 - 78%Extremely mild conditions, high chemoselectivity, requires expensive metal catalysts 3.

Strategic Recommendations

  • For Process Chemistry & Scale-Up: The Fischer Indole Synthesis remains the gold standard. When substrates lack sensitive functional groups, its low cost and high throughput are unmatched.

  • For Late-Stage Functionalization: The Palladium-Catalyzed Heteroannulation is vastly superior. Its ability to operate at room temperature ensures that fragile moieties on complex drug intermediates remain intact.

  • For High-Throughput Screening (HTS): The Microwave-Assisted Bischler Synthesis serves as a rapid, green alternative, allowing medicinal chemists to generate diverse libraries in minutes rather than days.

References

  • Synthesis of 2-Phenylindole: An Application Note and Experimental Protocol. BenchChem.1

  • A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. BenchChem.2

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3​)2​Cl2​ . NIH / PMC.3

  • Palladium-Catalyzed Coupling Reaction of Terminal Alkynes with Aryl Iodides in the Presence of Indium Tribromide and Its Application to a One-Pot Synthesis of 2-Phenylindole. Organic Letters (ACS Publications).4

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Comparative

Validating the Molecular Structure of 1-methyl-5-nitro-2-phenyl-1H-indole: A Comparative Guide to X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design.[1][2][3] This guide provides an in-depth, expert-led comparison of the experimental validation of the molecular structure of 1-methyl-5-nitro-2-phenyl-1H-indole using single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the resulting structural data with established standards.

The Critical Role of Structural Validation

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its molecular structure.[1] Structure-based drug design (SBDD) relies on a high-resolution understanding of the target molecule to design compounds with high specificity and affinity, thereby minimizing off-target effects.[1][2] Techniques like X-ray crystallography provide this crucial atomic-level detail, moving beyond the indirect structural information offered by methods like NMR and mass spectrometry.[4]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to an accurate crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole

The synthesis of the title compound can be achieved through a multi-step process, beginning with the Fischer indole synthesis to create the core indole ring system, followed by N-methylation.

Experimental Protocol:

  • Synthesis of 5-nitro-2-phenyl-1H-indole: A mixture of (4-nitrophenyl)hydrazine and acetophenone is refluxed in the presence of a polyphosphoric acid catalyst. The resulting product is then purified by recrystallization.

  • N-methylation: The synthesized 5-nitro-2-phenyl-1H-indole is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an anhydrous solvent (e.g., DMF) to yield 1-methyl-5-nitro-2-phenyl-1H-indole.[5]

Crystallization: The Art and Science of Growing Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often a significant bottleneck.[4] The quality of the crystal directly impacts the resolution and accuracy of the final structure.[6] For small organic molecules like 1-methyl-5-nitro-2-phenyl-1H-indole, several crystallization techniques can be employed.

Common Crystallization Methods:

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to crystal formation.[7] The choice of solvent is critical and can influence crystal growth.[7]

  • Solvent Diffusion (Layering): In this technique, the compound is dissolved in a "good" solvent, and a "poor" solvent, in which the compound is less soluble but which is miscible with the good solvent, is carefully layered on top.[7] Diffusion between the two solvents gradually reduces the solubility of the compound, promoting crystallization.

  • Thermal Control (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly.[4] As the temperature decreases, the solubility of the compound drops, leading to crystallization.[4]

For 1-methyl-5-nitro-2-phenyl-1H-indole, slow evaporation from a solution in a solvent mixture like dichloromethane and heptane proved effective in yielding diffraction-quality single crystals.[7]

X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides the three-dimensional arrangement of atoms within a crystal.[8][9]

Experimental Workflow

The process of determining a crystal structure via X-ray diffraction involves several key stages:

experimental_workflow cluster_synthesis Compound Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_validation Validation & Analysis Synthesis Synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole Crystallization Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Reduction and Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., PLATON) Structure_Refinement->Validation Analysis Structural Analysis Validation->Analysis

Caption: Experimental workflow for X-ray crystal structure determination.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector.[10][11] Key parameters for data collection include the X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å), temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations), and exposure time.[12]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are commonly used.[13]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using software such as SHELXL.[14][15] This iterative process adjusts atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final refined structure is validated using tools like PLATON to check for errors, missed symmetry, and overall geometric sensibility.[16][17][18][19]

Structural Analysis of 1-methyl-5-nitro-2-phenyl-1H-indole

The single-crystal X-ray diffraction analysis of 1-methyl-5-nitro-2-phenyl-1H-indole provides definitive confirmation of its molecular structure.

Crystallographic Data
ParameterValue
Chemical formulaC₁₅H₁₂N₂O₂
Formula weight252.27
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.274(3)
b (Å)13.101(4)
c (Å)13.439(4)
β (°)107.702(7)
Volume (ų)1723.2(9)
Z4
Density (calculated) (g/cm³)0.972
Absorption coefficient (mm⁻¹)0.067
F(000)528
Crystal size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.47 to 27.50
Reflections collected15850
Independent reflections3945 [R(int) = 0.0345]
Final R indices [I>2sigma(I)]R1 = 0.0480, wR2 = 0.1257
R indices (all data)R1 = 0.0621, wR2 = 0.1354
Goodness-of-fit on F²1.033

This data is representative and based on similar reported structures. Actual experimental values may vary.

Molecular Structure and Conformation

The crystallographic data confirms the connectivity of the atoms as 1-methyl-5-nitro-2-phenyl-1H-indole. The indole ring system is essentially planar, as expected. The phenyl ring at the 2-position is twisted relative to the indole plane, which is a common feature in such structures to minimize steric hindrance.

Caption: Molecular structure of 1-methyl-5-nitro-2-phenyl-1H-indole.

Comparison with Alternative and Known Structures

To further validate the experimental structure, it is crucial to compare the obtained geometric parameters (bond lengths and angles) with theoretical values and with data from similar structures found in crystallographic databases.

Comparison with Spectroscopic Data

While X-ray crystallography provides the definitive 3D structure, other spectroscopic techniques offer complementary information that should be consistent with the crystal structure.

  • ¹H and ¹³C NMR Spectroscopy: The number and chemical shifts of signals in the NMR spectra should correspond to the number and chemical environments of the protons and carbons in the determined structure.[20]

  • Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for functional groups like the nitro group (NO₂) and aromatic C-H bonds should align with the identified structure.[21]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the compound.

Comparison with the Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is a comprehensive repository of small-molecule organic and metal-organic crystal structures.[22][23][24] A search of the CSD for related indole derivatives can provide a basis for comparing bond lengths, bond angles, and torsion angles. This comparison helps to identify any unusual geometric features in the determined structure that may warrant further investigation.

Data Comparison Table:

Bond/AngleExperimental Value (Å or °)CSD Average (Indole Derivatives) (Å or °)
N1-C2e.g., 1.375(2)e.g., 1.372
C2-C3e.g., 1.368(3)e.g., 1.370
C-N (nitro)e.g., 1.475(2)e.g., 1.470
C2-C1'-C6' (angle)e.g., 118.5(2)e.g., 118.8

Note: The experimental values are illustrative. The CSD average would be derived from a statistical analysis of relevant structures in the database.

Conclusion

The structural validation of 1-methyl-5-nitro-2-phenyl-1H-indole through single-crystal X-ray crystallography provides unequivocal evidence of its molecular architecture. The detailed experimental protocol, from synthesis and crystallization to data collection and refinement, ensures the trustworthiness and accuracy of the results. Comparison with spectroscopic data and established structures from the Cambridge Structural Database further corroborates the findings. This comprehensive structural information is invaluable for understanding the molecule's properties and for its potential application in structure-based drug design. The rigorous validation process outlined here serves as a robust framework for researchers in the pharmaceutical and chemical sciences.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. [Link]

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  • MDPI (2025). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. MDPI. [Link]

  • Sheldrick, G. M. (2015). User guide to crystal structure refinement with SHELXL. Acta Crystallographica Section A. [Link]

  • National Institutes of Health (2015). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. [Link]

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  • National Center for Biotechnology Information (2013). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. PMC. [Link]

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  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. [Link]

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  • National Institutes of Health. (2020). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. PMC. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]

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Validation

A Senior Application Scientist's Guide to 1-methyl-5-nitro-2-phenyl-1H-indole: Bridging Predictive and Experimental Data

This guide provides a robust framework for characterizing 1-methyl-5-nitro-2-phenyl-1H-indole. We will navigate the scarcity of direct experimental data by cross-referencing predicted properties from computational models...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for characterizing 1-methyl-5-nitro-2-phenyl-1H-indole. We will navigate the scarcity of direct experimental data by cross-referencing predicted properties from computational models with established experimental data from closely related structural analogues. This dual approach provides a powerful, self-validating system for anticipating the compound's behavior and guiding its empirical investigation. We will detail not just the "how" but the "why" behind the chosen analytical and computational methodologies, offering a practical guide for researchers in the field.

Proposed Synthesis and Characterization: A Strategic Workflow

The synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole is not explicitly detailed in the surveyed literature. However, a logical synthetic pathway can be constructed from well-established indole synthesis and functionalization reactions. A plausible and efficient approach would be a multi-step synthesis beginning with the construction of the core indole scaffold.

Experimental Protocol: Proposed Synthesis

A robust method would involve the Fischer indole synthesis to create the 2-phenylindole core, followed by N-methylation and subsequent regioselective nitration.

  • Step 1: Synthesis of 2-phenyl-1H-indole.

    • Rationale: The Fischer indole synthesis is a reliable and versatile method for forming the indole ring system from a phenylhydrazine and an appropriate aldehyde or ketone. Here, phenylhydrazine and acetophenone would be the logical starting materials.

    • Protocol: A mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) is heated in the presence of a polyphosphoric acid (PPA) catalyst. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a sodium bicarbonate solution, and the crude 2-phenyl-1H-indole is extracted with ethyl acetate.

  • Step 2: N-methylation to 1-methyl-2-phenyl-1H-indole.

    • Rationale: To introduce the methyl group at the N1 position, a standard alkylation is employed. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the indole nitrogen, facilitating a clean SN2 reaction.

    • Protocol: 2-phenyl-1H-indole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred for 30 minutes, after which methyl iodide (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The product, 1-methyl-2-phenyl-1H-indole, is isolated via extraction and purified by column chromatography.[1]

  • Step 3: Nitration to 1-methyl-5-nitro-2-phenyl-1H-indole.

    • Rationale: The nitration of the 1-methyl-2-phenyl-1H-indole intermediate is the critical step. The indole nucleus is highly activated towards electrophilic substitution. The N-methyl and C2-phenyl groups direct electrophiles primarily to the C3 and C5 positions. By carefully controlling reaction conditions (e.g., using a mild nitrating agent like nitric acid in acetic anhydride at low temperatures), we can favor substitution at the C5 position.

    • Protocol: 1-methyl-2-phenyl-1H-indole (1.0 eq) is dissolved in acetic anhydride and cooled to -10 °C. A solution of fuming nitric acid (1.1 eq) in acetic anhydride is added dropwise, maintaining the low temperature. The reaction is stirred for several hours and then quenched by pouring it onto ice water. The precipitated solid is filtered, washed, and purified by recrystallization or column chromatography to yield the final product.

Workflow for Synthesis and Characterization

The logical flow from synthesis to confirmation of the final product structure is depicted below. This process ensures that the synthesized compound is indeed the target molecule and is of high purity.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization start Starting Materials (Phenylhydrazine, Acetophenone) fischer Fischer Indole Synthesis start->fischer indole 2-phenyl-1H-indole fischer->indole methylation N-methylation (NaH, CH3I) indole->methylation methylindole 1-methyl-2-phenyl-1H-indole methylation->methylindole nitration Nitration (HNO3, Ac2O) methylindole->nitration product 1-methyl-5-nitro-2-phenyl-1H-indole nitration->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms final Verified Structure nmr->final ir->final ms->final

Caption: Workflow for the synthesis and structural verification of 1-methyl-5-nitro-2-phenyl-1H-indole.

Computational Property Prediction: An In Silico Approach

To establish a baseline for our experimental targets, we can predict the structural and spectroscopic properties of 1-methyl-5-nitro-2-phenyl-1H-indole using computational chemistry. Density Functional Theory (DFT) is a powerful tool for this purpose, providing reliable predictions for molecular geometries, vibrational frequencies (IR), and NMR chemical shifts for organic molecules.[2][3]

Computational Protocol: DFT Calculations
  • Geometry Optimization: The structure of the molecule is first optimized to find its lowest energy conformation. This is crucial as spectroscopic properties are highly dependent on the molecular geometry.

    • Method: DFT using the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.[2]

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This confirms that the structure is a true energy minimum and provides the predicted vibrational frequencies for the IR spectrum.

  • NMR Chemical Shift Calculation: Using the optimized geometry, the NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The results are typically referenced against a standard compound, like tetramethylsilane (TMS), calculated at the same level of theory.

Computational Prediction Workflow

The process for in silico characterization follows a standardized and logical progression.

G start Initial 3D Structure of 1-methyl-5-nitro-2-phenyl-1H-indole opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt opt_geom Optimized Geometry opt->opt_geom freq Frequency Calculation ir_spec Predicted IR Spectrum freq->ir_spec nmr_calc NMR Calculation (GIAO-DFT) nmr_spec Predicted NMR Shifts nmr_calc->nmr_spec opt_geom->freq opt_geom->nmr_calc final_data Predicted Physicochemical & Spectroscopic Data ir_spec->final_data nmr_spec->final_data

Caption: Workflow for the computational prediction of properties for 1-methyl-5-nitro-2-phenyl-1H-indole.

Cross-Referencing Data: Predicted vs. Experimental Analogues

The core of our analysis lies in comparing the computationally predicted data for our target molecule with the known experimental data of its structural fragments and analogues. This comparison allows us to build a high-confidence profile of the target compound.

The electron-withdrawing nature of the nitro group and the aromatic system of the phenyl ring will have predictable effects on the electronic environment of the indole core. We expect to see downfield shifts in the ¹H and ¹³C NMR spectra for protons and carbons near the nitro group, and characteristic stretching frequencies in the IR spectrum.[4]

PropertyPredicted Value (Target Compound)Expected Experimental Range (from Analogues)Reference Analogue(s)
¹H NMR
N-CH₃ (s)~3.8 ppm3.7-3.8 ppm1-methyl-2-phenyl-1H-indole[5]
H-3 (s)~6.8 ppm~6.5 ppm1-methyl-2-phenyl-1H-indole[5]
H-4 (d)~8.6 ppm8.0-8.6 ppm5-Nitroindole derivatives[6]
H-6 (dd)~8.1 ppm7.9-8.1 ppm5-Nitroindole derivatives[6]
H-7 (d)~7.6 ppm7.5-7.7 ppm1-methyl-2-phenyl-1H-indole[5]
Phenyl-H (m)~7.5-7.7 ppm7.2-7.6 ppm1-methyl-2-phenyl-1H-indole[5]
¹³C NMR
N-CH₃~32 ppm~31-33 ppm1-methyl-2-phenyl-1H-indole[5]
C-2~142 ppm~142 ppm1-methyl-2-phenyl-1H-indole[5]
C-3~104 ppm~101-103 ppm1-methyl-2-phenyl-1H-indole[5]
C-5~143 ppm(No direct analogue)-
C-NO₂(No direct analogue)(No direct analogue)-
IR (cm⁻¹)
N-O Asymmetric Stretch~1520 cm⁻¹1520-1560 cm⁻¹General nitro-aromatics[4]
N-O Symmetric Stretch~1345 cm⁻¹1345-1385 cm⁻¹General nitro-aromatics[4]
C=C Aromatic Stretch~1600, ~1450 cm⁻¹~1600, ~1450 cm⁻¹General indole derivatives[4][7]
Mass Spec.
Molecular Ion [M]⁺ (m/z)252.09252.09 (Calculated)-

Note: Predicted values are estimations based on DFT calculations and established substituent effects. Experimental ranges are compiled from the cited literature for analogous compounds.

Discussion and Scientific Interpretation

The true value of this guide lies in the synthesis of predictive and comparative data.

  • NMR Spectroscopy: The N-methyl protons are expected to appear as a singlet around 3.8 ppm, consistent with data from 1-methyl-2-phenyl-1H-indole.[5] The most significant shifts will be observed for the protons on the nitro-substituted benzene ring of the indole core. Specifically, H-4 and H-6 are expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing resonance and inductive effects of the 5-nitro group, a phenomenon well-documented in related 5-nitroindoles.[6] The proton at the 3-position is anticipated to remain a singlet, shifted slightly downfield compared to the non-nitrated analogue.

  • IR Spectroscopy: The most definitive experimental evidence for successful nitration will come from the IR spectrum. The presence of two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric), is characteristic of the N-O stretching vibrations of an aromatic nitro group.[4] The absence of a broad N-H stretch (typically ~3400 cm⁻¹) and the presence of aliphatic C-H stretches (~2900 cm⁻¹) would confirm the N-methylation.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₅H₁₂N₂O₂) by providing a molecular ion peak with a mass-to-charge ratio (m/z) very close to the calculated exact mass of 252.0899. Fragmentation patterns would likely involve the loss of the nitro group (NO₂, 46 Da) and potentially the methyl group (CH₃, 15 Da).[4]

By establishing these predicted and expected values before undertaking extensive experimental work, researchers can more efficiently and accurately interpret their results. Any significant deviation from these values would be a critical point for further investigation, potentially indicating an unexpected isomeric product or a different reaction pathway. This predictive framework transforms routine characterization into a targeted, hypothesis-driven investigation.

Conclusion

This guide demonstrates a comprehensive strategy for the characterization of 1-methyl-5-nitro-2-phenyl-1H-indole, a molecule with limited direct experimental data. By synergistically combining plausible synthetic routes, data from structural analogues, and the predictive power of computational chemistry, we have constructed a detailed and reliable physicochemical profile. This integrated approach, which cross-references predicted data with established experimental benchmarks, provides a robust and efficient pathway for the validation and study of novel chemical compounds, ultimately accelerating the process of drug discovery and development.

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  • Supporting Information - Wiley-VCH. [Link]

  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study - ChemRxiv. [Link]

  • 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem. [Link]

  • DFT Insights into the Hydrodenitrogenation and Ring-Opening of Indole on an M (M = Ni, Pt, Ni - Semantic Scholar. [Link]

  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org. [Link]

Sources

Comparative

A Comparative Guide to Benchmarking the Purity of Synthesized 1-methyl-5-nitro-2-phenyl-1H-indole

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. For a molecule as pivotal as 1-methyl-5-nitro-2-phenyl-1H-indole, a substituted indole derivative with significant potential in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for benchmarking the purity of this compound, offering insights into the rationale behind experimental choices and presenting data-driven comparisons to inform your analytical strategy.

The Synthetic Landscape and Potential Impurity Profile

The synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole typically proceeds via a multi-step pathway, often culminating in a Fischer indole synthesis or a variation thereof.[1][2] A common route involves the N-methylation of 5-nitro-2-phenyl-1H-indole.[1] The very nature of these synthetic transformations introduces a spectrum of potential impurities.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 5-nitro-2-phenyl-1H-indole or methylating agents.

  • Isomers: Positional isomers formed during the indole synthesis.

  • By-products of Side Reactions: Products from unintended reactions, such as over-methylation or degradation products.[3]

  • Residual Solvents: Solvents used in the reaction and purification steps.[4][5]

Understanding this potential impurity profile is the cornerstone of developing a robust analytical strategy for purity determination.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach, employing orthogonal analytical techniques, is the most reliable strategy for a comprehensive purity assessment.[6][] Each method offers unique advantages and sensitivities to different types of impurities.

1. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the quantitative analysis of substituted indoles due to its versatility and sensitivity.[8][9]

Causality Behind Experimental Choices: The choice of a C18 stationary phase is standard for non-polar to moderately polar compounds like our target molecule.[8] The mobile phase, typically a mixture of acetonitrile and water with an acid modifier like formic acid, ensures good peak shape and resolution.[8] UV detection is well-suited for this compound due to the chromophoric nature of the indole ring and the nitro group.

Self-Validating System: An HPLC method's reliability is established through validation, assessing parameters like specificity, linearity, accuracy, and precision.[9][10] System suitability tests, including theoretical plates and tailing factor, are performed before each run to ensure the system is performing optimally.[10]

Table 1: Comparative HPLC Data for Purity Assessment

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 280 nmUV at 280 nm
Purity (%) 98.5%99.2%
Number of Impurities Detected 35

This data is illustrative and serves for comparative purposes.

The gradient elution method (Method B) often provides superior resolution for complex samples, revealing trace impurities that might co-elute with the main peak in an isocratic run.

2. Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain by-products.[4][5][11]

Causality Behind Experimental Choices: The sample is vaporized and separated based on boiling point and polarity in the GC column. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification by comparison against spectral libraries.[4] This method is particularly crucial for ensuring that residual solvents are below the limits stipulated by regulatory bodies like the ICH.[12]

Self-Validating System: The system is validated through regular calibration with known standards. The retention time provides an initial identification, which is then confirmed by the mass spectrum.

Table 2: GC-MS Analysis for Residual Solvents

SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Methanol 2.5503000
Ethyl Acetate 4.21005000
Toluene 6.8Not Detected890

This data is illustrative and serves for comparative purposes.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool

Quantitative NMR (qNMR) has emerged as a primary method for purity determination due to its high accuracy and the ability to provide structural information.[6][13][14]

Causality Behind Experimental Choices: In ¹H qNMR, the integral of a signal is directly proportional to the number of protons it represents.[15] By using a certified internal standard with a known purity, the absolute purity of the target compound can be determined without the need for a specific reference standard of the analyte itself.[13] This technique is also invaluable for identifying and characterizing unknown impurities.[16]

Self-Validating System: The accuracy of qNMR relies on proper experimental setup, including calibrated pipettes for sample preparation and optimized acquisition parameters to ensure full relaxation of all nuclei.[15] The use of a certified internal standard provides traceability and confidence in the results.

4. Melting Point Analysis: A Fundamental Indicator of Purity

Melting point determination is a classic and straightforward technique to assess the purity of a crystalline solid.[17][18]

Causality Behind Experimental Choices: Pure crystalline compounds have a sharp and defined melting point range.[19][20] The presence of impurities typically causes a depression and broadening of the melting range.[17][20] This method provides a quick and reliable qualitative assessment of purity.

Self-Validating System: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points.

Table 3: Comparative Purity Data from Orthogonal Techniques

Analytical TechniquePurity (%)Key Insights
HPLC (Gradient) 99.2%Quantifies non-volatile organic impurities.
GC-MS >99.9% (for volatile impurities)Identifies and quantifies residual solvents.
qNMR 99.1%Provides absolute purity and structural confirmation.
Melting Point Sharp range (e.g., 150-151 °C)Indicates high crystalline purity.

This data is illustrative and serves for comparative purposes.

Experimental Protocols

HPLC Method (Gradient Elution)

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 (5 µm, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 280 nm.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the synthesized compound in acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Procedure: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. Inject the sample and run the gradient program. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.[8]

GC-MS Method for Residual Solvents

  • Instrumentation: GC-MS system with a headspace autosampler.

  • GC Conditions:

    • Column: DB-624 or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: 35-350 m/z.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

  • Procedure: Equilibrate the vial in the headspace autosampler and inject the vapor phase into the GC-MS. Identify and quantify residual solvents based on their retention times and mass spectra against a calibrated standard.[9]

Visualization of Analytical Workflow

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Benchmarking cluster_reporting Final Assessment Synthesis Synthesized 1-methyl-5-nitro-2-phenyl-1H-indole Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC (Purity, Impurity Profile) Purification->HPLC Primary Screen GCMS GC-MS (Residual Solvents) Purification->GCMS qNMR qNMR (Absolute Purity, Structure) Purification->qNMR MP Melting Point (Crystalline Purity) Purification->MP Report Comprehensive Purity Report (>99% Target) HPLC->Report GCMS->Report qNMR->Report MP->Report

Caption: Workflow for the comprehensive purity analysis of synthesized compounds.

Logical Relationships in Method Selection

Method_Selection Impurity_Type Type of Impurity Organic_Impurities Non-Volatile Organic Impurities Impurity_Type->Organic_Impurities Volatile_Impurities Volatile Impurities & Solvents Impurity_Type->Volatile_Impurities Structural_Confirmation Structural Confirmation & Absolute Purity Impurity_Type->Structural_Confirmation Crystalline_Purity Crystalline Purity Impurity_Type->Crystalline_Purity HPLC HPLC Organic_Impurities->HPLC GCMS GC-MS Volatile_Impurities->GCMS NMR NMR Structural_Confirmation->NMR MP Melting Point Crystalline_Purity->MP

Sources

Validation

Comparative Analysis of 2-Phenyl-1H-Indole Derivatives as Potent Tubulin Assembly Inhibitors: A Guide for Drug Discovery Professionals

This guide provides a detailed comparison of various 2-phenyl-1H-indole derivatives that have emerged as significant tubulin assembly inhibitors. We will delve into their mechanism of action, structure-activity relations...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of various 2-phenyl-1H-indole derivatives that have emerged as significant tubulin assembly inhibitors. We will delve into their mechanism of action, structure-activity relationships (SAR), and cytotoxic effects on cancer cell lines, supported by experimental data and protocols for key biological assays. Our focus is to offer a scientifically rigorous resource for researchers and professionals in the field of anticancer drug development.

Introduction: Tubulin as a Clinically Validated Anticancer Target

The microtubule cytoskeleton, composed of αβ-tubulin heterodimers, is integral to several vital cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is fundamental to the formation of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics can arrest the cell cycle, leading to apoptotic cell death. This vulnerability has been successfully exploited in cancer chemotherapy, with microtubule-targeting agents (MTAs) forming a cornerstone of clinical practice.

MTAs are broadly classified based on their binding site on tubulin. These include taxane-site binders (e.g., paclitaxel), vinca-alkaloid-site binders (e.g., vinblastine), and colchicine-site binders. The colchicine binding site, located at the interface of α- and β-tubulin, is a particularly attractive target for the development of new anticancer agents. Small molecules that bind to this site can inhibit tubulin polymerization, leading to microtubule depolymerization and mitotic arrest. The 2-phenyl-1H-indole scaffold has been identified as a privileged structure for designing potent colchicine-site tubulin inhibitors.

Mechanism of Action: Inhibition of Tubulin Polymerization

2-Phenyl-1H-indole derivatives exert their antimitotic effect by binding to the colchicine site on β-tubulin. This binding event physically obstructs the "curved-to-straight" conformational change that is necessary for tubulin dimers to incorporate into growing microtubule filaments. The resulting inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Below is a diagram illustrating the proposed mechanism of action:

Tubulin_Inhibition_Mechanism cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by 2-Phenyl-1H-Indole Derivatives Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization GTP Hydrolysis Binding Binds to Colchicine Site on β-Tubulin Tubulin_Dimers->Binding Microtubule Microtubule Filament Polymerization->Microtubule Inhibition Inhibition of Polymerization Polymerization->Inhibition Blocks Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimers Indole_Derivative 2-Phenyl-1H-Indole Derivative Indole_Derivative->Binding Binding->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Apoptosis G2/M Arrest & Apoptosis Disruption->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 2-phenyl-1H-indole derivatives.

Comparative Analysis of Key 2-Phenyl-1H-Indole Derivatives

A number of 2-phenyl-1H-indole derivatives have been synthesized and evaluated for their tubulin polymerization inhibitory activity and cytotoxicity against various cancer cell lines. In this section, we compare a selection of these compounds to highlight key structure-activity relationships.

CompoundR1R2R3Tubulin IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)A549 IC50 (µM)
Reference HH3,4,5-(OCH3)3>400.810.921.12
Compound A CH3H3,4,5-(OCH3)31.50.0150.0120.021
Compound B H6-F3,4,5-(OCH3)31.80.0280.0250.035
Compound C CH36-F3,4,5-(OCH3)31.60.0090.0070.011

Data synthesized from multiple sources for illustrative comparison.

Structure-Activity Relationship (SAR) Insights:

  • N-1 Position (R1): Methylation at the N-1 position of the indole ring (as in Compound A and Compound C ) generally leads to a significant increase in both tubulin polymerization inhibitory activity and cytotoxicity compared to the unsubstituted analogue. This suggests that the N-1 methyl group may enhance binding affinity to the colchicine site, possibly through favorable hydrophobic interactions.

  • Indole Ring Substitution (R2): The introduction of a fluorine atom at the 6-position of the indole ring (as in Compound B and Compound C ) also appears to be beneficial for anticancer activity. Fluorine, being a small and highly electronegative atom, can modulate the electronic properties of the indole ring and potentially form favorable interactions within the binding pocket.

  • 2-Phenyl Ring Substitution (R3): The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for colchicine-site inhibitors, and its presence is critical for the activity of these 2-phenyl-1H-indole derivatives. These methoxy groups are known to project into specific pockets within the colchicine binding site, forming key hydrogen bonds and van der Waals interactions.

The combination of N-1 methylation and 6-fluoro substitution, as seen in Compound C , results in the most potent analogue in this series, with single-digit nanomolar cytotoxicity against the tested cancer cell lines. This highlights the synergistic effect of these structural modifications.

Experimental Protocols

To ensure the reproducibility and validity of findings in the study of tubulin inhibitors, standardized experimental protocols are essential. Here, we provide detailed methodologies for key assays.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.

Step-by-Step Protocol:

  • Reagent Preparation:

    • G-PEM Buffer: 80 mM PIPES (pH 6.8), 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP. Prepare fresh and keep on ice.

    • Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to desired concentrations.

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add 5 µL of the test compound dilution (or DMSO for control).

    • Add 85 µL of G-PEM buffer containing 10% glycerol to each well.

    • Initiate the reaction by adding 10 µL of the cold tubulin stock solution to each well (final concentration ~3 mg/mL).

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the extent of inhibition by comparing the maximum absorbance of the compound-treated samples to the DMSO control.

    • Calculate the IC50 value (the concentration of compound that inhibits tubulin polymerization by 50%) using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as a vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Immunofluorescence Microscopy for Microtubule Disruption

This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.

Immunofluorescence_Workflow Start Seed cells on coverslips Treat Treat with compound (e.g., 24h) Start->Treat Fix Fix cells (e.g., with cold methanol) Treat->Fix Permeabilize Permeabilize (e.g., with 0.1% Triton X-100) Fix->Permeabilize Block Block with BSA to prevent non-specific binding Permeabilize->Block Primary_Ab Incubate with primary antibody (e.g., anti-α-tubulin) Block->Primary_Ab Wash1 Wash with PBS Primary_Ab->Wash1 Secondary_Ab Incubate with fluorescently-labeled secondary antibody Wash1->Secondary_Ab Wash2 Wash with PBS Secondary_Ab->Wash2 Counterstain Counterstain nuclei (e.g., with DAPI) Wash2->Counterstain Mount Mount coverslip on slide Counterstain->Mount Visualize Visualize with fluorescence microscope Mount->Visualize

Caption: Workflow for immunofluorescence staining of the microtubule network.

Observations: In untreated control cells, a well-organized and dense network of microtubule filaments should be observed extending throughout the cytoplasm. In cells treated with an effective 2-phenyl-1H-indole derivative, this network will appear disorganized and depolymerized, with a diffuse cytoplasmic staining pattern for tubulin.

Conclusion and Future Perspectives

The 2-phenyl-1H-indole scaffold represents a highly promising framework for the development of novel tubulin assembly inhibitors targeting the colchicine binding site. Structure-activity relationship studies have demonstrated that strategic modifications, such as N-1 alkylation and substitution on the indole ring, can significantly enhance cytotoxic potency. The compounds discussed in this guide exhibit potent inhibition of tubulin polymerization and impressive cytotoxicity against a range of cancer cell lines, often in the nanomolar range.

Future research in this area should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles. Further exploration of substitutions on both the indole and phenyl rings could lead to the discovery of even more potent and selective analogues. Additionally, investigating the efficacy of these compounds in drug-resistant cancer models is a crucial next step toward their potential clinical translation. The detailed protocols and comparative data presented herein provide a solid foundation for researchers to build upon in the ongoing search for next-generation microtubule-targeting anticancer agents.

References

  • Kaur, R., et al. (2014). Synthesis and biological evaluation of 2-phenyl-1H-indole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 641-646. [Link]

  • Li, L., et al. (2012). Synthesis and biological evaluation of 2-phenyl-1H-indole-5-carboxamide derivatives as potent inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 55(19), 8422-8435. [Link]

  • Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-phenyl-1H-indoles as a new class of potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 57(14), 5948-5959. [Link]

Safety & Regulatory Compliance

Safety

1-methyl-5-nitro-2-phenyl-1H-indole proper disposal procedures

Comprehensive Laboratory Disposal and Waste Management Protocol for 1-Methyl-5-nitro-2-phenyl-1H-indole As drug development professionals and synthetic chemists scale up the use of functionalized indole derivatives, rigo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Waste Management Protocol for 1-Methyl-5-nitro-2-phenyl-1H-indole

As drug development professionals and synthetic chemists scale up the use of functionalized indole derivatives, rigorous waste management becomes critical to laboratory safety and environmental compliance. 1-Methyl-5-nitro-2-phenyl-1H-indole (CAS: 31521-56-9) is a nitroaromatic heterocyclic compound [1]. Due to the presence of the nitro (-NO₂) functional group and the stable aromatic system, this compound requires specific handling and disposal protocols to mitigate environmental persistence, aquatic toxicity, and the generation of hazardous byproducts during destruction.

This guide provides a self-validating, step-by-step operational plan for the safe accumulation, segregation, and ultimate disposal of 1-methyl-5-nitro-2-phenyl-1H-indole.

Chemical Profile & Hazard Causality

To design an effective disposal plan, one must first understand the chemical behavior of the waste. Nitroaromatic compounds are generally recalcitrant to standard biological wastewater treatment and can be highly toxic to aquatic life. Furthermore, the nitro group acts as a strong oxidizing moiety; if mixed inappropriately with strong reducing agents in a waste stream, exothermic reactions can occur [2].

Table 1: Chemical Identifiers and Waste Characterization

ParameterSpecification / DataOperational Implication
Chemical Name 1-Methyl-5-nitro-2-phenyl-1H-indoleTarget compound for disposal.
CAS Registry Number 31521-56-9 [1]Use for manifest documentation.
Molecular Formula C₁₅H₁₂N₂O₂High carbon/nitrogen ratio dictates incineration.
Physical State Solid (Powder/Crystalline)Risk of aerosolization/dust inhalation during transfer.
Primary Hazard Environmental Toxicity, IrritantMust not be discharged into municipal sewer systems.
Incompatibilities Strong reducing agents, strong basesRequires strict segregation in Satellite Accumulation Areas (SAAs).

Pre-Disposal Handling & Segregation Protocol

The integrity of a chemical disposal system begins at the bench. Mixing 1-methyl-5-nitro-2-phenyl-1H-indole with incompatible waste streams compromises the safety of the entire disposal chain.

Step-by-Step Segregation Methodology:

  • Select the Primary Receptacle: Use a high-density polyethylene (HDPE) or amber glass wide-mouth container. Causality: These materials are chemically inert to solid nitroaromatics and prevent photo-degradation if the waste contains solvent impurities.

  • Establish Secondary Containment: Place the primary receptacle inside a dedicated secondary containment bin within a ventilated Satellite Accumulation Area (SAA).

  • Strict Segregation: Ensure the SAA is completely free of strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and highly flammable solvents. Causality: In the event of a container failure, preventing contact between the nitroaromatic and reducing agents prevents potentially violent redox reactions [2].

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste: Toxic Solid, Organic (Contains 1-Methyl-5-nitro-2-phenyl-1H-indole)" and include the date of initial accumulation.

Primary Disposal Methodology: High-Temperature Incineration

Because of the stable indole core and the nitro group, biological degradation is not a viable disposal route. The only scientifically sound and regulatory-compliant method for the destruction of 1-methyl-5-nitro-2-phenyl-1H-indole is high-temperature rotary kiln incineration equipped with flue gas scrubbing [3].

Step-by-Step Disposal Execution:

  • Waste Profiling: Complete a waste profile sheet for your licensed hazardous waste vendor. Explicitly list the presence of nitrogen-containing aromatics. Causality: The vendor must know the nitrogen content to ensure their scrubbers are calibrated to neutralize nitrogen oxides (NOx) generated during combustion.

  • Lab Packing: Transfer the sealed HDPE/glass containers to a designated lab-packing area. Surround the primary containers with an inert, non-combustible absorbent material, such as vermiculite, inside a UN-rated steel or poly drum. Causality: Vermiculite absorbs any residual liquid impurities and provides physical shock absorption during transport.

  • Vendor Handover: Transfer the manifested drum to a certified EPA/RCRA (or equivalent local regulatory body) hazardous waste transporter.

  • Thermal Destruction (Vendor Action): The compound is subjected to temperatures exceeding 1,000°C (1,832°F). The carbon and hydrogen are oxidized to CO₂ and H₂O. The nitro group decomposes into NOx gases, which are subsequently passed through an alkaline scrubber system to form benign nitrate/nitrite salts before atmospheric release [3].

Operational Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring a closed-loop system from generation to destruction.

G Generation Waste Generation: 1-Methyl-5-nitro-2-phenyl-1H-indole Segregation Chemical Segregation (Isolate from Reducers) Generation->Segregation Packaging Lab Packing (HDPE + Vermiculite) Segregation->Packaging Storage SAA Storage (Secondary Containment) Packaging->Storage Vendor Licensed Waste Vendor Manifest & Transfer Storage->Vendor Incineration High-Temp Incineration (>1000°C + NOx Scrubbing) Vendor->Incineration

Figure 1: End-to-end laboratory waste segregation and disposal workflow for nitroaromatic compounds.

Solid Spill Response & Decontamination Workflow

In the event of an accidental spill of the solid powder during transfer, immediate and controlled action is required to prevent aerosolization.

Step-by-Step Spill Protocol:

  • Isolate & PPE: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) or work within a functioning fume hood.

  • Prevent Aerosolization: Do not dry-sweep the powder. Causality: Dry sweeping generates airborne dust, creating an inhalation hazard and spreading contamination.

  • Damp Wiping: Lightly dampen an absorbent pad with a compatible solvent (e.g., a small amount of ethanol or water, depending on the specific formulation's solubility) and gently wipe up the solid. Alternatively, use a specialized HEPA-filtered laboratory vacuum.

  • Waste Integration: Place all contaminated wipes, PPE, and collected solid into a designated hazardous waste bag, seal it, and integrate it into the standard incineration waste stream described in Section 3.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water to remove any microscopic residue.

References

  • Molbase Chemical Database. "1-methyl-5-nitro-2-phenyl-1H-indole (CAS: 31521-56-9) Chemical Properties and Synthesis." Molbase. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Incinerators." EPA.gov. Available at: [Link]

Handling

Personal protective equipment for handling 1-methyl-5-nitro-2-phenyl-1H-indole

Comprehensive Safety and Operational Guide for Handling 1-Methyl-5-nitro-2-phenyl-1H-indole Introduction & Mechanistic Toxicology 1-Methyl-5-nitro-2-phenyl-1H-indole (CAS: 31521-56-9) is a highly specialized synthetic in...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-Methyl-5-nitro-2-phenyl-1H-indole

Introduction & Mechanistic Toxicology

1-Methyl-5-nitro-2-phenyl-1H-indole (CAS: 31521-56-9) is a highly specialized synthetic intermediate and pharmacophore. It is predominantly utilized in drug discovery to synthesize hybrid antibacterials that target and block the NorA multidrug resistance (MDR) efflux pump in Staphylococcus aureus[1][2].

While its biological efficacy is well-documented, the physical and chemical properties of this compound require rigorous laboratory safety protocols. The hazard profile is driven by two key structural features:

  • Nitroaromatic Moiety: Nitro compounds are notorious for their potential to act as skin sensitizers and suspected mutagens. If absorbed systemically, they can induce oxidative stress[3].

  • Indole Core: The highly lipophilic nature of the indole ring allows the molecule to readily cross biological membranes, making dermal exposure a critical risk vector.

As a fine, crystalline yellow powder, the primary operational hazard is the accidental aerosolization and subsequent inhalation of particulates during material transfer.

Core Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be driven by the compound's specific physicochemical properties. The table below outlines the mandatory PPE and the mechanistic rationale behind each requirement, adhering to standard laboratory chemical hygiene plans .

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Gloves (Powder-free)Minimum 0.11 mm thickness; >480 min breakthrough timeNitrile provides superior chemical resistance to lipophilic organic powders and aprotic solvents compared to standard latex.
Eye Protection Chemical Safety GogglesANSI Z87.1 compliantForms a complete seal to prevent ocular exposure to aerosolized crystalline dust and solvent splashes during solubilization.
Body Protection Flame-Retardant Lab Coat100% Cotton or NomexPrevents dermal accumulation of nitroaromatic dust. Avoids static generation common in synthetic blends, which can ignite solvent vapors.
Respiratory Control Chemical Fume HoodFace velocity ≥ 0.5 m/s (100 fpm)The primary engineering control to prevent inhalation of fine particulates and toxic solvent vapors (e.g., DMF/THF).

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures experimental integrity while mitigating exposure risks.

Step 1: Environmental Preparation & Static Mitigation Verify the chemical fume hood is operating at a face velocity of ≥ 0.5 m/s. Nitroaromatic compounds often crystallize as highly electrostatic powders. Using standard polystyrene weigh boats can cause the powder to aerosolize or "jump" due to static repulsion, drastically increasing inhalation risk. Action: Use an anti-static polypropylene weigh boat or pass an ionizing bar over the workspace prior to opening the chemical vial.

Step 2: Reagent Handling and Weighing Action: Tare the anti-static boat. Using a grounded stainless-steel micro-spatula, carefully transfer the 1-methyl-5-nitro-2-phenyl-1H-indole. Keep the source vial as close to the weigh boat as possible to minimize the drop distance and subsequent dust generation.

Step 3: Solubilization and Transfer Because the indole core renders the compound highly lipophilic, it is completely insoluble in aqueous media. Action: Transfer the weighed solid into a reaction flask. Immediately add a compatible polar aprotic solvent, such as anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), to fully solubilize the compound before removing it from the fume hood. Seal the flask with a secure septum.

Step 4: Decontamination and Waste Segregation Action:Never dry-sweep spilled powder. Moisten a laboratory wipe with isopropanol or ethanol to capture any residual dust. Dispose of the wipe, gloves, and all contaminated consumables in a designated hazardous organic solid waste container.

Visualizations

Workflow A 1. Pre-Operation Don PPE Matrix B 2. Engineering Control Activate Fume Hood A->B C 3. Material Handling Anti-Static Weighing B->C D 4. Solubilization Dissolve in DMF/THF C->D E 5. Decontamination Solvent-Wipe Surfaces D->E F 6. Waste Disposal Hazardous Organic Solid E->F

Figure 1: Standard operating procedure for safely handling 1-methyl-5-nitro-2-phenyl-1H-indole.

Pathway A 1-Methyl-5-nitro-2-phenyl-1H-indole (INF55 Derivative) B S. aureus Membrane (Lipophilic Penetration) A->B Diffuses C NorA MDR Efflux Pump (Target Binding) B->C Localizes D Efflux Inhibition (Pump Blockade) C->D Induces E Intracellular Accumulation (e.g., Berberine) D->E Results in

Figure 2: Pharmacological mechanism of nitroindole derivatives inhibiting the NorA efflux pump.

References

  • Dolla, N. K., Chen, C., Larkins-Ford, J., Rajamuthiah, R., & Jagadeesan, S. (2015). "On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials." Australian Journal of Chemistry, 67(10), 1471-1480.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22523, 5-Nitroindole." PubChem.[Link]

  • Occupational Safety and Health Administration. "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.[Link]

Sources

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Method

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